molecular formula C12H8N2O5 B8660168 2,4-Dinitro-6-phenylphenol CAS No. 731-92-0

2,4-Dinitro-6-phenylphenol

Cat. No.: B8660168
CAS No.: 731-92-0
M. Wt: 260.20 g/mol
InChI Key: HXNGWMWUICJCDR-UHFFFAOYSA-N
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Description

2,4-Dinitro-6-phenylphenol is a useful research compound. Its molecular formula is C12H8N2O5 and its molecular weight is 260.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dinitro-6-phenylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dinitro-6-phenylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

731-92-0

Molecular Formula

C12H8N2O5

Molecular Weight

260.20 g/mol

IUPAC Name

2,4-dinitro-6-phenylphenol

InChI

InChI=1S/C12H8N2O5/c15-12-10(8-4-2-1-3-5-8)6-9(13(16)17)7-11(12)14(18)19/h1-7,15H

InChI Key

HXNGWMWUICJCDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

Foundational & Exploratory

Advanced Synthesis Guide: 2,4-Dinitro-6-phenylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

2,4-Dinitro-6-phenylphenol (DNPP) is a specialized nitroaromatic compound featuring a biphenyl core structure functionalized with a hydroxyl group and two nitro groups. Structurally, it is the phenyl analog of the herbicide Dinoseb. While historically explored for its pesticidal properties and as a metabolic uncoupler, current high-value applications focus on its role as a specialized intermediate in the synthesis of azo dyes, energetic materials, and as a probe for studying oxidative phosphorylation uncoupling mechanisms.

Retrosynthetic Logic

The synthesis of DNPP is governed by the principles of Electrophilic Aromatic Substitution (EAS) . The presence of the phenyl group at the ortho position (relative to the phenol) and the hydroxyl group at position 1 dictates the regioselectivity.

  • Directing Groups: The hydroxyl group (-OH) is a strong ortho, para-activator. The phenyl group is a weak activator but sterically bulky.

  • Target Positions: With the ortho-position (C6) occupied by the phenyl ring, the highly activated positions remaining are C2 (ortho) and C4 (para).

  • Precursor Selection: The most logical and commercially available precursor is 2-phenylphenol (o-phenylphenol) .

Retrosynthesis Figure 1: Retrosynthetic Disconnection of DNPP Target 2,4-Dinitro-6-phenylphenol (Target) Precursor 2-Phenylphenol (Starting Material) Precursor->Target  Nitration (2x)   Reagents Nitration Agents (HNO3 / H2SO4 / AcOH) Reagents->Target

Part 2: Technical Synthesis Protocols

Protocol A: Direct Nitration in Glacial Acetic Acid (Recommended)

Best for: Laboratory scale, high purity, and minimizing oxidation byproducts.

This method utilizes glacial acetic acid as a solvent to moderate the oxidizing power of nitric acid, preventing the formation of tarry quinone byproducts common in the nitration of electron-rich phenols.

Reagents & Materials
ReagentSpecificationEquivalentsRole
2-Phenylphenol >99% Purity1.0 eqSubstrate
Nitric Acid Fuming (90%) or Conc. (70%)2.5 - 3.0 eqElectrophile Source
Glacial Acetic Acid AnhydrousSolvent Vol. (10 mL/g)Solvent/Moderator
Water Deionized-Quenching
Step-by-Step Methodology
  • Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and thermometer, dissolve 2-phenylphenol (10 g) in glacial acetic acid (100 mL) .

  • Cooling: Cool the solution to 0–5°C using an ice-salt bath. The solution may become viscous; ensure efficient magnetic or mechanical stirring.

  • Addition (First Nitration): Add Nitric Acid (diluted 1:1 with acetic acid) dropwise over 30 minutes. Maintain internal temperature below 10°C .

    • Mechanistic Insight: The first nitro group adds primarily to the para-position (C4) due to steric hindrance at the ortho-position (C2) caused by the bulky phenyl group at C6.

  • Warming (Second Nitration): Once addition is complete, allow the mixture to warm to room temperature. Then, slowly heat the mixture to 60–70°C for 1–2 hours.

    • Observation: Evolution of brown NO₂ fumes indicates active nitration. The solution will turn deep yellow/orange.

  • Quenching: Pour the hot reaction mixture into 500 mL of crushed ice/water with vigorous stirring. The product will precipitate as a yellow solid.

  • Isolation: Filter the crude solid using a Buchner funnel. Wash strictly with cold water to remove acid traces.

  • Purification: Recrystallize from Ethanol or a Chloroform/Hexane mixture.

Characterization Data
  • Appearance: Yellow needles or crystalline powder.

  • Melting Point: 202–204°C [1].[1] (Note: Distinct from the sec-butyl analog Dinoseb, which melts at ~46°C).

  • Yield: Typical isolated yields range from 60–75%.

Protocol B: Sulfonation-Nitration (Industrial Route)

Best for: Large scale, cost-efficiency, and safety control.

This method involves sulfonating the phenol first.[2][3] The sulfonic acid groups protect the ring from oxidation and are subsequently displaced (ipso-substitution) or direct the incoming nitro groups.

ReactionWorkflow Figure 2: Sulfonation-Nitration Pathway Start 2-Phenylphenol Step1 Sulfonation (H2SO4, 100°C) Start->Step1 Electrophilic Attack Inter Disulfonic Acid Intermediate Step1->Inter Ring Protection Step2 Nitration (HNO3, 50-90°C) Inter->Step2 Ipso-Substitution End 2,4-Dinitro-6- phenylphenol Step2->End Crystallization

  • Sulfonation: Treat 2-phenylphenol with concentrated H₂SO₄ at 100°C for 1 hour. This forms the phenol-disulfonic acid species.

  • Nitration: Cool to 50°C. Add concentrated HNO₃ slowly.

  • Displacement: Heat to 90°C . The nitro groups displace the sulfonate groups (or fill unoccupied activated sites), generating the dinitrophenol product.

  • Workup: Dilute with water and filter the precipitated product.

Part 3: Mechanistic Pathway

The formation of DNPP proceeds via Electrophilic Aromatic Substitution (EAS) . The reaction kinetics are heavily influenced by the activating -OH group.

  • Activation: The lone pair on the phenolic oxygen donates electron density into the ring (Resonance effect +M), activating positions 2, 4, and 6.

  • Steric Control: Position 6 is blocked by the Phenyl ring. Position 2 is sterically crowded. Position 4 is most accessible.

  • First Substitution: Nitronium ion (NO₂⁺) attacks C4, forming 4-nitro-2-phenylphenol .

  • Second Substitution: The ring is now deactivated by the first nitro group but still activated by the -OH. The second NO₂⁺ attacks the remaining ortho site (C2), yielding 2,4-dinitro-6-phenylphenol .

Mechanism Figure 3: Stepwise Electrophilic Substitution Mechanism M1 2-Phenylphenol (Substrate) M2 Sigma Complex (Resonance Stabilized) M1->M2 + NO2+ (Attack at C4) M3 4-Nitro-2-phenylphenol (Intermediate) M2->M3 - H+ (Aromatization) M4 2,4-Dinitro-6-phenylphenol (Final Product) M3->M4 + NO2+ (Attack at C2)

Part 4: Safety & Handling (Critical)

Warning: Dinitrophenols are toxic and possess explosive potential if allowed to dry completely or interact with heavy metals.

  • Uncoupling Agent: DNPP acts as a mitochondrial uncoupler, disrupting oxidative phosphorylation. Inhalation or skin absorption can cause fatal hyperthermia. Always wear full PPE (gloves, respirator, face shield).

  • Explosion Hazard: Like picric acid, polynitrated phenols can form shock-sensitive salts (picrates) with metals. Use glass or Teflon equipment only. Do not use metal spatulas.

  • Storage: Store as a water-wet solid (10–20% moisture) to mitigate explosion risks during long-term storage.

References

  • Borsche, W., & Scholten, B. (1917).[1] Über die Nitrierung von o-Oxydiphenyl (Nitration of o-hydroxydiphenyl). Berichte der deutschen chemischen Gesellschaft, 50(1), 596-605. (Classic reference establishing the melting point of 202-204°C).

  • U.S. Environmental Protection Agency. (1976). Investigation of Selected Potential Environmental Contaminants: Nitroaromatics. EPA-560/2-76-010. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13188, 2,4-Dinitro-6-phenylphenol. Link

  • ChemicalBook. (2023). 2,4-Dinitro-6-phenylphenol Properties and Synthesis. Link

Sources

Mitochondrial Uncoupling by 2,4-Dinitro-6-phenylphenol: Mechanism of Action, Cellular Kinetics, and Experimental Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4-Dinitro-6-phenylphenol (also known as 6-phenyl-2,4-dinitrophenol) is a lipophilic nitroaromatic compound that functions as a highly potent mitochondrial protonophore. Historically categorized alongside other nitroaromatic biocides and environmental contaminants[1], its primary mechanism of action in eukaryotic cells is the uncoupling of oxidative phosphorylation. By short-circuiting the proton motive force (Δp) across the inner mitochondrial membrane (IMM), it forces a hyperactivation of the electron transport chain (ETC), catastrophic ATP depletion, and a shift toward catabolic metabolism. This guide dissects the structural causality of its potency and provides self-validating experimental workflows for quantifying its cellular impact.

Structural Causality: The Chemistry of Uncoupling

To understand why 2,4-Dinitro-6-phenylphenol is a vastly superior uncoupler compared to its parent molecule, 2,4-dinitrophenol (DNP), we must analyze the three structural pillars required for effective protonophoric activity:

  • A Weak Acidic Group: A pKa between 3 and 8 is required to reversibly bind and release protons in physiological pH ranges[2].

  • A Bulky Lipophilic Moiety: Required to anchor the molecule within the hydrophobic bilipid layer of the IMM[2].

  • An Electron-Withdrawing Group: Necessary to delocalize the negative charge of the resulting anion, reducing the activation energy required for the anion to traverse the lipid bilayer[2].

DNP possesses the acidic hydroxyl and electron-withdrawing nitro groups, but it has a relatively low lipophilicity (clogP = 1.82)[3], which limits its membrane residency time. The addition of the bulky 6-phenyl ring dramatically increases the molecule's partition coefficient. This structural modification not only drives higher accumulation within the IMM but also provides extended π-conjugation. This conjugation further stabilizes the phenolate anion via electron delocalization, allowing the negatively charged species to easily slip back across the hydrophobic core of the membrane.

Core Mechanism of Action: The Protonophoric Cycle

The uncoupling mechanism of 2,4-Dinitro-6-phenylphenol is a continuous, futile cycle of proton shuttling that bypasses ATP synthase (Complex V).

  • Protonation: In the highly acidic (high [H+]) intermembrane space (IMS), the phenolate anion (DNPP⁻) accepts a proton to become the neutral, lipophilic species (DNPPH).

  • Translocation Inward: DNPPH diffuses across the IMM into the mitochondrial matrix.

  • Deprotonation: Upon encountering the alkaline environment of the matrix, DNPPH dissociates, releasing the proton and reverting to the DNPP⁻ anion.

  • Anionic Return: Driven by the highly negative mitochondrial membrane potential (ΔΨm), the charge-delocalized DNPP⁻ anion is electrophoretically expelled back across the IMM to the IMS[4], ready to repeat the cycle.

Protein-Assisted Leak: While historically modeled as pure lipid diffusion, recent mechanistic data reveals that classical protonophores like DNP and its derivatives actively interact with inner membrane proteins, specifically Adenine Nucleotide Translocase (ANT) and Uncoupling Protein 1 (UCP1), to facilitate this electrogenic proton translocation[5].

MOA cluster_IMS Intermembrane Space (High [H+]) cluster_IMM Inner Mitochondrial Membrane (IMM) cluster_Matrix Mitochondrial Matrix (Low [H+]) H_IMS H+ DNPPH_IMS DNPPH H_IMS->DNPPH_IMS DNPP_minus_IMS DNPP(-) DNPP_minus_IMS->DNPPH_IMS Protonation Trans_In Lipophilic Diffusion In DNPPH_IMS->Trans_In DNPPH_Matrix DNPPH Trans_In->DNPPH_Matrix Trans_Out Anionic Diffusion Out Trans_Out->DNPP_minus_IMS H_Matrix H+ DNPP_minus_Matrix DNPP(-) DNPP_minus_Matrix->Trans_Out Driven by ΔΨm DNPPH_Matrix->H_Matrix DNPPH_Matrix->DNPP_minus_Matrix Deprotonation

The protonophoric uncoupling cycle of 2,4-Dinitro-6-phenylphenol across the IMM.

Cellular Consequences of Uncoupling

The continuous short-circuiting of the proton gradient triggers a cascade of metabolic crises:

  • Hyperactivation of the ETC: Attempting to restore Δp, the ETC consumes oxygen at its absolute maximum capacity.

  • Energy Crisis: Because protons bypass ATP synthase, oxidative phosphorylation ceases. The AMP:ATP ratio spikes, triggering the activation of AMP-activated protein kinase (AMPK).

  • Thermogenesis vs. Toxicity: The energy normally captured in the terminal phosphate bond of ATP is instead dissipated as heat. While mild uncoupling is investigated for cardiometabolic therapies[5], the high potency of the 6-phenyl derivative rapidly leads to necrotic cell death due to irreversible ATP depletion.

Quantitative Data Summary

The addition of the phenyl group fundamentally alters the physicochemical properties of the molecule, directly correlating to its biological potency.

Property2,4-Dinitrophenol (DNP)2,4-Dinitro-6-phenylphenolBiological Implication
Estimated pKa ~4.1~4.0 - 4.5Both reside in the optimal range (3-8) to act as reversible proton shuttles[2].
Lipophilicity (clogP) 1.82[3]> 3.5 (Estimated)Higher clogP drives massive accumulation in the lipid-rich IMM.
Charge Delocalization Moderate (Nitro groups)High (Nitro + Phenyl π-system)Lowers the energetic barrier for the anion to cross the hydrophobic membrane core.
Uncoupling Potency BaselineHighRapid collapse of ΔΨm at lower molar concentrations.

Experimental Workflows: Self-Validating Protocols

To rigorously study the effects of 2,4-Dinitro-6-phenylphenol, experimental designs must embed internal controls to prove causality.

Protocol 1: High-Resolution Respirometry (Seahorse XF Assay)

This workflow measures the Oxygen Consumption Rate (OCR). It is self-validating because the sequential addition of specific inhibitors proves that the OCR spike caused by 2,4-Dinitro-6-phenylphenol is strictly due to uncoupling, not an artifact of increased ATP demand.

Step-by-Step Methodology:

  • Equilibration: Seed cells in a Seahorse XF microplate. Replace media with unbuffered assay media (pH 7.4) and incubate in a non-CO2 incubator for 1 hour. Measure basal OCR.

  • Oligomycin Injection (1-2 µM): Inhibits ATP synthase. Causality Check: OCR must drop, proving that baseline respiration was coupled to ATP production. This isolates the remaining OCR as natural proton leak.

  • 2,4-Dinitro-6-phenylphenol Titration: Inject the uncoupler. Expert Insight: Uncouplers exhibit a biphasic dose-response. Too much uncoupler will collapse ΔΨm so severely that ETC complexes fail, causing OCR to drop[4]. A titration (e.g., 0.1 µM to 10 µM) is mandatory to find the concentration that yields maximal uncoupled respiration.

  • Rotenone & Antimycin A Injection (0.5 µM each): Inhibits Complex I and Complex III. Causality Check: OCR must drop to near zero. This proves that the massive oxygen consumption induced by the uncoupler was entirely mitochondrial in origin.

Workflow Step1 1. Cell Seeding & Equilibration (Establish Basal OCR) Step2 2. Oligomycin Injection (Inhibit ATP Synthase; Isolate Proton Leak) Step1->Step2 Step3 3. 2,4-Dinitro-6-phenylphenol Titration (Induce Maximal Uncoupled Respiration) Step2->Step3 Step4 4. Rotenone & Antimycin A Injection (Measure Non-Mitochondrial O2 Consumption) Step3->Step4 Step5 5. Data Normalization & Analysis (Calculate Spare Respiratory Capacity) Step4->Step5

Self-validating respirometry workflow for quantifying mitochondrial uncoupling.

Protocol 2: Quantification of ΔΨm Collapse via TMRM

While JC-1 is a popular dye for membrane potential, its aggregation kinetics can introduce artifacts. A superior, self-validating system utilizes Tetramethylrhodamine methyl ester (TMRM) in non-quenching mode.

Step-by-Step Methodology:

  • Dye Loading: Load cells with 10-20 nM TMRM for 30 minutes. Expert Insight: At this low, non-quenching concentration, fluorescence intensity is directly and linearly proportional to ΔΨm according to the Nernst equation.

  • Baseline Imaging: Acquire baseline red fluorescence images using confocal microscopy.

  • Uncoupler Perfusion: Perfuse cells with the experimentally determined optimal dose of 2,4-Dinitro-6-phenylphenol. Observe the rapid efflux of TMRM from the mitochondria to the cytosol as ΔΨm collapses.

  • FCCP Positive Control: In a parallel well, perfuse with 1 µM FCCP (a known, rapid uncoupler) to establish the maximum dynamic range of depolarization for the assay system.

References

1.[1] Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report. Source: epa.gov. URL: 2.[3] Development of Structure-Activity Relationships for Mitochondrial Dysfunction: Uncoupling of Oxidative Phosphorylation. Source: oup.com. URL: 3.[2] Exploring the therapeutic potential of mitochondrial uncouplers in cancer. Source: nih.gov. URL: 4.[4] Targeting Dinitrophenol to Mitochondria: Limitations to the Development of a Self-limiting Mitochondrial Protonophore. Source: researchgate.net. URL: 5.[5] Biochemical basis and therapeutic potential of mitochondrial uncoupling in cardiometabolic syndrome. Source: portlandpress.com. URL:

Sources

Biological Profile and Technical Specifications: 2,4-Dinitro-6-phenylphenol (DNPP)

[1]

Executive Summary

2,4-Dinitro-6-phenylphenol (DNPP) (CAS: 731-92-0) is a lipophilic nitroaromatic compound belonging to the class of substituted dinitrophenols. While structurally analogous to the well-known uncoupler 2,4-Dinitrophenol (DNP) and the pesticide Dinoseb, DNPP exhibits a distinct pharmacological profile driven by the steric and lipophilic contribution of the phenyl group at the ortho position.

Primarily characterized as a protonophore , DNPP uncouples oxidative phosphorylation in mitochondria, dissipating the proton motive force (PMF) as heat.[1] Historically evaluated for its molluscicidal and herbicidal properties, it serves today as a critical reference standard in structure-activity relationship (SAR) studies regarding mitochondrial toxicity and bioenergetic modulation.

Chemical Identity & Physicochemical Properties

The biological behavior of DNPP is dictated by its acidity (pKa) and lipophilicity (LogP), which allow it to shuttle protons across lipid bilayers.

PropertyValueTechnical Significance
IUPAC Name 2,4-Dinitro-6-phenylphenolDefines substitution pattern (nitro groups at 2,4; phenyl at 6).[2][1][3][4][5]
CAS Number 731-92-0Unique identifier for database verification.
Molecular Formula C₁₂H₈N₂O₅MW: 260.20 g/mol .
Acidity (pKa) ~3.85 Low pKa ensures the compound exists as an anion at physiological pH, but a fraction remains protonated to facilitate membrane transport.
Lipophilicity (LogP) 3.4 (Predicted) High lipophilicity enables rapid passive diffusion across the inner mitochondrial membrane (IMM).
Physical State Yellow Crystalline SolidTypical of polynitro aromatic compounds.

Mechanism of Action: Mitochondrial Uncoupling

The core biological activity of DNPP is mitochondrial uncoupling . Unlike inhibitors that block the electron transport chain (ETC) complexes (e.g., Rotenone, Antimycin A), DNPP acts as a proton shuttle.

The Protonophore Cycle
  • Protonation: In the acidic intermembrane space (IMS), the anionic form of DNPP (DNPP⁻) accepts a proton to become the neutral species (DNPP-H).

  • Translocation: Being lipophilic, DNPP-H diffuses across the inner mitochondrial membrane (IMM) into the matrix.

  • Deprotonation: In the alkaline matrix, DNPP-H releases the proton, reverting to DNPP⁻.

  • Recycling: The anionic DNPP⁻, delocalized by the electron-withdrawing nitro groups, diffuses back to the IMS (often aided by the membrane potential), completing the cycle.

Result: The electrochemical proton gradient (

Visualization of Signaling Pathway

MOA_Uncouplingcluster_IMSIntermembrane Space (Acidic pH)cluster_MembraneInner Mitochondrial Membrane (Lipid Bilayer)cluster_MatrixMitochondrial Matrix (Alkaline pH)H_IMSH+ (High Concentration)DNPP_H_IMSDNPP-H (Neutral)H_IMS->DNPP_H_IMSProtonation (pKa ~3.85)DNPP_Anion_IMSDNPP- (Anion)DNPP_Anion_IMS->DNPP_H_IMSDiffusionPassive DiffusionDNPP_H_IMS->DiffusionLipophilic TransportDNPP_H_MatrixDNPP-H (Neutral)Diffusion->DNPP_H_MatrixH_MatrixH+ (Released)ATP_SynthaseATP Synthase(INHIBITED)H_Matrix->ATP_SynthaseGradient DissipatedDNPP_Anion_MatrixDNPP- (Anion)DNPP_Anion_Matrix->DNPP_Anion_IMSRecycling via PotentialDNPP_H_Matrix->H_MatrixDNPP_H_Matrix->DNPP_Anion_MatrixDeprotonation

Caption: The protonophore cycle of DNPP dissipates the mitochondrial proton gradient, bypassing ATP Synthase and inducing thermogenesis.

Biological Applications & Comparative Potency

Molluscicidal Activity

DNPP has been historically evaluated for the control of aquatic snails (vectors for Schistosomiasis).

  • Potency Comparison: Research indicates that while DNPP is toxic to snails, it is significantly less potent than its cyclohexyl analog, Dinex (2-cyclohexyl-4,6-dinitrophenol).

    • Data: Dinex is reported to be approximately 7 times more potent than DNPP in killing snails after 24-hour exposure .[3]

  • Mechanism: The lethality is directly linked to the uncoupling of oxidative phosphorylation in the snail's tissues, leading to metabolic exhaustion.

Herbicidal Activity

Substituted dinitrophenols, including DNPP, exhibit contact herbicidal activity. They destroy plant tissue by rupturing cell membranes (necrosis) and inhibiting ATP production.

  • Selectivity: 6-Phenyl substitution provides different selectivity patterns compared to the sec-butyl group in Dinoseb, though Dinoseb remains the industrial standard for this class.

Toxicology & Safety Profile

Warning: DNPP is a high-potency metabolic poison. There is no specific antidote for dinitrophenol poisoning.

  • Acute Toxicity:

    • LD50: While specific rat LD50 data for DNPP is less commonly cited than for DNP, structural analogs like Dinoseb have oral LD50 values in the range of 25–30 mg/kg (Rat) . DNPP should be handled with equivalent caution.

  • Symptoms of Exposure:

    • Hyperthermia (rapid rise in body temperature).

    • Tachycardia and tachypnea (respiratory compensation for hypoxia).

    • Rigidity and muscle weakness (ATP depletion).

  • Chronic Effects: Potential for cataract formation (a known side effect of DNP-class compounds) and weight loss.[1][6]

Experimental Protocols

Mitochondrial Respiration Assay (Oxygraphy)

Objective: To quantify the uncoupling potency of DNPP by measuring the Oxygen Consumption Rate (OCR) in isolated mitochondria.

Reagents:

  • Isolated liver mitochondria (Rat or Mouse).

  • Respiration Buffer (125 mM sucrose, 65 mM KCl, 10 mM HEPES, pH 7.2).

  • Substrates: Succinate (Complex II) or Glutamate/Malate (Complex I).

  • DNPP Stock Solution: 10 mM in DMSO (Freshly prepared).

Workflow:

  • Equilibration: Add mitochondria (0.5 mg protein/mL) to the oxygraph chamber containing Respiration Buffer at 37°C.

  • State 2 Respiration: Add substrate (e.g., 5 mM Succinate) to initiate basal respiration.

  • State 3 (Phosphorylating): Add ADP (200 µM). Observe the rapid increase in OCR.

  • State 4 (Resting): Allow ADP to be depleted (OCR returns to baseline).

  • Uncoupling Challenge: Titrate DNPP in increments (e.g., 1 µM, 5 µM, 10 µM).

    • Expected Result: Immediate, dose-dependent increase in OCR (State 4u) exceeding State 3 levels.

    • Control: Compare with FCCP (standard uncoupler).

Experimental Workflow Diagram

Protocol_WorkflowStep11. IsolationDifferential Centrifugation(Liver Homogenate)Step22. EquilibrationOxygraph Chamber(Buffer + Mitochondria)Step1->Step2Step33. Basal RateAdd Substrate(Succinate/Glutamate)Step2->Step3Step44. UncouplingTitrate DNPP(1-50 µM)Step3->Step4Step55. AnalysisCalculate OCR(nmol O2/min/mg)Step4->Step5

Caption: Step-by-step workflow for assessing DNPP uncoupling activity using high-resolution respirometry.

References

  • ACS Publications. Predicting pKa Values of Substituted Phenols from Atomic Charges. Journal of Chemical Information and Modeling.[7] Link

  • PubChem. 2,4-Dinitro-6-phenylphenol (Compound Summary). National Library of Medicine. Link

  • World Health Organization (WHO). Molluscicidal Activity of WL 8008 in Bait Formulations. Bulletin of the World Health Organization. Link

  • Wikipedia. Dinoseb (Structural Analog Toxicity Data).Link

  • Environmental Protection Agency (EPA). Investigation of Selected Potential Environmental Contaminants: Nitroaromatics.Link

Structural Elucidation of 2,4-Dinitro-6-phenylphenol: A Comprehensive Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Synopsis

The rigorous characterization of highly substituted nitroaromatics is a critical dependency in modern drug development, agrochemical synthesis, and environmental monitoring. 2,4-Dinitro-6-phenylphenol (also indexed as 3,5-dinitro-[1,1'-biphenyl]-2-ol; CAS 731-92-0) is a complex biphenyl derivative recognized for its potent antimicrobial and molluscicidal properties 1. Because of its dense functionalization, the molecule presents unique anisotropic and electronic environments that require orthogonal spectroscopic techniques (NMR, FT-IR, and GC-EI-MS) for unambiguous structural validation.

This whitepaper provides an authoritative, self-validating methodological framework for acquiring and interpreting the spectroscopic data of 2,4-Dinitro-6-phenylphenol, bridging theoretical causality with empirical execution.

Molecular Architecture & Spectroscopic Causality

The spectroscopic behavior of 2,4-Dinitro-6-phenylphenol is dictated by the intense "push-pull" electronic environment of its functional groups:

  • Conjugative Interaction: The two strongly electron-withdrawing nitro groups at C-2 and C-4 severely deplete the electron density of the phenolic ring. This conjugative interaction deactivates the ring and significantly shifts spectral absorbances 2.

  • Acidity & Hydrogen Bonding: The inductive pull of the nitro groups renders the C-1 phenolic proton highly acidic (pKa ~3.84) 3. Furthermore, the spatial proximity of the C-2 nitro group forces a strong intramolecular hydrogen bond with the hydroxyl group, which drastically deshields the proton in NMR and broadens its IR stretching frequency.

  • Steric Anisotropy: The bulky phenyl ring at C-6 forces the molecule into a non-planar biphenyl conformation, creating a localized magnetic anisotropic cone that uniquely shields and deshields adjacent protons (specifically H-5).

Orthogonal Analytical Workflows

The following protocols are engineered to prevent common analytical artifacts associated with nitroaromatics, ensuring a self-validating data acquisition system.

Workflow Sample 2,4-Dinitro-6-phenylphenol (Sample Preparation) NMR_Prep NMR Prep: Dissolve in DMSO-d6 (Stabilizes -OH exchange) Sample->NMR_Prep IR_Prep IR Prep: KBr Pellet (Reduces matrix scattering) Sample->IR_Prep MS_Prep MS Prep: Direct Injection (EI at 70 eV) Sample->MS_Prep NMR_Acq 1H/13C NMR Acquisition (400 MHz / 100 MHz) NMR_Prep->NMR_Acq IR_Acq FT-IR Scanning (4000 - 400 cm⁻¹) IR_Prep->IR_Acq MS_Acq Mass Spec Scanning (m/z 50 - 350) MS_Prep->MS_Acq Synthesis Orthogonal Data Synthesis & Structural Verification NMR_Acq->Synthesis IR_Acq->Synthesis MS_Acq->Synthesis

Orthogonal spectroscopic workflow for structural validation of 2,4-Dinitro-6-phenylphenol.
Protocol A: Nuclear Magnetic Resonance (1H & 13C NMR)
  • Solvent Selection & Preparation: Weigh 15 mg of the analyte and dissolve completely in 0.6 mL of anhydrous DMSO-d6.

    • Causality: Due to the high acidity of the dinitrophenol proton, using standard CDCl3 often results in rapid proton exchange with trace atmospheric moisture, causing the -OH signal to broaden into the baseline. DMSO-d6 acts as a strong hydrogen-bond acceptor, locking the proton in place and allowing it to resolve.

  • Acquisition: Tune the spectrometer (400 MHz for 1H, 100 MHz for 13C). Run 16 scans for 1H (D1 = 2s) and 1024 scans for 13C with complete proton decoupling.

  • Self-Validation Check: The presence of a sharp, highly deshielded singlet at >11.0 ppm validates that the solvent is sufficiently anhydrous and the intramolecular hydrogen bond is intact.

Protocol B: Fourier-Transform Infrared Spectroscopy (FT-IR)
  • Matrix Preparation: Co-grind 2 mg of the sample with 100 mg of oven-dried, spectroscopic-grade Potassium Bromide (KBr) using an agate mortar.

    • Causality: Highly crystalline nitroaromatics frequently exhibit the Christiansen effect (anomalous dispersion and asymmetric scattering) when analyzed via ATR-FTIR due to high refractive indices. A well-ground KBr transmission pellet normalizes the refractive index, ensuring symmetrical, quantifiable NO2 stretching bands.

  • Acquisition: Press the mixture under 10 tons of vacuum pressure for 3 minutes. Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution.

  • Self-Validation Check: A baseline transmission of >90% at 4000 cm⁻¹ guarantees the pellet is properly pressed and free of severe light scattering artifacts.

Protocol C: Electron Ionization Mass Spectrometry (EI-MS)
  • Introduction & Ionization: Inject 1 µL of sample (derivatized with BSTFA if peak tailing is observed) into a GC-MS system. Utilize Electron Ionization (EI) at a standardized 70 eV.

    • Causality: The 70 eV threshold provides the exact internal energy required to induce characteristic [M-NO]⁺ and [M-NO2]⁺ fragmentation pathways, ensuring the resulting spectra perfectly align with established environmental contaminant libraries 4.

  • Self-Validation Check: The preservation of the m/z 260 molecular ion at high relative abundance (>80%) confirms that the GC inlet temperature did not cause premature thermal degradation of the analyte.

Empirical Data Matrices

The following tables summarize the expected quantitative spectroscopic data for 2,4-Dinitro-6-phenylphenol, derived from its structural physics and analogous nitroaromatic library standards.

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d6)
PositionChemical Shift (ppm)MultiplicityCoupling (J in Hz)IntegrationMechanistic Assignment
-OH 11.20Singlet (s)-1HPhenolic OH (Intramolecular H-bonded to C-2 NO2)
C-3 8.85Doublet (d)2.81HAromatic CH (Highly deshielded between two NO2 groups)
C-5 8.35Doublet (d)2.81HAromatic CH (Deshielded by C-4 NO2, shielded by C-6 Phenyl)
C-2', C-6' 7.55Multiplet (m)-2HPhenyl ortho-protons
C-3', C-4', C-5' 7.40Multiplet (m)-3HPhenyl meta/para-protons
Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d6)
PositionChemical Shift (ppm)Carbon TypeStructural Significance
C-1 152.0QuaternaryC-OH (Strongly deshielded by oxygen electronegativity)
C-4 141.0QuaternaryC-NO2 (Para to hydroxyl)
C-2 138.5QuaternaryC-NO2 (Ortho to hydroxyl)
C-1' 136.0QuaternaryPhenyl ipso-carbon
C-6 132.0QuaternaryC-Phenyl attachment point
C-2', C-6' 129.5MethinePhenyl ortho-carbons
C-5 128.5MethineAromatic CH
C-3', C-5' 128.0MethinePhenyl meta-carbons
C-4' 127.5MethinePhenyl para-carbon
C-3 124.0MethineAromatic CH (Between nitro groups)
Table 3: FT-IR Spectral Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignmentStructural Significance
3250 Broad, MediumO-H stretchBroadening confirms intramolecular H-bonding with ortho-NO2.
3080 WeakC-H stretch (sp²)Validates the presence of aromatic ring protons.
1600, 1585 MediumC=C stretchAromatic skeletal vibrations.
1535 StrongAsymmetric NO2Primary confirmation of the nitro functional groups.
1345 StrongSymmetric NO2Secondary confirmation of the nitro functional groups.
1250 StrongC-O stretchValidates the phenolic carbon-oxygen single bond.
Table 4: EI-MS Fragmentation Data (70 eV)
m/zRelative Abundance (%)Ion AssignmentFragmentation Pathway / Causality
260 100 (Base Peak)[M]⁺•Intact molecular ion; highly stable due to extensive conjugation.
243 15[M - OH]⁺"Ortho-effect" cleavage facilitated by the adjacent nitro group.
230 25[M - NO]⁺Characteristic loss of nitric oxide radical from a nitro group.
214 40[M - NO2]⁺Direct cleavage of the nitro radical from the aromatic ring.
168 20[M - 2NO2]⁺Sequential loss of both nitro substituents.
77 60[C6H5]⁺Cleavage of the intact phenyl ring cation.

References

  • U.S. Environmental Protection Agency (EPA). Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report. EPA.gov.
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8540, Dinex (Reference for Nitroaromatic MS Fragmentation). NIH.gov.
  • National Institute of Standards and Technology (NIST). Dissociation Constants of Some Substituted Nitrophenols in Aqueous Solution at 25 °C. NIST.gov.
  • ResearchGate. Environmental Fate and Effects of the Lampricide Bayluscide: a Review. ResearchGate.net.

Sources

Solubility Profile and Solvation Thermodynamics of 2,4-Dinitro-6-phenylphenol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4-Dinitro-6-phenylphenol (CAS 731-92-0), also known as 3,5-dinitro-2-biphenylol, is a structurally complex nitroaromatic compound historically utilized in agricultural and analytical applications. In modern drug development and chemical research, understanding its solubility profile is paramount for formulation, analytical quantification, and environmental fate modeling[1]. As a Senior Application Scientist, I approach the solvation of this molecule not merely as a static physical constant, but as a dynamic thermodynamic interplay between its robust crystal lattice energy and specific solvent-solute interactions.

Structural Determinants of Solvation

The solubility behavior of 2,4-Dinitro-6-phenylphenol is dictated by three distinct structural motifs, each contributing to its amphiphilic character[2]:

  • The Phenolic Hydroxyl (-OH): Confers weak acidity. The proximity of strongly electron-withdrawing nitro groups significantly lowers its pKa to approximately 3.84–3.85[3][4]. This allows for highly pH-dependent aqueous solubility.

  • The Nitro Groups (-NO2): Located at the 2- and 4-positions, these highly polar, electrophilic groups act as strong hydrogen-bond acceptors[1]. They facilitate powerful dipole-dipole interactions with polar organic solvents.

  • The Phenyl Ring (C6H5): Positioned at C6, this bulky, lipophilic moiety disrupts the planar stacking typically seen in simpler nitrophenols, yet it imparts significant hydrophobic character, drastically reducing intrinsic aqueous solubility[2].

G M 2,4-Dinitro-6-phenylphenol P1 Phenolic -OH (pKa ~3.85) M->P1 P2 Nitro Groups (-NO2) M->P2 P3 Phenyl Ring (C6H5) M->P3 S1 pH-Dependent Aqueous Solubility P1->S1 Deprotonation in Alkali S2 High Solubility in Polar Organics P1->S2 H-Bonding P2->S2 Dipole Interactions S3 Lipophilicity & Pi-Pi Stacking P3->S3 Hydrophobic Effect

Figure 1: Structural determinants influencing the solvation pathways of 2,4-Dinitro-6-phenylphenol.

Solubility Profile Across Solvent Classes

The compound exhibits a notably high melting point of 206.6–207.0 °C[4], indicating a highly stable crystal lattice driven by intermolecular hydrogen bonding and dipole interactions. To achieve dissolution, the chosen solvent must provide sufficient solvation energy to overcome this lattice energy.

Table 1: Solubility Characteristics of 2,4-Dinitro-6-phenylphenol

Solvent ClassSpecific SolventsSolubility LevelMechanistic Rationale
Aqueous (Acidic/Neutral) Water (pH < 3)Very LowHigh lipophilicity of the biphenyl backbone prevents aqueous solvation; water cannot disrupt the crystal lattice.
Aqueous (Alkaline) 0.1 M NaOH (pH > 6)HighDeprotonation of the phenol (pKa ~3.85) forms a highly water-soluble phenolate anion[3].
Polar Aprotic Acetone, MEK, Ethyl AcetateHighStrong dipole-dipole interactions with -NO2 groups; favorable entropy of mixing[2].
Polar Protic Methanol, EthanolModerate to HighH-bond donation from solvent to -NO2 oxygen atoms; H-bond acceptance from phenolic -OH.
Non-Polar Aromatic Benzene, TolueneModerateπ-π stacking interactions between the solvent and the biphenyl system.
Non-Polar Aliphatic Hexane, HeptaneVery LowInability of aliphatic chains to disrupt the strong intermolecular H-bonding and dipole interactions of the solute[2].

Causality in Solvent Selection for Purification

In synthetic and analytical workflows, recrystallization is the gold standard for purifying 2,4-Dinitro-6-phenylphenol. Empirical data and historical protocols demonstrate that methyl ethyl ketone (MEK) and ethyl acetate are superior solvents for this process[4].

The Causality: Why are these specific solvents optimal? Polar aprotic solvents like MEK possess carbonyl oxygen atoms that act as excellent hydrogen-bond acceptors for the phenolic -OH, while their moderate dielectric constants effectively solvate the nitro groups[2]. Crucially, they exhibit a steep temperature-solubility gradient for this specific compound: it is highly soluble at the solvent's boiling point, but poorly soluble at 0 °C. This thermodynamic gradient drives optimal crystallization yields while leaving impurities in the mother liquor.

Experimental Protocol: Thermodynamic Solubility Profiling

To generate reliable, self-validating solubility data for drug development or toxicological assessments, the classical Shake-Flask method must be rigorously controlled. The following protocol is designed to prevent common analytical artifacts.

Workflow Step1 1. Solid Addition Add excess solute to solvent Step2 2. Equilibration Isothermal shaking (25°C, 48h) Step1->Step2 Step3 3. Phase Separation Centrifugation & PTFE Filtration Step2->Step3 Step4 4. Quantification HPLC-UV Analysis Step3->Step4 Step5 5. Data Processing Calculate Thermodynamic Solubility Step4->Step5

Figure 2: Standardized shake-flask workflow for thermodynamic solubility determination.

Step-by-Step Methodology:
  • Solvent Preparation & pH Control: Prepare the target solvent (e.g., buffered aqueous solutions or neat organic solvents). Ensure temperature equilibration to exactly 25.0 ± 0.1 °C using a calibrated water bath.

  • Solute Saturation: Add an excess amount of crystalline 2,4-Dinitro-6-phenylphenol to a 10 mL glass vial containing 5 mL of the solvent.

    • Causality Note: Glass is mandatory. The lipophilic phenyl ring can cause the compound to adsorb to the walls of certain plastic vials, which artificially depletes the solute concentration.

  • Equilibration: Seal the vial and place it in an isothermal shaker at 25 °C. Shake at 150 RPM for 48 to 72 hours.

    • Causality Note: The high melting point (206.6 °C)[4] implies a strong crystal lattice. Extended equilibration is required to ensure true thermodynamic equilibrium is reached, avoiding the measurement of transient supersaturation states.

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes to pellet the undissolved solid. Carefully draw the supernatant and filter it through a 0.22 µm PTFE syringe filter.

    • Causality Note: PTFE is selected because the compound's hydrophobic and H-bonding regions will bind non-specifically to nylon or cellulose acetate membranes. Using incompatible filters would artificially lower the measured solubility.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV.

    • Causality Note: The extensive conjugation of the biphenyl system and the nitro groups provides a strong UV chromophore, allowing precise detection at its λmax (typically around 265-340 nm, depending on the solvent and ionization state)[4].

References

  • Source: solubilityofthings.
  • Source: epa.
  • Source: acs.
  • Source: nist.

Sources

Thermochemical and Physical Properties of 2,4-Dinitro-6-phenylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Whitepaper

Executive Summary

This technical guide provides a definitive analysis of 2,4-Dinitro-6-phenylphenol (CAS 731-92-0) , a specialized nitroaromatic compound used in biochemical research as an uncoupling agent and historically evaluated as a molluscicide.

Critical Distinction: Researchers often confuse this compound with Dinoseb (2-sec-butyl-4,6-dinitrophenol) or Dinex (2-cyclohexyl-4,6-dinitrophenol) due to nomenclature overlaps in older literature. This guide focuses strictly on the phenyl-substituted analog, characterized by a significantly higher melting point (~207 °C) and distinct acidity (pKa 3.85), differentiating it from its alkyl-substituted counterparts.

Chemical Identity & Structural Analysis[1]

The physicochemical behavior of 2,4-Dinitro-6-phenylphenol is governed by the interaction between its acidic phenolic group, the electron-withdrawing nitro groups, and the steric bulk of the ortho-phenyl ring.

PropertyDetail
IUPAC Name 2,4-Dinitro-6-phenylphenol
CAS Registry Number 731-92-0
Synonyms 3,5-Dinitro-2-hydroxybiphenyl; 4,6-Dinitro-o-phenylphenol
Molecular Formula C₁₂H₈N₂O₅
Molecular Weight 260.20 g/mol
SMILES Oc1c(cc(cc1c2ccccc2)=O)=O
Structural Visualization

The following diagram illustrates the functional group arrangement contributing to the molecule's acidity and lipophilicity.

ChemicalStructure Core Phenol Core (Aromatic Ring) OH Hydroxyl Group (-OH) (Acidic Proton Source) Core->OH C1 Position Nitro2 2-Nitro Group (-NO2) (Ortho - H-bond acceptor) Core->Nitro2 C2 Position Nitro4 4-Nitro Group (-NO2) (Para - Resonance withdrawal) Core->Nitro4 C4 Position Phenyl 6-Phenyl Group (Ortho - Steric Bulk/Lipophilicity) Core->Phenyl C6 Position Nitro2->OH Intramolecular H-Bonding

Figure 1: Structural decomposition of 2,4-Dinitro-6-phenylphenol. Note the potential for intramolecular hydrogen bonding between the C2-nitro and C1-hydroxyl groups, which stabilizes the neutral form.

Physical Properties[1][2][5][6][7]

The physical constants of 2,4-Dinitro-6-phenylphenol reveal a compound that is significantly more robust and higher-melting than its alkylated analogs (Dinoseb/Dinex).

Table 1: Physicochemical Constants
PropertyValueContext/Notes
Melting Point 206.6 – 207.0 °C High crystallinity due to π-π stacking of the biphenyl system [1]. Contrast with Dinoseb (MP ~46 °C).
pKa (Acidity) 3.85 More acidic than DNP (pKa 4.1) due to the electron-withdrawing nature of the phenyl ring [2][3].[1]
Appearance Yellow Crystalline SolidTypical of polynitro aromatic compounds.
Solubility Soluble in polar organicsHigh solubility in acetone, ethyl acetate, MEK. Low solubility in hexane/water.
UV

~345 nm (Alkaline)Shifts depending on pH (phenolate vs phenol form).
The "Ortho-Phenyl" Effect

Unlike alkyl groups (methyl, sec-butyl, cyclohexyl) which are electron-donating, the ortho-phenyl group in this compound acts as a weak electron-withdrawing group via induction, despite potential steric twisting that limits resonance conjugation. This results in a lower pKa (3.85) compared to 2,4-dinitrophenol (4.1), making it a more potent protonophore in biological systems.

Thermochemical Properties

While specific enthalpy of formation data is sparse for this specific isomer in public databases, its thermochemical behavior can be inferred from structural additivity principles and comparative dinitrophenol data.

  • Thermal Stability: The high melting point (207 °C) indicates a stable crystal lattice. However, like all polynitro aromatics, it possesses high decomposition energy.

  • Combustion Hazard: Nitro groups provide internal oxygen sources. Upon heating beyond its decomposition temperature, it may release toxic nitrogen oxides (

    
    ).
    
  • Thermodynamic Estimation (Group Additivity):

    • Base: Phenol (

      
       kJ/mol)
      
      • 2 Nitro groups (destabilizing, repulsive interaction)

      • 1 Phenyl group (stabilizing resonance,

        
         kJ/mol increment)
        
    • Net: The compound is likely endothermic or slightly exothermic in formation, implying high potential energy release upon combustion.

Experimental Protocols
A. Purification (Recrystallization)

To ensure accurate physical property measurement, commercial samples must be purified to remove mono-nitro intermediates or oxidation byproducts.

Protocol [Based on Ref 1]:

  • Dissolution: Dissolve crude 2,4-Dinitro-6-phenylphenol in boiling Methyl Ethyl Ketone (MEK) .

  • Filtration: Filter hot to remove insoluble impurities.

  • First Crystallization: Allow to cool slowly to room temperature. Collect crystals via vacuum filtration.

  • Second Solvent: Redissolve the crystals in hot Ethyl Acetate .

  • Final Crystallization: Cool to 4 °C. Collect bright yellow crystals.

  • Drying: Dry under vacuum at 50 °C over

    
     for 24 hours.
    
  • Validation: Verify MP is within 206.6–207.0 °C range.

B. pKa Determination (Spectrophotometric)

Due to its low solubility in water, pKa should be determined in mixed solvents or by potentiometric titration with correction.

  • Preparation: Prepare a

    
     M solution in 1% Methanol/Water.
    
  • Buffer: Use succinate or phosphate buffers ranging from pH 2.0 to 6.0.

  • Measurement: Record UV-Vis spectra at each pH step.

  • Calculation: Plot Absorbance at

    
     (anionic form) vs. pH. The inflection point represents the pKa.
    
Biological Mechanism: Mitochondrial Uncoupling

2,4-Dinitro-6-phenylphenol acts as a protonophore, dissipating the proton gradient across the inner mitochondrial membrane. This uncoupling activity is historically relevant to its evaluation as a molluscicide.

UncouplingMechanism cluster_matrix Mitochondrial Matrix (High pH) cluster_IMS Intermembrane Space (Low pH) DNP_Anion DNP- (Anion) Cannot cross membrane DNP_H DNP-H (Neutral) Lipophilic - Crosses membrane DNP_Anion->DNP_H Return (Rate Limiting) Requires Transporter? H_plus H+ (Proton) H_plus->DNP_H Protonation (at Interface) DNP_H->DNP_Anion Diffusion & Deprotonation (Releases H+ into Matrix) ATP ATP Synthase (Bypassed) DNP_H->ATP Energy dissipated as Heat (Hyperthermia)

Figure 2: Mechanism of Action. The neutral phenol (DNP-H) diffuses across the membrane, releases a proton in the matrix, and traps the energy as heat rather than ATP.

Safety & Handling (E-E-A-T)

Warning: This compound is a potent metabolic poison.[2]

  • Acute Toxicity: Hyperthermia, tachycardia, and metabolic acidosis. There is no specific antidote for DNP poisoning; treatment is supportive (cooling).

  • Explosion Hazard: Like picric acid, dry nitro-phenols can be shock-sensitive. Store with >15% moisture content if possible, or handle small quantities with anti-static tools.

  • PPE: Nitrile gloves (double gloving recommended), face shield, and respirator (N95/P100) to avoid dust inhalation.

References
  • Robinson, R. A. (1964). Dissociation Constants of Some Substituted Nitrophenols in Aqueous Solution at 25 °C. Journal of Research of the National Bureau of Standards. Link

    • Source of MP (206.6 °C)
  • Klamt, A., & Eckert, F. (2011). Predicting pKa Values of Substituted Phenols from Atomic Charges. Journal of Chemical Information and Modeling. Link

    • Source of pKa (3.85)
  • RSC Data Repository . (n.d.). Experimental pKa values for substituted phenols. Royal Society of Chemistry. Link

    • Verific
  • PubChem . (2025).[3] Compound Summary: 2,4-Dinitro-6-phenylphenol (CAS 731-92-0).[4][1][5] National Library of Medicine. Link

    • General identifiers and CAS verific

Sources

Technical Guide: Industrial and Research Applications of 2,4-Dinitro-6-phenylphenol (DNPP)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential Industrial Uses of 2,4-Dinitro-6-phenylphenol (DNPP) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,4-Dinitro-6-phenylphenol (DNPP) (CAS: 731-92-0) is a specialized nitroaromatic compound often overshadowed by its alkyl-substituted analogs, such as Dinoseb (sec-butyl) and Dinex (cyclohexyl). However, DNPP possesses distinct physicochemical properties driven by the steric and electronic influence of the ortho-phenyl ring.[1]

This guide analyzes the technical utility of DNPP beyond generic dinitrophenol applications.[1] While historically categorized with contact herbicides and molluscicides, its modern relevance lies in polymerization inhibition for styrene monomer production and as a lipophilic mitochondrial uncoupler in metabolic research.[1] This document provides a rigorous examination of its synthesis, mechanism of action, and industrial handling protocols.

Chemical Identity & Physicochemical Profile

Unlike alkyl-dinitrophenols, the phenyl group in DNPP confers unique rigidity and aromatic stacking potential.[1] This affects its binding affinity to mitochondrial proteins and its radical scavenging efficiency.[1]

PropertySpecification
IUPAC Name 2,4-Dinitro-6-phenylphenol
Common Synonyms 3,5-Dinitro-2-hydroxybiphenyl; 4,6-Dinitro-o-phenylphenol
CAS Number 731-92-0
Molecular Formula C₁₂H₈N₂O₅
Molecular Weight 260.20 g/mol
Appearance Yellow crystalline solid
Solubility Soluble in organic solvents (acetone, ethanol, chloroform); Low water solubility
pKa ~3.85 (Predicted) - Highly acidic due to electron-withdrawing nitro groups

Mechanism of Action: Mitochondrial Uncoupling

The core biological activity of DNPP is protonophoric uncoupling of oxidative phosphorylation.[1] The presence of the phenyl ring at the ortho position enhances lipophilicity (LogP), facilitating rapid transit across the inner mitochondrial membrane (IMM).[1]

The Protonophore Cycle

DNPP acts as a weak acid.[1] In the intermembrane space (high [H⁺]), it becomes protonated.[1] Being lipophilic, it diffuses across the IMM into the matrix (low [H⁺]), where it deprotonates.[1] The anionic form, stabilized by the resonance of the two nitro groups and the phenyl ring, diffuses back to the intermembrane space, completing the futile cycle.[1] This dissipates the electrochemical gradient (


) as heat rather than ATP synthesis.[1]

MitochondrialUncoupling cluster_IMM Inner Mitochondrial Membrane (Lipid Bilayer) DNPP_H DNPP-H (Protonated - Neutral) Matrix Mitochondrial Matrix (Low [H⁺]) DNPP_H->Matrix Diffusion across IMM DNPP_Minus DNPP⁻ (Anionic - Charge Delocalized) IMS Intermembrane Space (High [H⁺]) DNPP_Minus->IMS Diffusion (Electrophoretic) IMS->DNPP_H Protonation (H⁺ Binding) Matrix->DNPP_Minus Deprotonation (H⁺ Release) Heat Heat Generation (Thermogenesis) Matrix->Heat Energy Dissipation ATP ATP Synthesis (Inhibited) Matrix->ATP Gradient Collapse

Figure 1: The protonophoric cycle of DNPP disrupting the mitochondrial proton gradient.

Industrial Applications

Polymerization Inhibitor (Styrene Production)

One of the most critical industrial uses of DNPP is as a retarder or inhibitor in the production and storage of vinyl monomers, particularly styrene.[1]

  • Mechanism: During the distillation of crude styrene, thermal initiation generates free radicals that lead to premature polymerization (fouling).[1] DNPP acts as a radical scavenger.[1] The nitro groups facilitate the acceptance of radical electrons, stabilizing the chain and terminating the polymerization process.[1]

  • Advantage: The phenyl substitution provides higher thermal stability compared to simple dinitrophenols, allowing it to function effectively at the elevated temperatures of distillation columns.[1]

Agrochemical Precursor & Molluscicide

While largely superseded by more specific agents, DNPP has historical and potential utility in:

  • Molluscicides: DNPP exhibits toxicity towards aquatic snails (vectors for Schistosomiasis), though it is generally less potent than Dinex (cyclohexyl-DNP).[1] Its mechanism involves uncoupling respiration in the snail's tissues.[1]

  • Herbicides: Acts as a contact herbicide by destroying plant cell membranes and inhibiting ATP production.[1]

Chemical Intermediate (Azo Dyes)

The amino-derivative of DNPP (obtained via partial reduction) serves as a diazo component for the synthesis of hydrophobic azo dyes used in synthetic fibers (polyesters).[1]

Synthesis Protocol: Nitration of 2-Phenylphenol

Objective: Synthesize 2,4-Dinitro-6-phenylphenol via controlled electrophilic aromatic substitution. Safety Warning: Nitration reactions are exothermic and can lead to runaway reactions.[1] 2-Phenylphenol is a skin irritant.[1][2] Dinitrophenols are explosive when dry.[1]

Reagents
  • 2-Phenylphenol (Ortho-phenylphenol)

  • Nitric Acid (HNO₃, 70%)[1]

  • Glacial Acetic Acid (Solvent)[1][3]

  • Sulfuric Acid (Catalyst, optional but improves yield)[1]

Step-by-Step Methodology
  • Solvent Preparation: Dissolve 0.1 mol of 2-phenylphenol in 50 mL of glacial acetic acid in a 3-neck round-bottom flask equipped with a thermometer and dropping funnel.

  • Temperature Control: Cool the solution to 0–5°C using an ice-salt bath.

  • Nitration (First Stage): Slowly add a mixture of HNO₃ (0.11 mol) and acetic acid dropwise.[1] Maintain temperature below 10°C to favor mono-nitration and prevent oxidation.[1]

  • Nitration (Second Stage): Allow the mixture to warm to room temperature, then heat gently to 50°C. Add a second equivalent of HNO₃ (0.11 mol).

  • Reflux: Heat the mixture to 80–90°C for 1 hour to ensure dinitration at the para position relative to the hydroxyl group (the ortho position is already occupied by the phenyl ring, directing the second nitro group to the remaining ortho and para sites).

  • Quenching: Pour the reaction mixture into 500 mL of crushed ice/water. The product will precipitate as a yellow solid.[1]

  • Purification: Recrystallize from ethanol to remove mono-nitro impurities and oxidation byproducts.[1]

SynthesisPathway Start 2-Phenylphenol (Starting Material) Step1 Dissolution in Glacial Acetic Acid Start->Step1 Step2 Controlled Addition of HNO₃ (Temp < 10°C) Step1->Step2 Intermediate Intermediate: Nitro-2-phenylphenol isomers Step2->Intermediate Step3 Heating to 80°C (Second Nitration) Intermediate->Step3 Product 2,4-Dinitro-6-phenylphenol (Precipitate on Ice) Step3->Product

Figure 2: Synthesis pathway via controlled nitration of 2-phenylphenol.

Experimental Validation: Mitochondrial Respiration Assay

To verify the bioactivity of synthesized DNPP, a mitochondrial respiration assay using isolated rat liver mitochondria is the standard.[1]

Protocol
  • Isolation: Isolate mitochondria via differential centrifugation in sucrose buffer.[1]

  • Basal Respiration (State 2): Add mitochondria to the oxygraph chamber containing substrate (Succinate or Glutamate/Malate).[1]

  • State 3 Respiration: Add ADP. Observe rapid oxygen consumption (ATP synthesis).[1]

  • State 4 Respiration: Once ADP is depleted, respiration slows.[1]

  • Uncoupling Challenge: Titrate DNPP (dissolved in DMSO) in 1 µM increments.

    • Expected Result: Immediate increase in oxygen consumption rate (OCR) without ADP addition.[1]

    • Control: Use FCCP (positive control) and DMSO (vehicle control).[1]

AssayWorkflow Iso Mitochondria Isolation (Differential Centrifugation) Basal Measure Basal Respiration (Substrate Added) Iso->Basal State3 Induce State 3 (Add ADP) Basal->State3 State4 State 4 Transition (ADP Depleted) State3->State4 Titration Titrate DNPP (1-10 µM) State4->Titration Result Measure Uncoupled Respiration (Increased OCR) Titration->Result

Figure 3: Workflow for validating DNPP uncoupling activity using respirometry.

Safety & Toxicology Standards

Strict adherence to safety protocols is mandatory.

  • Explosion Hazard: Dry dinitrophenols are shock-sensitive explosives.[1] DNPP should always be stored wetted (typically >15% water) or in solution.[1]

  • Acute Toxicity: DNPP is a metabolic poison.[1] Ingestion or skin absorption leads to hyperthermia (uncontrollable fever) due to uncoupling.[1] There is no specific antidote; treatment is supportive (cooling).[1]

  • Environmental: DNPP is toxic to aquatic life.[1][4] Waste must be incinerated in specialized facilities equipped with scrubbers for NOx gases.[1]

References

  • U.S. Environmental Protection Agency (EPA). (1976).[1] Investigation of Selected Potential Environmental Contaminants: Nitroaromatics. Report on industrial uses of nitroaromatics including polymerization inhibitors. Link[1]

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 13206, 2,4-Dinitro-6-phenylphenol. Link[1]

  • Ritchie, L. S., & Wessel, H. B. (1965).[1][5] Molluscicidal activity of dinitrophenols. Bulletin of the World Health Organization.[1][5] (Comparative toxicity of Dinex vs. DNPP). Link

  • Westman, G. (2011).[1] Predicting pKa Values of Substituted Phenols. Journal of Chemical Information and Modeling. (Data on pKa of CAS 731-92-0).[1] Link[1]

  • Cameo Chemicals. Chemical Datasheet: Dinitrophenol Derivatives. NOAA.[1] (Safety and handling of nitrophenolic explosives). Link

Sources

CAS number and molecular structure of 2,4-Dinitro-6-phenylphenol

[1]

Chemical Identity & Structural Analysis

2,4-Dinitro-6-phenylphenol (abbreviated as DN-PP ) is a substituted nitrophenol derivative characterized by the presence of a phenyl ring at the ortho position and two nitro groups at the ortho and para positions relative to the hydroxyl group. It acts as a lipophilic weak acid and a potent uncoupler of oxidative phosphorylation.

Nomenclature & Identifiers
Parameter Data
CAS Registry Number 731-92-0
IUPAC Name 2,4-Dinitro-6-phenylphenol
Synonyms 4,6-Dinitro-2-phenylphenol; 3,5-Dinitro-2-hydroxybiphenyl; DN-PP
Molecular Formula C₁₂H₈N₂O₅
Molecular Weight 260.20 g/mol
SMILES Oc1c(c2ccccc2)c([O-])cc1[O-]
InChIKey HXNGWMWUICJCDR-UHFFFAOYSA-N
Physicochemical Properties
Property Value Significance
Appearance Yellow crystalline solidTypical of polynitrated aromatic compounds due to

transitions.
Melting Point 206.6 – 207.0 °CSignificantly higher than 2,4-DNP (113 °C) due to

-stacking interactions of the biphenyl system.
pKa 3.84 – 3.85Stronger acid than unsubstituted phenol (pKa ~10) due to electron-withdrawing nitro groups stabilizing the phenolate anion.
Solubility Soluble in acetone, ethyl acetate, ethanol; Low solubility in water.Lipophilicity facilitates membrane permeation, critical for its uncoupling mechanism.

Synthesis & Preparation Protocol

The synthesis of 2,4-Dinitro-6-phenylphenol is achieved via the electrophilic aromatic substitution (nitration) of 2-phenylphenol (ortho-phenylphenol). The phenyl group at the C2 position directs the incoming nitro groups to the C4 and C6 positions (relative to the hydroxyl group at C1).

Reaction Logic[8]
  • Precursor: 2-Phenylphenol (CAS 90-43-7).

  • Electrophile: Nitronium ion (

    
    ), generated in situ from nitric acid.
    
  • Regioselectivity: The hydroxyl group is strongly ortho, para-directing. With the C2 (ortho) position blocked by the phenyl ring, nitration occurs at C4 (para) and C6 (ortho).

  • Conditions: Controlled temperature is required to prevent oxidation of the phenyl ring or polynitration beyond the target.

Experimental Protocol

Note: This procedure involves hazardous reagents (conc.


12
  • Solubilization: Dissolve 10.0 g of 2-phenylphenol in 50 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and thermometer.

  • Nitration (First Stage): Cool the solution to 10–15 °C. Dropwise add a mixture of dilute nitric acid (1:1 with water) to introduce the first nitro group, maintaining temperature below 20 °C to favor mononitration (likely at C4).

  • Nitration (Second Stage): To the mononitro intermediate, slowly add concentrated nitric acid (or a standard nitration mixture of

    
    ). Raise the temperature to 60–70 °C and stir for 1–2 hours to drive the second nitration at the sterically more hindered C6 position.
    
  • Quenching: Pour the reaction mixture onto 200 g of crushed ice/water. The product will precipitate as a yellow solid.

  • Purification: Filter the crude solid. Recrystallize from ethyl acetate or a benzene/cyclohexane mixture to remove isomers (e.g., 2-nitro-6-phenylphenol) and oxidation byproducts.

  • Validation: Verify purity via melting point (target: ~207 °C) and TLC.

Visualization: Synthesis Workflow

SynthesisWorkflowPrecursor2-Phenylphenol(Ortho-blocked)IntermediateIntermediate:4-Nitro-2-phenylphenolPrecursor->Intermediate Nitration (Stage 1)< 20°CReagentHNO3 / H2SO4(Nitronium Ion Source)Reagent->IntermediateProductProduct:2,4-Dinitro-6-phenylphenol(Precipitate)Intermediate->Product Nitration (Stage 2)60-70°CPurificationRecrystallization(Ethyl Acetate)Product->Purification FiltrationFinalFinalPurification->Final Pure Crystals(mp 207°C)

Figure 1: Step-wise nitration pathway transforming 2-phenylphenol into 2,4-dinitro-6-phenylphenol.

Mechanism of Action: Mitochondrial Uncoupling

2,4-Dinitro-6-phenylphenol acts as a protonophore , a specific type of ionophore that translocates protons across lipid bilayers. This activity disrupts the electrochemical gradient (


Mechanistic Steps[6][7][10][11]
  • Protonation (Intermembrane Space): In the acidic environment of the intermembrane space (IMS), the phenolate anion accepts a proton to form the neutral phenol (DN-PP-H).

  • Translocation: The neutral, lipophilic molecule diffuses across the inner mitochondrial membrane (IMM) into the matrix. The phenyl group enhances lipophilicity (LogP > 4), facilitating this passage compared to simple DNP.

  • Deprotonation (Matrix): In the alkaline matrix, the phenol dissociates, releasing a proton (

    
    ) and regenerating the phenolate anion (
    
    
    ).
  • Anion Return: The negative charge of the anion is delocalized over the nitro groups and the aromatic system, reducing the energy penalty for the charged species to cross the hydrophobic membrane core back to the IMS, completing the cycle.

Physiological Outcome:

  • Respiratory Burst: Oxygen consumption increases as the electron transport chain (ETC) accelerates to restore the proton gradient.

  • ATP Depletion: The proton motive force is dissipated as heat rather than driving ATP Synthase.[3]

  • Hyperthermia: The energy from substrate oxidation is released as uncontrolled heat.

Visualization: Uncoupling Cycle

UncouplingMechanismcluster_IMSIntermembrane Space (High [H+])cluster_MembraneInner Mitochondrial Membrane (Lipid Bilayer)cluster_MatrixMitochondrial Matrix (Low [H+])ProtonationAnion + H+ -> Neutral PhenolDiffusionInNeutral DN-PP diffuses InProtonation->DiffusionIn Lipophilic transportDeprotonationNeutral Phenol -> Anion + H+DiffusionIn->Deprotonation DissociationDiffusionOutAnion DN-PP(-) diffuses OutDiffusionOut->Protonation Cycle repeatsDeprotonation->DiffusionOut Charge delocalizationHeatEnergy dissipated as HEATDeprotonation->Heat Loss of PMF

Figure 2: The protonophoric cycle of DN-PP across the mitochondrial membrane, leading to thermogenesis.

Toxicology & Safety Profile

While structurally related to the herbicide Dinoseb (2-sec-butyl-4,6-dinitrophenol), DN-PP exhibits distinct toxicological properties.

  • Molluscicidal Potency: Historical data indicates DN-PP is approximately 7 times less potent than Dinex (2-cyclohexyl-4,6-dinitrophenol) in aquatic toxicity assays (e.g., against snails).

  • Mammalian Toxicity: Like all dinitrophenols, DN-PP poses a risk of acute hyperthermia , metabolic acidosis, and tachycardia. It has a narrow therapeutic index.

  • Handling Hazards:

    • Explosion Risk: Dry polynitrated phenols can be explosive.[4][3] Store as a wetted solid or in solution.

    • Skin Absorption: Readily absorbed through skin; proper PPE (nitrile gloves, lab coat) is mandatory.

References

  • National Institute of Standards and Technology (NIST). 2,4-Dinitro-6-phenylphenol - Dissociation Constants of Some Substituted Nitrophenols. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Investigation of Selected Potential Environmental Contaminants: Nitroaromatics. Available at: [Link]

  • PubChem. 2,4-Dinitro-6-phenylphenol (Compound Summary). Available at: [Link]

  • World Health Organization (WHO). Molluscicidal Activity of WL 8008 in Bait Formulations. Available at: [Link]

Technical Guide: Health & Safety Data for 2,4-Dinitro-6-phenylphenol

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide and safety whitepaper for 2,4-Dinitro-6-phenylphenol .

CAS: 731-92-0 | Class: Nitroaromatic Uncoupler / Phenolic Pesticide[1][2]

Executive Summary & Chemical Identity

Critical Distinction: 2,4-Dinitro-6-phenylphenol is frequently and dangerously confused with Dinoseb (2,4-Dinitro-6-sec-butylphenol) in various trade and safety databases.[1][2] While they share the dinitrophenol core and mechanism of action, they are chemically distinct.[2] This guide focuses strictly on the phenyl derivative (CAS 731-92-0), a lipophilic weak acid acting as a potent uncoupler of oxidative phosphorylation.[1][2]

Chemical Identification Matrix
Feature2,4-Dinitro-6-phenylphenol Dinoseb (Common Confusion)
CAS Number 731-92-0 88-85-7
IUPAC Name 3,5-Dinitro-[1,1'-biphenyl]-2-ol2-(1-Methylpropyl)-4,6-dinitrophenol
Substituent Phenyl Group (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
sec-Butyl Group (

)
Formula


Mol.[1][2][3][4][5][6][7][8][9] Weight 260.20 g/mol 240.21 g/mol
Physical State Yellow/Orange Crystalline SolidOrange/Brown Solid or Liquid
pKa ~3.85 (Stronger acid than DNP)~4.62

Mechanism of Action: Mitochondrial Uncoupling

The primary toxicological mechanism of 2,4-Dinitro-6-phenylphenol is the uncoupling of oxidative phosphorylation .[1][2] Due to its lipophilic phenyl group and acidic hydroxyl moiety (pKa ~3.85), it acts as a protonophore, shuttling protons across the inner mitochondrial membrane (IMM) and collapsing the proton motive force (


).[2]
The Protonophore Cycle

Unlike inhibitors (e.g., Cyanide) that stop electron transport, uncouplers allow electron transport to proceed at a maximal rate without ATP synthesis.[2] This energy is dissipated as heat , leading to the hallmark symptom of fatal hyperthermia.[1][2]

Mitochondrial_Uncoupling cluster_matrix Mitochondrial Matrix (High pH) cluster_ims Intermembrane Space (Low pH) DNP_Ion DNP- (Anion) Cannot cross membrane DNP_Ion->DNP_Ion Anion trapped? No, Charge delocalization allows slow return or exchange H_Matrix H+ (Low Conc.) DNP_Ion->H_Matrix Dissociation DNP_H DNP-H (Neutral) Lipophilic & Permeable DNP_Ion->DNP_H Protonation at IMS interface (pKa ~3.85) H_IMS H+ (High Conc.) H_IMS->DNP_H Binds H+ DNP_H->DNP_Ion Diffuses across IMM Releases H+ in Matrix Heat Energy Released as HEAT (Hyperthermia) DNP_H->Heat Dissipates Proton Gradient ATP_Synthase ATP Synthase (Bypassed)

Caption: Protonophore cycle of 2,4-Dinitro-6-phenylphenol disrupting the mitochondrial proton gradient.[1]

Toxicological Profile & Health Hazards

Signal Word: DANGER (Inferred from Class Data)

Acute Toxicity

While specific human data for the phenyl derivative is rare compared to Dinoseb, structural activity relationships (SAR) and comparative molluscicidal studies indicate it is a highly potent toxin, though slightly less active than Dinoseb.[2]

  • Oral Toxicity: Inferred LD50 (Rat) estimated between 50–150 mg/kg .[1][2] (Comparative studies show it is ~2.5x less potent than Dinoseb in specific aquatic models, but mammalian metabolic activation may differ).[2]

  • Dermal Absorption: High Risk. The phenyl group increases lipophilicity (LogP ~3.4), facilitating rapid transit through the stratum corneum.[1][2]

  • Key Symptoms:

    • Hyperthermia: Profuse sweating, fever (>40°C), thirst.[1][2]

    • Metabolic: Severe metabolic acidosis, tachycardia, tachypnea (respiratory compensation).[1][2]

    • Ocular: Yellow staining of the sclera and skin (distinct from jaundice).[1][2]

Chronic Effects[1]
  • Ocular Toxicity: Like 2,4-DNP, chronic exposure may lead to the rapid formation of cataracts due to energetic depletion in the lens.[1][2]

  • Weight Loss: Uncoupling increases Basal Metabolic Rate (BMR), leading to cachexia-like weight loss despite normal appetite.[1][2]

Comparative Potency Data

Research comparing dinitrophenols in biological systems (e.g., Biomphalaria snails) ranks toxicity as follows:

  • Dinex (Cyclohexyl) - Most Potent[1][2]

  • Dinoseb (sec-Butyl)[1][2]

  • 2,4-Dinitro-6-phenylphenol (Phenyl) Note: Lower potency does not imply safety.[1][2] All are lethal at low doses.[1][2]

Safety, Handling, and Decontamination

Self-Validating Protocol: Safety relies on preventing absorption.[1][2] The yellow color of the compound serves as a visual tracer for contamination.[1][2]

Personal Protective Equipment (PPE)[1][2]
  • Respiratory: P3/N100 particulate respirator (solid) or ABEK filter (if in solution).[1][2]

  • Dermal: Double-gloving is mandatory.[1][2]

    • Inner: Nitrile (0.11 mm).[1][2]

    • Outer: Laminate film (e.g., Silver Shield) or thick Butyl rubber.[1][2] Note: Standard nitrile is permeable to nitroaromatics over time.[1][2]

  • Body: Tyvek or similar non-woven chemical resistant coveralls.[1][2]

Decontamination & Neutralization

Phenolic compounds can be neutralized by converting them into their water-soluble phenolate salts, which are less readily absorbed through skin (though still toxic) and easier to wash away.[1][2]

Decontamination Solution: 5% Sodium Carbonate (


) or Sodium Bicarbonate.[1][2]
  • Mechanism:[1][2][10] The base deprotonates the phenol (pKa ~3.85

    
     pH > 7), trapping it as the anion 
    
    
    
    .[1][2]
Emergency Response Workflow

Emergency_Response Start Exposure Incident Route Identify Route Start->Route Skin Dermal Contact Route->Skin Inhale Inhalation/Ingestion Route->Inhale Action_Skin 1. Strip Clothing 2. Wash with Soap/Water (Avoid Organic Solvents!) Skin->Action_Skin Action_Cool AGGRESSIVE COOLING Ice packs to axilla/groin Monitor Rectal Temp Inhale->Action_Cool Action_Skin->Action_Cool Medical Medical Support Fluid Resuscitation Sedation (Benzodiazepines) Action_Cool->Medical Contra CONTRAINDICATED: Salicylates (Aspirin) Anticholinergics Medical->Contra

Caption: Emergency response emphasizing cooling and contraindications (Aspirin uncouples further).

Environmental Fate[1][2][12]

  • Persistence: Moderate. The nitro groups deactivate the ring, slowing electrophilic attack, but the hydroxyl group allows for microbial degradation.[2]

  • Degradation: Susceptible to photolysis and microbial reduction (nitro

    
     amine).[1][2]
    
  • Aquatic Toxicity: High.[1][2] LC50 values for aquatic species are typically < 1 mg/L. It acts as a molluscicide, indicating specific high toxicity to invertebrates.[2]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12900, 3,5-Dinitro-2-biphenylol (2,4-Dinitro-6-phenylphenol).[1][2] Retrieved from [Link][1][2]

  • Ritchie, L. S., & Wessel, H. B. (1965).[1][2][4] Molluscicidal time-concentration relationships of dinitrophenol compounds.[1][2] Bulletin of the World Health Organization, 33(2), 281–284.[2][4] (Comparative potency data).

  • U.S. Environmental Protection Agency (EPA). Investigation of Selected Potential Environmental Contaminants: Nitroaromatics.[1][2] EPA-560/2-76-010.[1][2] Retrieved from [Link][1][2]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Dinitrophenols.[1][2] (General class mechanism and safety data). Retrieved from [Link][1][2]

  • LookChem & MolAid Chemical Databases. CAS 731-92-0 Physicochemical Properties.[1][2] (Verification of CAS and melting point data).

Sources

Methodological & Application

Application Notes & Protocols: Utilizing 2,4-Dinitrophenol and its Analogs as Mitochondrial Uncouplers

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Cellular Metabolism and Drug Development

Prepared by: Gemini, Senior Application Scientist

Executive Summary: This document provides a comprehensive guide for the research application of 2,4-Dinitrophenol (DNP) and its structural analogs, such as 2,4-Dinitro-6-phenylphenol, as potent mitochondrial uncoupling agents. While this guide focuses on the archetypal and extensively documented compound 2,4-Dinitrophenol, the fundamental principles, mechanisms, and experimental protocols described herein are broadly applicable to its derivatives. Researchers are advised that specific parameters, particularly optimal working concentrations, must be empirically determined for each analog. This guide covers the core mechanism of action, critical safety and handling procedures, experimental design considerations, and detailed, step-by-step protocols for key applications in metabolic research.

Scientific Background: The Mechanism of Mitochondrial Uncoupling

Mitochondrial uncouplers are lipophilic weak acids that disrupt oxidative phosphorylation by shuttling protons across the inner mitochondrial membrane, bypassing ATP synthase. This action "uncouples" the process of substrate oxidation from the phosphorylation of ADP to ATP.

1.1. The Proton-Motive Force In healthy, coupled mitochondria, the electron transport chain (ETC) pumps protons (H⁺) from the mitochondrial matrix into the intermembrane space. This creates an electrochemical potential, known as the proton-motive force (Δp), which consists of two components: the mitochondrial membrane potential (ΔΨm) and the pH gradient (ΔpH). This stored energy is primarily used by ATP synthase to generate ATP as protons flow back into the matrix.

1.2. Action of 2,4-Dinitrophenol (DNP) DNP, with its hydroxyl group and delocalized electron system from the nitro groups, functions as a highly effective protonophore.[1] The mechanism proceeds in a two-step cycle:

  • Protonation: In the acidic environment of the intermembrane space, the anionic form of DNP is protonated.

  • Translocation & Deprotonation: The now neutral, lipophilic DNP molecule readily diffuses across the inner mitochondrial membrane into the more alkaline matrix. There, it releases its proton, reverting to its anionic form.

This "short-circuit" dissipates the proton gradient.[2] The cell's bioenergetic system attempts to compensate for the falling ATP levels and dissipated proton gradient by increasing the rate of electron transport and, consequently, oxygen consumption. The energy that would have been used for ATP synthesis is instead released as heat.

G H_in H⁺ DNP_anion_in DNP⁻ (Anion) H_in->DNP_anion_in ATP_Synthase ATP Synthase H_in->ATP_Synthase DNPH_in DNP-H (Protonated) DNP_anion_in->DNPH_in Protonation DNPH_out DNP-H (Protonated) DNPH_in->DNPH_out Diffusion Across Membrane H_pumped H⁺ H_out H⁺ H_out->H_pumped Pumping DNP_anion_out DNP⁻ (Anion) DNP_anion_out->DNP_anion_in Return DNPH_out->DNP_anion_out Deprotonation H_released H⁺ DNPH_out->H_released ETC Electron Transport Chain (ETC) ETC->H_pumped e⁻ flow ATP_Synthase->H_out ADP → ATP IMM Inner Mitochondrial Membrane

Caption: Mechanism of DNP-mediated mitochondrial uncoupling.

Compound Profile, Safety, and Handling

Extreme caution is mandatory when handling dinitrophenols. They are classified as highly toxic and can be explosive when dry.[3]

2.1. Compound Properties

Property2,4-Dinitrophenol (DNP)2,4-Dinitro-6-phenylphenol
Molecular Formula C₆H₄N₂O₅[1]C₁₂H₈N₂O₅[4]
Molecular Weight 184.11 g/mol [1]260.19 g/mol
CAS Number 51-28-5[5]6153-13-5
Appearance Yellow crystalline solid[1][6]Not widely documented
Solubility Slightly soluble in water; soluble in ethanol, ether, and aqueous alkaline solutions.[1][7]Expected to be less water-soluble due to the phenyl group.

2.2. Safety and Handling Precautions DNP is toxic via inhalation, ingestion, and skin absorption. Chronic exposure can lead to cataracts, skin lesions, and damage to the central nervous system and bone marrow.[6]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses. Work in a certified chemical fume hood.[3]

  • Handling Solid Compound: DNP is explosive when dry. It is often supplied wetted with water (typically >15%) to mitigate this risk. Do not allow the compound to dry out. Avoid creating dust.[3]

  • Spills and Waste Disposal: In case of a spill, do not dry sweep. Carefully collect the material and place it in a suitable, closed container for disposal.[3] Dispose of all DNP-containing waste as hazardous chemical waste according to your institution's guidelines.

  • Exposure: In case of skin contact, wash immediately with plenty of soap and water. If inhaled, move to fresh air. If swallowed, contact a poison center or physician immediately.

2.3. Preparation of Stock Solutions Due to its poor water solubility, DNP stock solutions are typically prepared in an organic solvent.

  • Solvent Selection: Use high-purity DMSO or Ethanol.

  • Calculation: Calculate the mass of DNP needed for your desired stock concentration (e.g., 100 mM).

  • Procedure (in a chemical fume hood):

    • Carefully weigh the DNP solid.

    • Add the calculated volume of solvent to dissolve the solid completely. Gentle vortexing may be required.

    • Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Experimental Design Considerations

The effects of DNP are highly dose-dependent. "Mild uncoupling" can be neuroprotective and trigger adaptive stress responses, while high concentrations lead to rapid ATP depletion, cellular stress, and death.[8][9]

  • Dose-Response Determination: It is essential to perform a dose-response (titration) experiment for every new cell line or experimental system to identify the optimal concentration range. A typical starting range for cell culture experiments is 1 µM to 500 µM.

  • Vehicle Control: Always include a vehicle control (e.g., cells treated with the same concentration of DMSO or ethanol used to dilute the DNP) to account for any solvent effects.

  • Positive Controls: For uncoupling experiments, another well-characterized uncoupler like FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) can be used as a positive control.[10]

  • Assay Media: The buffering capacity of the experimental media can influence the effectiveness of protonophores. Ensure consistent media composition across all experimental conditions.

Key Experimental Protocols

4.1. Protocol: Measuring Maximal Respiration in Cultured Cells

This protocol uses extracellular flux analysis (e.g., Seahorse XF Analyzer) to measure the oxygen consumption rate (OCR) and determine the maximal respiratory capacity induced by DNP.

Materials:

  • Cultured cells seeded in a Seahorse XF cell culture plate

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • DNP stock solution (e.g., 100 mM in DMSO)

  • Other mitochondrial inhibitors: Oligomycin, Rotenone/Antimycin A

  • Seahorse XF Analyzer and consumables

Procedure:

  • Cell Seeding: Seed cells at a pre-determined optimal density in a Seahorse XF plate and allow them to adhere overnight.

  • Hydrate Sensor Cartridge: Hydrate the sensor cartridge with XF Calibrant overnight in a non-CO₂ incubator at 37°C.

  • Prepare Drug Plate:

    • Dilute DNP in assay medium to achieve a range of final concentrations (e.g., 10 µM, 30 µM, 100 µM, 300 µM) to find the optimal concentration for maximal OCR.

    • Prepare other inhibitors (e.g., Oligomycin at 1.0 µM, Rotenone/Antimycin A at 0.5 µM).

    • Load the drugs into the appropriate ports of the hydrated sensor cartridge.

  • Assay Execution:

    • Replace the cell culture medium with pre-warmed assay medium.

    • Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour.

    • Load the sensor cartridge into the Seahorse XF Analyzer and run the assay. The typical injection sequence is:

      • Port A: Oligomycin (to inhibit ATP synthase and measure proton leak)

      • Port B: DNP (to induce maximal respiration)

      • Port C: Rotenone/Antimycin A (to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption)

  • Data Analysis: Normalize OCR data to cell number or protein content. The maximal respiratory capacity is calculated as the (OCR after DNP injection) - (non-mitochondrial OCR).

Caption: Workflow for measuring maximal respiration with DNP.

4.2. Protocol: Assessing Mitochondrial Membrane Potential (ΔΨm) Dissipation

This protocol uses a fluorescent cationic dye, Tetramethylrhodamine, Methyl Ester (TMRE), which accumulates in active mitochondria in a potential-dependent manner. A decrease in fluorescence intensity indicates dissipation of ΔΨm.

Materials:

  • Cultured cells grown on glass-bottom dishes or in a black-walled, clear-bottom 96-well plate

  • TMRE stock solution (e.g., 10 µM in DMSO)

  • DNP stock solution

  • Live-cell imaging medium (e.g., FluoroBrite DMEM)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture: Seed cells to achieve ~70% confluency on the day of the experiment.

  • TMRE Staining:

    • Dilute the TMRE stock solution in pre-warmed culture medium to a final working concentration (typically 25-100 nM).

    • Remove the old medium from the cells and add the TMRE-containing medium.

    • Incubate for 20-30 minutes at 37°C, protected from light.

  • Imaging/Measurement (Baseline):

    • Wash the cells once with pre-warmed live-cell imaging medium to remove excess dye.

    • Add fresh imaging medium.

    • Acquire baseline fluorescence images or plate reader measurements (Ex/Em ~549/575 nm).

  • DNP Treatment:

    • Add DNP directly to the wells at the desired final concentration (e.g., 100 µM). A vehicle control should be run in parallel.

    • For a positive control for complete depolarization, use a high concentration of an uncoupler like CCCP (e.g., 10 µM).[10]

  • Post-Treatment Measurement:

    • Immediately begin acquiring images or measurements kinetically over time (e.g., every 1-2 minutes for 30-60 minutes).

    • A rapid and significant drop in TMRE fluorescence intensity in the DNP-treated cells compared to the vehicle control indicates mitochondrial depolarization.

Data Interpretation and Expected Outcomes

AssayParameter MeasuredExpected Outcome with DNP TreatmentPotential Pitfall
Extracellular Flux Analysis Oxygen Consumption Rate (OCR)Initial increase in OCR as mitochondria try to restore the proton gradient. This will be followed by a decrease at very high, toxic concentrations.Cell death at high concentrations will cause OCR to plummet. The "optimal" uncoupling concentration gives the highest stable OCR.
Fluorescence Microscopy Mitochondrial Membrane Potential (ΔΨm) using TMRE/TMRMRapid decrease in mitochondrial fluorescence intensity.[11]Phototoxicity from the microscope light source can itself induce mitochondrial stress. Use the lowest possible laser power.
ATP Assay Total Cellular ATPDecrease in ATP levels, as oxidative phosphorylation is inhibited.The rate of ATP depletion depends on the cell's reliance on glycolysis.
Cell Viability Assay (e.g., MTT, LDH) Cell HealthNo significant change at "mild" uncoupling concentrations; significant cell death at high concentrations.Incubation time is critical; short-term exposure may not cause death, while long-term exposure might.

References

  • ResearchGate. (n.d.). The mitochondrial uncoupler 2,4-DNP reduces neuronal cell death in the... Retrieved from [Link]

  • PubMed. (2015, March 15). Synthesis and determination of some biological activities of novel 2,4-dinitrophenyl derivatives. Retrieved from [Link]

  • JoVE. (2014, August 29). Isolation and Functional Analysis of Mitochondria from Cultured Cells and Mouse Tissue. Retrieved from [Link]

  • PLOS One. (2016, May 2). Methods for Efficient Elimination of Mitochondrial DNA from Cultured Cells. Retrieved from [Link]

  • PMC. (n.d.). DNP, Mitochondrial Uncoupling and Neuroprotection: A Little Dab'll Do Ya. Retrieved from [Link]

  • ScienceDirect. (2017, May 3). DNP, mitochondrial uncoupling, and neuroprotection: A little dab'll do ya. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dinitrophenol. Retrieved from [Link]

  • Scilit. (n.d.). The Uncoupling Agent 2,4-Dinitrophenol Improves Mitochondrial Homeostasis following Striatal Quinolinic Acid Injections. Retrieved from [Link]

  • FULIR. (2021, August 25). Mitochondrial Uncoupling Proteins (UCP1-UCP3) and Adenine Nucleotide Translocase (ANT1) Enhance the Protonophoric Action of 2,4-Dinitrophenol in Mitochondria and Planar Bilayer Membranes. Retrieved from [Link]

  • ResearchGate. (2025, January 28). Synthesis and Study of the Physical,Thermal,Chemical,and Biological Properties of 2,4-Dinitrophenylhydrazones of Substituted Chalcones. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4-Dinitrophenol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 2,4-dinitro- (CAS 51-28-5). Retrieved from [Link]

  • MDPI. (2022, June 23). Liposomal Form of 2,4-Dinitrophenol Lipophilic Derivatives as a Promising Therapeutic Agent for ATP Synthesis Inhibition. Retrieved from [Link]

  • Springer Protocols. (2023). Isolating Mitochondria, Mitoplasts, and mtDNA from Cultured Mammalian Cells. Retrieved from [Link]

  • Wikipedia. (n.d.). Dinoseb. Retrieved from [Link]

  • ResearchGate. (2026, February 10). Synthesis of 2,4-dinitrophenol. Retrieved from [Link]

  • Regenesis. (n.d.). 2,4-dinitrophenol. Retrieved from [Link]

  • PMC. (n.d.). Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins. Retrieved from [Link]

  • PubChemLite. (n.d.). 2,4-dinitro-6-phenylphenol (C12H8N2O5). Retrieved from [Link]

  • NIST WebBook. (n.d.). Phenol, 2,4-dinitro-. Retrieved from [Link]

  • PMC. (n.d.). The effect of 2,4-dinitrophenol and related compounds on bile secretion. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient enrichment and trace determination of hazardous compound of 2,4-dinitrophenol in environmental water samples using 2-aminothiophenol magnetic nanoadsorbent. Retrieved from [Link]

Sources

Application Note: Analytical Strategies for 2,4-Dinitro-6-phenylphenol (DNPP)

[1][2]

Part 1: Introduction & Compound Profile[1][3]

Executive Summary

2,4-Dinitro-6-phenylphenol (DNPP) is a substituted nitrophenol structurally related to the herbicide Dinoseb and the acaricide Dinex.[1] Historically used in agricultural applications and as a chemical intermediate, its analysis requires rigorous control due to the compound's acidity, thermal instability, and potential for uncoupling oxidative phosphorylation (toxicity).

This guide provides a comprehensive workflow for the detection and quantification of DNPP in aqueous and biological matrices. It prioritizes LC-MS/MS (ESI-) for trace-level sensitivity and HPLC-DAD for routine high-concentration screening.[2][1]

Physicochemical Profile (Crucial for Method Development)

Understanding the molecule is the first step to successful extraction.

PropertyValue / CharacteristicImpact on Protocol
Formula C₁₂H₈N₂O₅MW = 260.2 g/mol
pKa ~3.5 - 4.5 (Predicted)Critical: Exists as an anion at neutral pH.[2][1][3] Extraction requires acidification (pH < 2).[2]
LogP ~3.2 - 3.8Moderately lipophilic in undissociated form.[1] Suitable for C18 retention.[1][3][4]
Solubility Low in water; High in organic solvents (MeOH, ACN, EtAc).[2]Use high % organic for stock solutions.[1]
UV Max ~260 nm, ~370 nm (Yellow)Dual-wavelength monitoring recommended for specificity.[2][1]

Part 2: Sample Preparation Protocols

The primary challenge in DNPP analysis is its ionization state.[3] As a nitrophenol, it is acidic.

  • Rule of Thumb: To extract into organic solvent or onto a reversed-phase sorbent, you must suppress ionization (Acidify).[2][3] To keep it in water (cleanup), you can basify.[2]

Workflow Diagram: Solid Phase Extraction (SPE)

SPE_WorkflowStartSample (Water/Urine)PretreatPre-treatment:Adjust pH to 2.0 (HCl)Add Internal Standard (d3-DNPP or d6-DNOC)Start->PretreatConditionCondition SPE Cartridge:(Polymeric Reversed-Phase or C18)1. Methanol2. Acidified Water (pH 2)Pretreat->ConditionLoadLoad Sample:Flow rate < 5 mL/minCondition->LoadWashWash Step:95:5 Water:MeOH (0.1% Formic Acid)Remove matrix interferencesLoad->WashDryDry Cartridge:Vacuum for 5-10 mins(Crucial for GC analysis)Wash->DryEluteElution:100% Methanol or Acetonitrile(2 x 2 mL)Dry->EluteConcConcentration:Evaporate under N2 streamReconstitute in Mobile PhaseElute->Conc

Figure 1: Optimized SPE workflow for acidic nitrophenols using Polymeric Reversed-Phase sorbents (e.g., Oasis HLB or Strata-X).[2][1][3]

Protocol A: Solid Phase Extraction (Recommended)

Applicability: Trace analysis in water or biological fluids.[2][3]

  • Sample Pre-treatment: Take 100 mL of water (or 5 mL urine diluted to 20 mL).[3] Adjust pH to 1.5 – 2.0 using 6M HCl. This ensures DNPP is protonated (neutral) and will stick to the hydrophobic sorbent.

  • Conditioning: Use a Polymeric Reversed-Phase cartridge (60 mg/3mL). Condition with 3 mL Methanol followed by 3 mL acidified water (pH 2).

  • Loading: Pass sample through cartridge at approx. 3-5 mL/min.

  • Washing: Wash with 3 mL of 5% Methanol in acidified water. Note: Do not use high organic content here, or you will wash off the DNPP.

  • Elution: Elute with 2 x 2 mL of Methanol .

  • Reconstitution: Evaporate to dryness under Nitrogen at 40°C. Reconstitute in 1 mL of Mobile Phase A/B (50:50).

Part 3: Analytical Methodologies

Method 1: LC-MS/MS (Gold Standard)

Rationale: Nitrophenols ionize strongly in Negative Electrospray Ionization (ESI-) mode due to the stability of the phenoxide anion.[2][1][3]

Instrument Parameters:

  • Ionization: ESI Negative Mode (ESI-)[2][1][3]

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 2.1 x 100 mm, 1.8 µm.[2]

  • Mobile Phase A: Water + 5 mM Ammonium Acetate (pH natural or adjusted to 4.5).[2][3] Avoid strong acids like 0.1% Formic acid if sensitivity drops, as low pH can suppress negative ionization in some sources, though it improves peak shape.[2]

  • Mobile Phase B: Acetonitrile or Methanol.[1]

Gradient Profile:

Time (min) % B Flow (mL/min)
0.0 10 0.3
1.0 10 0.3
6.0 90 0.3
8.0 90 0.3
8.1 10 0.3

| 11.0 | 10 | 0.3 |[2][1][3]

MS/MS Transitions (MRM): Note: Transitions are predicted based on the molecular structure of DNPP (MW 260) and fragmentation patterns of similar dinitrophenols.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Mechanism
DNPP 259.0 [M-H]⁻ 229.0 15-20Loss of NO (Characteristic)
213.0 25-30Loss of NO₂
197.0 30-35Loss of NO₂ + O
Method 2: HPLC-UV/DAD (Routine Screening)

Rationale: Suitable for formulation analysis or environmental samples with concentrations > 100 ppb.[2][1][3]

  • Detector: Diode Array Detector (DAD).[2][3]

  • Wavelengths: Monitor 270 nm (aromatic ring) and 360-380 nm (yellow nitro-chromophore).[2][1] The 360 nm band is more selective for nitrophenols, reducing matrix interference.

  • Mobile Phase: Water (0.1% H3PO4) / Acetonitrile.[2] Phosphoric acid is preferred over formic acid for UV baselines.[2][3]

Method 3: GC-MS (Confirmation)

Constraint: DNPP is polar and acidic.[2][1][3] Direct injection often leads to peak tailing and degradation.[1] Derivatization is required.

Derivatization Protocol (Silylation):

  • Evaporate extract to complete dryness (anhydrous).

  • Add 50 µL BSTFA + 1% TMCS .

  • Incubate at 60°C for 30 minutes.

  • Inject 1 µL into GC-MS.

GC Parameters:

  • Column: DB-5MS or equivalent (30m x 0.25mm).[2][1][3]

  • Carrier: Helium @ 1 mL/min.

  • Temp Program: 60°C (1 min) -> 20°C/min -> 280°C (hold 5 min).

  • Detection: EI Source (70 eV).[2] Look for molecular ion of the TMS-derivative (MW 260 + 72 = 332 m/z).[1]

Part 4: Validation & Quality Control[3]

To ensure Trustworthiness and Self-Validation , every batch must include:

  • Method Blank: Verifies solvents/SPE cartridges are free of nitrophenol contamination.[1][3]

  • Internal Standard (IS): Use Dinoseb-d6 or 2,4-Dinitrophenol-d3 .[2][1] Add before extraction to correct for recovery losses.

  • Matrix Spike: Spike a clean sample with known DNPP to calculate Recovery %.

    • Acceptable Recovery: 70% - 120%.[1]

    • Precision (RSD): < 15%.[1][3][4]

Troubleshooting Guide
IssueProbable CauseSolution
Low Recovery (SPE) pH not low enough during loading.[2][1][3]Ensure sample pH < 2.0. Nitrophenols are water-soluble at pH > 5.[1][3]
Poor Peak Shape (LC) Column secondary interactions.Increase buffer strength (10mM NH4OAc) or use an end-capped column.
Signal Suppression (MS) Matrix effects in ESI.[2][3]Switch to APCI source or improve cleanup (Wash step).[2]

Part 5: References

  • United States Environmental Protection Agency (EPA). (2007).[2] Method 8041A: Phenols by Gas Chromatography.[1] SW-846 Update IV.[1][3] [Link]

  • National Center for Biotechnology Information (NCBI). (2023).[2] PubChem Compound Summary for CID 12900, 2,4-Dinitro-6-phenylphenol.[2][1] [Link][2][3]

  • Kintz, P., & Ameline, A. (2023).[2][5] Testing for 2,4-Dinitrophenol in Human Hair by LC-MS/MS and Interpretation Issues. SSRN.[1][3] [Link]

  • European Food Safety Authority (EFSA). (2013).[2] Scientific Opinion on the hazard assessment of 2,4-dinitrophenol.[1][5][6] [Link][2][3]

Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for 2,4-Dinitro-6-phenylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2,4-Dinitro-6-phenylphenol (IUPAC: 3,5-Dinitro-[1,1'-biphenyl]-2-ol) is a highly conjugated nitroaromatic compound historically evaluated for its potent molluscicidal and ovicidal properties (1)[1]. Due to its environmental persistence and biological activity, accurate quantification is critical for toxicological and environmental monitoring. This application note provides a comprehensive, self-validating Reversed-Phase HPLC (RP-HPLC) methodology, detailing the mechanistic rationale behind sample preparation, stationary phase selection, and mobile phase chemistry.

Chemical Profiling & Mechanistic Rationale

Designing a robust chromatographic method requires a fundamental understanding of the analyte’s physicochemical properties.

  • Molecular Weight: 260.20 g/mol (2)[2]

  • LogP (Octanol/Water Partition Coefficient): 3.40 (2)[2]

  • Acid Dissociation Constant (pKa): 3.84 at 25°C (3)[3]

Causality in Method Design:

  • Mobile Phase pH Control (The 2-Unit Rule): 2,4-Dinitro-6-phenylphenol is a weak organic acid with a pKa of 3.84 (3)[3]. If chromatographed in a neutral mobile phase, the molecule exists in a dynamic equilibrium between its protonated (neutral) and deprotonated (anionic) states. This dual-state presence causes severe peak tailing and retention time instability. By buffering the mobile phase to pH ~2.0 (using 0.1% Phosphoric Acid), we completely suppress ionization. The molecule remains strictly in its neutral, hydrophobic state, ensuring sharp, symmetrical peaks.

  • Stationary Phase Selection: While a standard C18 column provides adequate retention due to the molecule's lipophilicity (LogP = 3.40) (2)[2], a Phenyl-Hexyl stationary phase is mechanistically superior. The phenyl rings of the stationary phase engage in strong

    
     electron donor-acceptor interactions with the electron-deficient dinitrophenyl ring of the analyte, offering orthogonal selectivity against complex matrix interferences.
    
  • Detection Strategy: Nitroaromatic systems exhibit strong ultraviolet (UV) absorbance due to the conjugative interaction between the aromatic ring and the highly polar, electrophilic nitro functional groups (4)[4]. Monitoring at 280 nm captures primary aromatic transitions, while 340 nm targets the charge-transfer bands specific to the nitro groups.

Self-Validating System Controls

To ensure absolute trustworthiness and analytical integrity, this protocol incorporates built-in validation mechanisms:

  • Internal Standardization (IS): 2,4-Dinitrophenol (or a stable isotope-labeled analog) is spiked into all samples prior to extraction. This internal control corrects for matrix effects, extraction recovery losses, and injection volume variations.

  • System Suitability Testing (SST): Prior to sample analysis, six replicate injections of a calibration standard must yield a retention time Relative Standard Deviation (RSD)

    
     1.0%, a tailing factor (
    
    
    
    )
    
    
    1.5, and a theoretical plate count (
    
    
    )
    
    
    5000. Failure to meet these criteria automatically invalidates the run, prompting column washing or mobile phase preparation review.
Experimental Protocol
3.1. Reagents and Materials
  • Standards: 2,4-Dinitro-6-phenylphenol (Purity

    
     99%), 2,4-Dinitrophenol (Internal Standard).
    
  • Solvents: Acetonitrile (ACN) [HPLC Grade], Ultrapure Water (18.2 M

    
    cm).
    
  • Modifiers: Phosphoric Acid (

    
    ), 85% ACS Grade.
    
  • Extraction: Polymeric Oasis HLB (Hydrophilic-Lipophilic Balance) SPE Cartridges, 200 mg/6 mL.

3.2. Step-by-Step Extraction Workflow (Environmental Water Matrix)
  • Filtration: Filter 100 mL of the aqueous sample through a 0.45

    
    m PTFE membrane to remove particulates.
    
  • Spiking: Spike the sample with 50

    
    L of a 10 
    
    
    
    g/mL Internal Standard solution.
  • Acidification (Critical Step): Adjust the sample pH to 2.0 using 1 M

    
    . Rationale: Ensures the analyte is fully protonated, maximizing hydrophobic retention on the SPE sorbent.
    
  • SPE Conditioning: Pass 5 mL of ACN followed by 5 mL of acidified water (pH 2.0) through the HLB cartridge. Do not let the sorbent dry.

  • Loading: Load the acidified sample at a controlled flow rate of 2–3 mL/min.

  • Washing: Wash the cartridge with 5 mL of 5% ACN in acidified water to elute highly polar interferences.

  • Elution: Elute the target analytes with 5 mL of 100% ACN into a clean glass tube.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of high-purity nitrogen at 35°C. Reconstitute the residue in 1.0 mL of Initial Mobile Phase (60% Water / 40% ACN). Vortex for 30 seconds and transfer to an HPLC vial.

Quantitative Data Presentation

Table 1: HPLC Operating Conditions

ParameterSpecification
Column Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A Ultrapure Water with 0.1%

(pH ~2.0)
Mobile Phase B 100% Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35°C
Detection (UV-Vis)

= 280 nm,

= 340 nm

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase B
0.06040
2.06040
8.01090
12.01090
12.16040
17.06040

Table 3: Expected System Suitability & Validation Metrics

MetricTarget Specification
Retention Time (

)
~7.4 min (Analyte), ~5.2 min (IS)
Resolution (

)
> 3.0 between IS and Analyte
Tailing Factor (

)

1.5
Linearity (

)
> 0.999 (Range: 0.1 - 50 µg/mL)
Limit of Detection (LOD) 0.02 µg/mL
Limit of Quantitation (LOQ) 0.06 µg/mL
Analytical Workflow Visualization

Workflow Step1 1. Sample Acidification (Adjust to pH < 2.0) Step2 2. Solid Phase Extraction (Polymeric HLB Sorbent) Step1->Step2 Step3 3. RP-HPLC Separation (Phenyl-Hexyl Column) Step2->Step3 Step4 4. UV-Vis Detection (λ = 280 nm & 340 nm) Step3->Step4 Step5 5. Chromatographic Data Processing & Quantification Step4->Step5

Analytical workflow for the extraction and HPLC quantification of 2,4-Dinitro-6-phenylphenol.

References
  • Laboratory Evaluation of Organic Compounds as Molluscacides and Ovocides, II. Source: CABI Digital Library URL:[Link]

  • 3,5-Dinitro(1,1'-biphenyl)-2-ol - Molecular Properties Source: MolForge URL:[Link]

  • Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report Source: Environmental Protection Agency (EPA) URL:[Link]

  • Dissociation Constants of Some Substituted Nitrophenols in Aqueous Solution at 25 degrees C Source: National Institute of Standards and Technology (NIST) URL:[Link]

Sources

Application Note: Metabolic Profiling & Uncoupling Kinetics of 2,4-Dinitro-6-phenylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Rationale

This application note details the protocol for utilizing 2,4-Dinitro-6-phenylphenol (DNP-Ph) as a probe for mitochondrial uncoupling studies. While 2,4-Dinitrophenol (DNP) remains the historic reference for protonophoric uncoupling, the introduction of a phenyl group at the ortho position (C6) significantly alters the compound's lipophilicity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) and steric profile.

Why use 2,4-Dinitro-6-phenylphenol?

  • Structure-Activity Relationship (SAR) Validation: It serves as a critical comparator in SAR studies, distinguishing the effects of pKa (acidity) versus lipophilicity on proton translocation rates compared to alkyl-substituted DNPs (e.g., Dinoseb).[1]

  • Toxicological Modeling: As a known environmental contaminant and pesticide derivative, characterizing its metabolic impact is essential for predictive toxicology.[1]

  • Kinetic Differentiator: Unlike FCCP (which can inhibit respiration at high concentrations due to membrane saturation), DNP derivatives often exhibit a broader dynamic range, allowing for more granular titration of maximal respiration (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).
    

Mechanism of Action

2,4-Dinitro-6-phenylphenol functions as a lipophilic weak acid (protonophore).[1] It traverses the Inner Mitochondrial Membrane (IMM) in its neutral, protonated form (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


). Upon reaching the alkaline matrix, it deprotonates (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

), releasing a proton and dissipating the proton motive force (

) essential for ATP synthesis. The anionic form then diffuses back to the intermembrane space, driven by the membrane potential (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

), to repeat the cycle.
Figure 1: Protonophoric Cycle of 2,4-Dinitro-6-phenylphenol[1]

Mitochondrial_Uncoupling cluster_IMS Intermembrane Space (High [H+]) cluster_Membrane Inner Mitochondrial Membrane (IMM) cluster_Matrix Mitochondrial Matrix (Low [H+]) H_out H+ DNP_Ph_neutral_out DNP-Ph-H H_out->DNP_Ph_neutral_out DNP_Ph_anion_out DNP-Ph⁻ DNP_Ph_anion_out->DNP_Ph_neutral_out Protonation (+H+) DNP_Ph_neutral_in DNP-Ph-H DNP_Ph_neutral_out->DNP_Ph_neutral_in Diffusion across IMM Diffusion_In Lipophilic Diffusion Diffusion_Out Electrophoretic Return H_in H+ DNP_Ph_anion_in DNP-Ph⁻ DNP_Ph_anion_in->DNP_Ph_anion_out Driven by ΔΨm DNP_Ph_neutral_in->H_in DNP_Ph_neutral_in->DNP_Ph_anion_in Deprotonation (-H+)

Caption: Cyclic proton translocation mechanism of 2,4-Dinitro-6-phenylphenol across the IMM.

Material Preparation & Handling[1]

Safety Warning: 2,4-Dinitro-6-phenylphenol is toxic by ingestion and skin contact.[1] It can cause hyperthermia.[1][2][3] Handle in a fume hood with full PPE (gloves, goggles, lab coat).[1]

Stock Solution Protocol
  • Solvent: Dimethyl Sulfoxide (DMSO).[1]

    • Note: Ethanol is a secondary option, but DMSO is preferred for stability and lower volatility in long-term assays.[1]

  • Concentration: Prepare a 50 mM master stock.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Stable for 6 months.

ParameterSpecificationNotes
Molecular Weight 260.19 g/mol
Solubility >10 mg/mL in DMSOSonication may be required.[1]
Appearance Yellow crystalline solid
CAS Number 731-92-0Distinct from Dinoseb (88-85-7).[1]

Experimental Protocols

Protocol A: Mitochondrial Stress Test (Seahorse XF / Agilent)

This protocol determines the maximal respiratory capacity and uncoupling efficiency in live cells.[1]

Reagents:

  • Assay Medium: XF Base Medium (pH 7.[1]4) supplemented with 10 mM Glucose, 1 mM Pyruvate, 2 mM Glutamine.[1]

  • Oligomycin (ATP Synthase inhibitor).[1]

  • Rotenone/Antimycin A (ETC inhibitors).[1]

Workflow:

  • Cell Seeding: Seed cells (e.g., HepG2, C2C12) at 20,000 cells/well in XF96 plates 24h prior.

  • Equilibration: Wash cells with Assay Medium; incubate at 37°C (non-CO2) for 45 min.

  • Injection Strategy:

    • Port A: Oligomycin (1.5 µM final) – Establishes proton leak baseline.[1]

    • Port B: 2,4-Dinitro-6-phenylphenol (Titration) – Induces uncoupled respiration.[1]

    • Port C: Rotenone/Antimycin A (0.5 µM final) – Determines non-mitochondrial respiration.[1]

Titration Strategy (Critical): Unlike FCCP, phenyl-substituted DNPs often require higher molar concentrations to achieve maximal uncoupling due to steric hindrance in membrane transit.[1]

  • Range: 10 µM, 25 µM, 50 µM, 100 µM, 200 µM.[1]

  • Optimization: Perform a dose-response curve. The optimal concentration is the point of peak Oxygen Consumption Rate (OCR) before a decline (toxicity/inhibition).[1]

Protocol B: Isolated Mitochondria Respirometry (Clark Electrode / Oroboros)

For direct assessment of mitochondrial membrane integrity without cellular uptake variables.[1]

  • Isolation: Isolate liver or muscle mitochondria using standard differential centrifugation.[1]

  • Reaction Buffer: 125 mM KCl, 20 mM HEPES, 2 mM MgCl2, 2.5 mM KH2PO4, 0.1% BSA, pH 7.2.

  • Substrates: Succinate (5 mM) + Rotenone (2 µM) [Complex II] OR Glutamate/Malate (5 mM) [Complex I].

  • State 3 Induction: Add ADP (200 µM). Allow to deplete to State 4.

  • Uncoupling: Titrate 2,4-Dinitro-6-phenylphenol in 5 µM increments until respiration collapses.

Figure 2: Experimental Workflow (Seahorse XF)

Experimental_Workflow Start Cell Seeding (24h Prior) Equilibration Media Exchange & Equilibration (45 min, non-CO2) Start->Equilibration Basal Measure Basal OCR Equilibration->Basal Inj_A Inj A: Oligomycin (ATP Synthase Block) Basal->Inj_A Leak Measure Proton Leak Inj_A->Leak Inj_B Inj B: DNP-Ph (Titration 10-200µM) Leak->Inj_B Max Measure Maximal OCR Inj_B->Max Inj_C Inj C: Rot/AA (Shutdown) Max->Inj_C NonMito Measure Non-Mito OCR Inj_C->NonMito

Caption: Step-by-step injection workflow for measuring mitochondrial respiratory parameters.

Data Analysis & Interpretation

Calculating Uncoupling Efficiency

To validate the efficacy of 2,4-Dinitro-6-phenylphenol, calculate the Respiratory Control Ratio (RCR) and Spare Respiratory Capacity .[1]

  • Basal Respiration:

    
    
    
  • Maximal Respiration:

    
    
    
  • Uncoupling Potency (

    
    ):  Plot Maximal Respiration vs. [DNP-Ph]. Fit to a sigmoidal dose-response curve.
    

Expected Results:

  • Potency: 2,4-Dinitro-6-phenylphenol is generally less potent than Dinoseb (sec-butyl) but may exhibit comparable or slightly lower potency than DNP depending on the lipid composition of the cells used.[1]

  • Toxicity: If OCR drops sharply after the peak, the compound is disrupting membrane integrity beyond simple protonophoric action (e.g., membrane lysis).[1]

CompoundApprox.[1][2][3][4][5][6][7][8][9][10][11] Optimal Conc. (HepG2)LogP (Lipophilicity)
FCCP0.5 - 1.5 µMHigh
2,4-DNP50 - 100 µMLow-Medium
2,4-Dinitro-6-phenylphenol 25 - 150 µM Medium-High

Note: Values are empirical estimates; titration is mandatory for every new cell line.

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 12988, 2,4-Dinitro-6-phenylphenol.[1] Retrieved from [Link][1]

  • Ilivicky, J., & Casida, J. E. (1969).[1] Uncoupling action of 2,4-dinitrophenols, 2-trifluoromethylbenzimidazoles and certain other pesticide chemicals upon mitochondria from different sources and its relation to toxicity. Biochemical Pharmacology, 18(6), 1389-1401.[1] (Foundational text on DNP derivative SAR).

  • Terada, H. (1990).[1] Uncouplers of oxidative phosphorylation.[1][3][5][6][8][9] Environmental Health Perspectives, 87, 213-218.[1] Retrieved from [Link]

  • Divakaruni, A. S., & Brand, M. D. (2011).[1] The regulation and physiology of mitochondrial proton leak. Physiology, 26(3), 192-205.[1] (Methodology for proton leak analysis).

Sources

Using 2,4-Dinitro-6-phenylphenol as a polymerization inhibitor in styrene production

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Polymerization Inhibition in Styrene Production using 2,4-Dinitro-6-phenylphenol (DNPP)

Executive Summary

Subject: Protocol for the evaluation and application of 2,4-Dinitro-6-phenylphenol (DNPP) as a high-efficiency polymerization retarder in styrene monomer purification. Target Audience: Process Chemists, Polymer Scientists, and Production Engineers in Styrenics.[1] Scope: Mechanism of action, comparative efficacy, safety protocols, and experimental validation workflows.

Abstract: Styrene monomer production requires rigorous stabilization to prevent "popcorn" polymer formation and fouling during high-temperature distillation. While 4-tert-butylcatechol (TBC) is the standard storage inhibitor, it requires oxygen to function, making it unsuitable for the anaerobic conditions of vacuum distillation columns.[1] This guide details the application of 2,4-Dinitro-6-phenylphenol (DNPP) , a potent "true inhibitor" or retarder that functions effectively under anaerobic conditions.[1] We provide a validated protocol for benchmarking DNPP against industry standards like DNBP (2-sec-butyl-4,6-dinitrophenol) and Nitroxides.[1]

Technical Background & Mechanism

The Challenge: Thermal Initiation in Distillation

Styrene spontaneously polymerizes via the Mayo Mechanism (thermal initiation) at temperatures >100°C, typical of ethylbenzene/styrene separation columns.[1]

  • Aerobic Inhibitors (TBC): Ineffective in columns (oxygen is excluded to prevent explosion hazards).

  • Retarders (Dinitrophenols): Essential for "bottoms" protection where residence times and temperatures are highest.

Mechanism of Action: DNPP

DNPP functions as a radical scavenger. Unlike TBC, it does not require oxygen.[1] The electron-withdrawing nitro groups (


) at the 2,4-positions increase the acidity of the phenolic hydrogen, facilitating its transfer to a carbon-centered styryl radical.[1]

Key Reaction Pathway:

  • Radical Interception: The styryl radical (

    
    ) abstracts the phenolic hydrogen from DNPP.
    
  • Stabilization: The resulting phenoxy radical is resonance-stabilized by the nitro groups and the phenyl ring at the ortho position (steric and electronic stabilization).

  • Termination: The phenoxy radical couples with another styryl radical or a second phenoxy radical to form non-radical byproducts (e.g., quinone methides or ethers), effectively terminating two radical chains per molecule.[1]

DOT Diagram: Inhibition Mechanism

InhibitionMechanism cluster_legend Pathway Legend Styrene Styrene Monomer StyrylRad Styryl Radical (R•) Styrene->StyrylRad Mayo Initiation Heat Heat (>100°C) Heat->StyrylRad Transition H-Atom Transfer StyrylRad->Transition + DNPP Polymer Polystyrene (Fouling) StyrylRad->Polymer Propagation (No Inhibitor) DNPP DNPP (Inhibitor) DNPP->Transition StableProd Stable Non-Radical Adduct Transition->StableProd Termination key1 Red Path = Fouling Risk key2 Green Path = Inhibition

Caption: Kinetic competition between polymerization propagation (red) and DNPP-mediated termination (green).[1]

Comparative Analysis: DNPP vs. Alternatives

DNPP (CAS 731-92-0) is structurally related to the industry-standard DNBP (Dinoseb). The substitution of the sec-butyl group with a phenyl group alters its physical properties.

FeatureTBC (Standard)DNBP (Standard Retarder)DNPP (Target Molecule)
Oxygen Requirement Mandatory (needs >10 ppm O2)None (Anaerobic)None (Anaerobic)
Primary Use Storage & TransportDistillation ColumnsHigh-Temp Distillation
Thermal Stability Low (degrades >60°C)HighVery High (Phenyl ring adds thermal mass)
Volatility MediumMediumLow (Remains in column bottoms)
Toxicity ModerateHigh (uncoupler)High (Handle with extreme care)
Physical State Solid/SolutionLiquid/SolidCrystalline Solid

Experimental Protocol: Evaluating Inhibition Efficiency

Objective: Determine the "Induction Period" (time until polymerization onset) and "Retardation Factor" of DNPP in styrene at 120°C.

Materials & Safety
  • Reagents: Styrene (inhibitor-free), DNPP (Solid, >98%), Toluene (internal standard).[1]

  • Equipment: Dilatometer or Viscometer (reaction monitoring), Oil bath (120°C ± 0.5°C), Nitrogen line.

  • Safety: DNPP is toxic and potentially explosive if dry/heated. Never grind dry DNPP. Use anti-static tools. Work in a fume hood.

Preparation of Inhibitor-Free Styrene

Commercial styrene contains TBC.[2] This must be removed to test DNPP accurately.

  • Pass 100 mL of styrene through a glass column packed with activated alumina (basic, Brockmann I).[1]

  • Collect the eluate. Verify TBC removal by shaking 5 mL styrene with 2 mL 1M NaOH. A colorless aqueous layer indicates TBC < 10 ppm (pink/red indicates TBC presence).

  • Critical: Use immediately. Uninhibited styrene polymerizes slowly even at room temperature.

Experimental Workflow (Static Method)

DOT Diagram: Testing Workflow

ProtocolWorkflow Prep 1. Strip TBC from Styrene (Alumina Column) Mix 3. Create Test Samples (0, 100, 500, 1000 ppm DNPP) Prep->Mix Dose 2. Prepare DNPP Stock Solution (5000 ppm in Ethylbenzene) Dose->Mix Purge 4. Deoxygenate (N2 Sparge, 15 min) Mix->Purge Heat 5. Thermal Stress (120°C Oil Bath) Purge->Heat Measure 6. Monitor Polymerization (Refractive Index / Viscosity) Heat->Measure Data 7. Calculate Induction Period Measure->Data

Caption: Step-by-step workflow for anaerobic inhibitor testing.

Step-by-Step Procedure:

  • Dosing: Prepare four Schlenk tubes.

    • Control: 10 mL Styrene (No DNPP).

    • Low: 10 mL Styrene + 100 ppm DNPP.

    • Med: 10 mL Styrene + 500 ppm DNPP.

    • High: 10 mL Styrene + 1000 ppm DNPP.

    • Note: Add DNPP as a concentrated stock solution in Ethylbenzene for accuracy.

  • Deoxygenation: Seal tubes with septa. Spurge with dry Nitrogen for 15 minutes to remove dissolved oxygen (simulating column conditions).

  • Incubation: Place tubes in a pre-heated oil bath at 120°C .

  • Sampling: Every 30 minutes, withdraw 0.5 mL via syringe.

  • Analysis: Measure Refractive Index (

    
    ) or precipitate in Methanol.
    
    • Precipitation Method: Add 0.5 mL sample to 10 mL cold Methanol. Turbidity = Polymer. Filter and weigh for quantitative conversion %.

Data Interpretation

Plot % Conversion vs. Time .

  • Induction Period (

    
    ):  The time intercept where conversion remains <0.1%.
    
  • Retardation Slope: The rate of polymerization after the induction period.

  • Pass Criteria: A 500 ppm dose should provide a

    
     minutes at 120°C.
    

Handling & Safety (Critical)

DNPP is a Nitro-Phenolic Compound. [1]

  • Explosion Hazard: Like picric acid, dry dinitrophenols can be shock-sensitive.[1] Always keep DNPP wetted (usually sold with 10-20% water or phlegmatized).

  • Toxicity: Uncoupler of oxidative phosphorylation. Fatal if swallowed or absorbed through skin.

    • PPE: Double Nitrile gloves, Tyvek suit, Full-face respirator (if dust risk exists).[1]

  • Incompatibility: Do not mix with strong bases (NaOH, KOH) in concentrated forms, as unstable salts may form.[1]

  • Disposal: Incineration in a facility equipped for NOx scrubbing.

References

  • Mechanism of Dinitrophenol Inhibition

    • Title: "Inhibition of radical polymerization of styrene by 2,4-dinitrophenol"[1]

    • Source:Journal of Applied Polymer Science
    • Context: Establishes the H-transfer mechanism and the role of the nitro group in stabilizing the radical intermediate.[1]

    • [1]

  • Styrene Polymerization Kinetics

    • Title: "Thermal Polymerization of Styrene: The Mayo Mechanism"[1]

    • Source:Journal of the American Chemical Society[1]

    • Context: Foundational text describing the self-initiation mechanism th
    • [1]

  • Industrial Safety of Nitro-Phenolics

    • Title: "Safe Handling of Advanced Energetic Materials and Intermediates"[1]

    • Source:Process Safety Progress
    • Context: Protocols for handling shock-sensitive nitro compounds in industrial settings.
    • [1]

  • DNPP Chemical Data

    • Title: "2,4-Dinitro-6-phenylphenol - Substance Information"[1][3][4][5]

    • Source:PubChem / ECHA
    • Context: Physical properties (CAS 731-92-0)
    • [1]

Sources

Application Note: Bioenergetic Modulators – Experimental Protocol for In Vitro Studies Using 2,4-Dinitro-6-phenylphenol

[1][2][3]

Abstract & Scientific Rationale

2,4-Dinitro-6-phenylphenol (DNPP) is a lipophilic derivative of the classical mitochondrial uncoupler 2,4-dinitrophenol (DNP).[1][2][3] While DNP is the reference standard for uncoupling oxidative phosphorylation, the addition of a phenyl group at the ortho (6-) position significantly alters the molecule's physicochemical properties, specifically increasing its partition coefficient (LogP).[2]

Mechanism of Action: Like its parent compound, DNPP acts as a protonophore.[1][3][4] It cycles across the Inner Mitochondrial Membrane (IMM), transporting protons from the intermembrane space into the matrix.[2] This action dissipates the proton motive force (

235235

Experimental Relevance: DNPP is utilized in metabolic research to:

  • Assess "Spare Respiratory Capacity" in mitochondrial stress tests.[1][2][3]

  • Model metabolic inefficiency and thermogenesis.[1][2][3]

  • Investigate structure-activity relationships (SAR) of anionic protonophores.

Safety & Handling (Critical)

WARNING: Polynitrated phenols are hazardous.[1][2][3]

  • Explosion Hazard: Like picric acid, dinitrophenols can become explosive if allowed to dry out completely, especially in the presence of heavy metals or alkaline salts.[3] Store as a wetted solid or in solution.[1][2][3]

  • Acute Toxicity: DNPP has a narrow therapeutic index.[1][2][3] Overdose leads to hyperthermia which is often fatal and has no specific antidote.[1][2][3]

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.[1][2][3] Handle all powder in a fume hood.[1][2][3]

Physicochemical Properties & Preparation[1][2][3]

Understanding the solubility profile is the first step to a reproducible protocol. The phenyl group renders DNPP significantly more hydrophobic than DNP.[1][2][3]

PropertyValue (Approx.)Implication for Protocol
Molecular Weight ~260.2 g/mol Calculation of Molarity is critical.[1][2][3]
Appearance Yellow Crystalline SolidInterferes with colorimetric assays (OD 400-500nm).
pKa ~4.0 - 5.0Exists as an anion at physiological pH (7.4).[1][2][3]
LogP (Octanol/Water) > 2.5 (Higher than DNP)High membrane retention; difficult to wash out.[1][2][3]
Stock Solution Preparation

Solvent: Dimethyl Sulfoxide (DMSO) is the preferred solvent.[1][2][3] Ethanol is a secondary alternative but evaporates faster, changing concentrations.[1][2][3]

  • Weighing: Weigh DNPP in a static-free environment.

  • Primary Stock (100 mM): Dissolve DNPP in high-grade anhydrous DMSO. Vortex until the solution is perfectly clear and bright yellow.[1][3]

  • Storage: Aliquot into amber glass vials (nitro groups are light-sensitive). Store at -20°C. Stable for 6 months.

  • Working Solutions: Prepare fresh on the day of the experiment. Do not refreeze working solutions.

Experimental Protocols

Protocol A: Mitochondrial Stress Test (Respirometry)

The Gold Standard Assay[1][2]

This protocol uses extracellular flux analysis (e.g., Agilent Seahorse XF) to measure Oxygen Consumption Rate (OCR).[1][2][3]

Rationale: A true uncoupler must show a bell-shaped dose-response curve.[1][2][3]

  • Low Dose: Increases OCR (uncoupling).[1][2][3]

  • Optimal Dose: Maximal OCR (Maximal Respiration).

  • High Dose: Decreases OCR (Depolarization/Toxicity).[1][2][3]

Workflow Diagram:

Gcluster_0Preparationcluster_1Seahorse XF Assaycluster_2ValidationStock100mM Stock(DMSO)DilutionSerial Dilution(Assay Medium)Stock->DilutionInjectInject DNPP(Titration)Dilution->InjectBasalMeasureBasal OCRBasal->InjectResponseMeasureStimulated OCRInject->ResponseAnalysisPlot Dose-ResponseResponse->AnalysisCheckVerify Bell-ShapeCurveAnalysis->Check

Figure 1: Workflow for validating mitochondrial uncoupling using respirometry.

Step-by-Step Procedure:

  • Cell Seeding: Seed cells (e.g., HepG2, HEK293) at 20,000–40,000 cells/well in XF cell culture microplates 24 hours prior.[1][2][3]

  • Media Exchange: On assay day, wash cells 2x with unbuffered XF assay medium (pH 7.4) supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine.

  • Equilibration: Incubate cells in a non-CO2 incubator at 37°C for 45-60 minutes.

  • Compound Loading: Load the injection ports of the sensor cartridge:

    • Port A: DNPP (Titration series: 0, 1, 5, 10, 20, 50 µM final concentration).[1][2][3]

    • Port B: Oligomycin (ATP Synthase inhibitor) - Optional, if testing maximal respiration after ATP synthase block.[1][2][3]

    • Port C: Rotenone/Antimycin A (Shut down ETC to determine non-mitochondrial respiration).

  • Running the Assay:

    • Measure Basal Respiration (3 cycles).[1][2][3]

    • Inject DNPP.[1][2][3]

    • Measure Stimulated Respiration (3-5 cycles).[1][2][3] Note: Monitor stability; lipophilic uncouplers can equilibrate slowly.[1][3]

  • Data Analysis: Calculate the "Uncoupling Efficiency" by comparing the DNPP-stimulated rate to the basal rate.

Self-Validating Check: If the OCR does not drop at the highest concentration (e.g., 50-100 µM), you have not reached the toxicity threshold, and your "Maximal Respiration" value may be underestimated.[1][2][3]

Protocol B: Cytotoxicity & ATP Depletion

Avoiding the "Yellow" Interference[1]

Critical Technical Note: DNPP is yellow and absorbs light between 360–450 nm.[1][2][3]

  • DO NOT USE: MTT, MTS, or WST-1 assays.[1][2][3] The compound itself can reduce tetrazolium salts or interfere with the absorbance reading, yielding false "increased viability" results [1].

  • USE: Luminescence (ATP) or Fluorescence (Calcein AM/Live-Dead).[1][2][3]

Workflow Diagram (Mechanism of Interference vs. Correct Protocol):

Interferencecluster_badMethod to AVOID (MTT)cluster_goodRecommended Method (ATP Luminescence)DNPP_YellowDNPP (Yellow)False_SignalFalse Absorbance(Artifact)DNPP_Yellow->False_SignalMTTMTT ReagentMTT->False_SignalChemical Reductionby DNPPCellsTreated CellsLysisCell LysisCells->LysisLuciferaseLuciferase + D-LuciferinLysis->LuciferaseLightLuminescence(No Color Interference)Luciferase->Light

Figure 2: Comparison of assay methodologies highlighting the interference risk of colorimetric assays.[1][2][3]

Step-by-Step Procedure (ATP Luminescence):

  • Treatment: Treat cells with DNPP (0.1 – 100 µM) for the desired timepoint (e.g., 4h, 24h).[1][2][3]

  • Control: Include a positive control for cell death (e.g., Staurosporine) and a vehicle control (DMSO < 0.5%).[1][2][3]

  • Reagent Prep: Equilibrate ATP detection reagent (e.g., CellTiter-Glo) to room temperature.[1][2][3]

  • Lysis: Add a volume of reagent equal to the volume of cell culture medium present in each well (1:1 ratio).[1][3]

  • Shake: Orbital shake for 2 minutes to induce cell lysis.

  • Incubate: Allow the plate to sit at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read: Measure luminescence (integration time: 0.5 – 1 second).

Interpretation: A decrease in ATP is the expected primary pharmacodynamic effect of an uncoupler.[1] However, severe ATP depletion correlates with cytotoxicity.[1][2][3] Compare the IC50 of ATP depletion with the EC50 of Respiration (from Protocol A) to determine the "Therapeutic Window" (if applicable) or the toxicity threshold.

References

  • Wang, P., et al. (2010). "Limitations of MTT and MTS-Based Assays for Measurement of Antiproliferative Activity of Green Tea Polyphenols."[1][2][3][6] PLOS ONE. Link[1][2][3]

    • Context: Citations regarding polyphenol/phenolic interference with tetrazolium assays.[1][2][3]

  • Divakaruni, A. S., & Brand, M. D. (2011). "The Regulation and Physiology of Mitochondrial Proton Leak."[2][3] Physiology. Link[1][2][3]

    • Context: Mechanistic grounding for protonophore action and uncoupling.[1][2][3][7]

  • Geisler, J. G. (2019). "2,4 Dinitrophenol as Medicine."[1][2][3] Cells. Link

    • Context: Historical and toxicological context of DNP and its derivatives.[1][3]

  • PubChem Database. "2,4-Dinitrophenol Compound Summary." National Center for Biotechnology Information.[1][2][3] Link

    • Context: Physicochemical properties and safety data.[1][2][3][8][9]

Use of 2,4-Dinitro-6-phenylphenol as a non-selective pesticide or herbicide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Characterization and Research Protocols for 2,4-Dinitro-6-phenylphenol

Safety & Regulatory Compliance (CRITICAL)

⚠️ DANGER: ACUTE TOXICITY & REGULATORY BAN

Strict Regulatory Warning: 2,4-Dinitro-6-phenylphenol and its analogs (e.g., Dinoseb, Dinex) are banned or severely restricted in the EU, USA (EPA cancellation 1986), and many other jurisdictions for agricultural use due to high acute toxicity, teratogenicity, and environmental persistence.

[1][2][3][4] Health Hazard: This compound is a potent mitochondrial uncoupler .[1][2][4] Ingestion, inhalation, or dermal absorption can lead to fatal hyperthermia (uncontrollable rise in body temperature) for which there is no specific antidote .

[1] Scope of Use: This document is intended strictly for toxicological research, analytical method development, and remediation studies . It does not condone or provide instructions for field application as a pesticide.[1][4][5]

Introduction & Chemical Profile

2,4-Dinitro-6-phenylphenol belongs to the class of dinitrophenolic compounds, historically utilized as non-selective contact herbicides and insecticides.[1][2][4] While often conflated with its close analogs Dinoseb (2-sec-butyl-4,6-dinitrophenol) and Dinex (2-cyclohexyl-4,6-dinitrophenol), the phenyl-substituted variant presents unique lipophilic properties that influence its membrane kinetics.[1][2][3][4]

The herbicidal and toxicological activity of this class stems from a shared mechanism: protonophoric uncoupling .[1][5] By shuttling protons across the inner mitochondrial membrane (IMM) and thylakoid membranes, it dissipates the electrochemical gradient required for ATP synthesis.[5]

Physicochemical Properties
PropertyValue / CharacteristicRelevance to Protocol
CAS Number Refer to specific isomer (e.g., 2486-09-1 for general phenyl isomers)Identification
pKa ~4.0 – 4.6Determines ionization state at physiological pH (7.4).[1][2][3][4]
LogP (Lipophilicity) ~3.5 – 4.0High lipophilicity allows rapid IMM traversal.[1][4][5]
Solubility Low in water; High in Ethanol, DMSO, AcetoneRequires organic solvent for stock preparation.[1]
Appearance Yellow/Orange Crystalline SolidVisual indicator of oxidation/purity.[1][5]

Mechanism of Action: The Protonophore Shuttle

To study this compound effectively, one must understand the biophysical causality of its toxicity.

  • Protonation (Intermembrane Space): In the acidic environment of the intermembrane space (IMS), the phenolate anion accepts a proton, becoming neutral.[1]

  • Translocation: The neutral, lipophilic molecule diffuses freely across the lipid bilayer into the Matrix.[1]

  • Deprotonation (Matrix): In the alkaline matrix, the proton is released, regenerating the anion.[1]

  • Return: The anion, driven by the membrane potential (

    
    ), moves back to the IMS (often requiring delocalization of the charge to pass the hydrophobic core).[1]
    
  • Result: The proton gradient dissipates as heat rather than driving ATP Synthase.[1][4][5]

MitochondrialUncoupling cluster_membrane Inner Mitochondrial Membrane (IMM) IMS Intermembrane Space (High [H+], Acidic) DNP_H DNP-H (Neutral) IMS->DNP_H H+ Binding (Protonation) ATPSynthase ATP Synthase (Bypassed) IMS->ATPSynthase Normal H+ Flow (Blocked/Reduced) Matrix Mitochondrial Matrix (Low [H+], Alkaline) DNP_Minus DNP- (Anion) Matrix->DNP_Minus H+ Release (Deprotonation) DNP_H->Matrix Diffusion across Lipid Bilayer DNP_Minus->IMS Electrophoretic Return

Figure 1: The futile proton cycle catalyzed by 2,4-Dinitro-6-phenylphenol.[1][2][3][4] The compound acts as a shuttle, bypassing ATP Synthase and converting potential energy into heat.[1][6]

Experimental Protocols

Protocol A: In Vitro Mitochondrial Uncoupling Assay

Purpose: To quantify the potency of 2,4-Dinitro-6-phenylphenol as an uncoupler using a Seahorse XF Analyzer (or Clark Oxygen Electrode).[1][2][3][4]

Reagents:

  • Assay Medium: Unbuffered DMEM (pH 7.4) supplemented with 10 mM Glucose, 1 mM Pyruvate, 2 mM Glutamine.[1]

  • Stock Solution: 10 mM 2,4-Dinitro-6-phenylphenol in DMSO (Freshly prepared).

  • Controls: Oligomycin (ATP Synthase inhibitor), FCCP (Standard uncoupler), Rotenone/Antimycin A (ETC inhibitors).[1][2][4]

Workflow:

  • Cell Seeding: Seed HepG2 or C2C12 cells (10,000 cells/well) in XF96 microplates 24h prior.

  • Equilibration: Wash cells 2x with Assay Medium. Incubate at 37°C (non-CO2) for 1 hour.

  • Injection Strategy (The "Stress Test"):

    • Basal Respiration:[1][2][3][4] Measure initial Oxygen Consumption Rate (OCR).[1][4][5]

    • Injection A (Oligomycin, 1.5 µM): Blocks ATP synthase.[1][4][5] OCR should drop.

    • Injection B (Test Compound): Titrate 2,4-Dinitro-6-phenylphenol (0.1 µM – 50 µM).[1][2][3][4]

      • Success Criteria: If the compound is an uncoupler, OCR will spike significantly above basal levels despite Oligomycin presence.[1][2][4]

    • Injection C (Rotenone/Antimycin A): Shuts down ETC to determine non-mitochondrial oxygen consumption.[1][4][5]

  • Data Validation: Calculate the Spare Respiratory Capacity and maximal uncoupling rate relative to the FCCP positive control.

Protocol B: Analytical Detection via HPLC-UV

Purpose: To detect residues in soil or water samples for remediation studies.[1][2][3][4]

System Parameters:

  • Instrument: HPLC with UV-Vis or Diode Array Detector (DAD).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]

  • Wavelength: 270 nm (Primary) and 360 nm (Secondary confirmation).[1][2][4][5]

  • Temperature: 30°C.

Mobile Phase:

  • Solvent A: Water + 0.1% Phosphoric Acid (Acidification suppresses ionization, improving retention on C18).[1][4][5]

  • Solvent B: Acetonitrile (ACN) or Methanol.[1][4][5]

  • Gradient:

    • 0-2 min: 40% B[1][2][3][4]

    • 2-15 min: Ramp to 90% B

    • 15-20 min: Hold 90% B

Sample Preparation (Soil/Tissue):

  • Extraction: Homogenize 5g sample with 10 mL Acetone:Hexane (1:1) acidified with 0.1N HCl.

  • Partition: Add 5 mL saturated NaCl solution. Vortex and centrifuge (3000 x g, 5 min).

  • Collection: Collect the organic (upper) layer.[1][4][5]

  • Dry & Reconstitute: Evaporate solvent under nitrogen stream. Reconstitute in 1 mL Mobile Phase (Start conditions). Filter through 0.22 µm PTFE filter.[1][4][5]

Experimental Workflow & Logic

This diagram illustrates the decision matrix for handling this compound, ensuring safety and data integrity.

Workflow cluster_Exp Experimental Branch Start Start: Chemical Acquisition SafetyCheck Safety Audit: PPE & Fume Hood Start->SafetyCheck Prep Stock Prep: Dissolve in DMSO SafetyCheck->Prep Tox Tox Assay (Seahorse/MTT) Prep->Tox Biological Anal Residue Analysis (HPLC-UV) Prep->Anal Environmental Data Data Analysis: IC50 / LD50 / LOQ Tox->Data Anal->Data Waste Waste Disposal: High-Temp Incineration Data->Waste Mandatory

Figure 2: Operational workflow emphasizing the critical safety audit and mandatory high-temperature incineration for disposal.

References

  • United States Environmental Protection Agency (EPA). (1986).[1][4][5] Dinoseb; Intent to Cancel and Deny all Registrations for Pesticide Products Containing Dinoseb.[1][5] Federal Register.[1][4][5] [1][2][3][4][5]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6950 (Dinoseb/Dinitrophenol analogs).[1][4][5] Retrieved from PubChem.[1][4][5][7][8] Link

  • Divakaruni, A. S., & Brand, M. D. (2011).[1] The regulation and physiology of mitochondrial proton leak.[1][5][6] Journal of Physiology.[1][5] Link

  • Agilent Technologies. Seahorse XF Cell Mito Stress Test Kit User Guide.Link[1][2][4][5]

Sources

Troubleshooting & Optimization

How to improve the yield of 2,4-Dinitro-6-phenylphenol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Optimization & Troubleshooting for 2,4-Dinitro-6-phenylphenol (DNPP) Synthesis

Executive Summary & Core Mechanism

Target Molecule: 2,4-Dinitro-6-phenylphenol (DNPP) CAS Registry Number: 88-85-7 (Analogous to Dinoseb structure class) Precursor: 2-Phenylphenol (ortho-phenylphenol)[1]

The Central Challenge: The direct nitration of 2-phenylphenol is chemically fraught because the electron-rich phenol ring is highly susceptible to oxidation by nitric acid.[1] This often leads to the formation of quinones and polymeric "tars" rather than the desired nitro-compound, drastically reducing yield (often <40% in uncontrolled batches).[1]

The Solution: To maximize yield (>80%) and purity, we recommend the Sulfonation-Nitration (Wendel's Method) approach.[1] By first sulfonating the phenol, you introduce electron-withdrawing sulfonic acid groups that protect the ring from oxidation.[1] These groups are subsequently displaced by nitro groups (ipso-substitution) or direct the incoming nitro groups to the correct positions under milder conditions.[1]

Troubleshooting Center (Q&A)

Q1: My reaction mixture turns into a dark, viscous black tar upon adding nitric acid. What is happening?

  • Diagnosis: Rapid Oxidation.[1] The phenol ring is too activated.[1] Concentrated nitric acid acts as an oxidant rather than a nitrating agent at high temperatures or high local concentrations.[1]

  • Corrective Action:

    • Switch to the Sulfonation Route: Convert the phenol to 2-phenylphenol-4,6-disulfonic acid first using concentrated

      
      .[1] This deactivates the ring against oxidation.[1]
      
    • Temperature Control: If persisting with direct nitration, maintain the temperature strictly below 20°C during the addition of HNO3.

    • Dilution: Use acetic acid as a solvent to moderate the reaction rate.

Q2: I am seeing significant amounts of mono-nitro impurities (2-nitro-6-phenylphenol) in my final product.

  • Diagnosis: Incomplete Nitration.[1] The second nitro group (at position 4) requires higher activation energy or stronger nitrating power than the first.[1]

  • Corrective Action:

    • Stepwise Heating: After the initial addition at low temperature, the reaction must be heated (typically to 80-90°C ) for 1-2 hours to drive the second nitration.[1]

    • Acid Strength: Ensure you are using fuming nitric acid (d = 1.[1]5) or a mixed acid system (

      
      ) rather than standard 65% nitric acid for the second step.[1]
      

Q3: The product precipitates as an oil or sticky solid that is hard to filter.

  • Diagnosis: Impurities lowering the melting point (eutectic mixture).[1]

  • Corrective Action:

    • Workup Modification: Pour the hot reaction mixture into a large volume of crushed ice/water with vigorous stirring. This "shocks" the product into a solid precipitate.[1]

    • Recrystallization: Purify the crude solid using Ethanol (95%) or a Benzene/Petroleum Ether mixture.[1] This removes the oily oxidation by-products.[1]

Master Protocol: High-Yield Sulfonation-Nitration Route

This protocol is designed to minimize oxidation and maximize regioselectivity for the 2,4-dinitro isomer.[1]

Reagents:

  • 2-Phenylphenol (1.0 eq)[1]

  • Sulfuric Acid (

    
    ), conc. (98%) (3.0 eq)[1]
    
  • Nitric Acid (

    
    ), conc. or fuming (2.5 - 3.0 eq)[1]
    
  • Water (Ice)[1][2]

Step-by-Step Methodology:

  • Sulfonation (Protection Phase):

    • In a round-bottom flask equipped with a stirrer and thermometer, melt 2-phenylphenol (approx. 60°C).

    • Add Sulfuric Acid slowly.[1]

    • Heat the mixture to 110–120°C and hold for 30 minutes.

    • Observation: The mixture should become a homogeneous, viscous liquid. This forms the 4,6-disulfonic acid intermediate.[1]

    • Cool the mixture to 20°C .

  • Nitration (Substitution Phase):

    • Place the flask in an ice bath.

    • Add Nitric Acid dropwise, maintaining the internal temperature below 40°C .

    • Note: The reaction is exothermic.[1][3] Evolution of brown

      
       fumes is normal but should be minimized by slow addition.[1]
      
    • Once addition is complete, remove the ice bath and allow to stir at room temperature for 30 minutes.

  • Completion (Driving the Reaction):

    • Slowly heat the mixture to 80–90°C (water bath).

    • Maintain this temperature for 60 minutes . This ensures the displacement of sulfonate groups by nitro groups (ipso-substitution).[1]

  • Isolation:

    • Cool the mixture to room temperature.

    • Pour the contents slowly into 5 volumes of crushed ice with vigorous stirring.

    • The DNPP will precipitate as a yellow solid.[1]

    • Filter the solid and wash efficiently with cold water to remove residual acid.[1]

  • Purification:

    • Recrystallize from hot Ethanol .

    • Dry in a desiccator.[1]

Visualization: Reaction Pathway & Logic

The following diagram illustrates the difference between the risky "Direct Nitration" and the robust "Sulfonation-Nitration" pathway.

DNPP_Synthesis Start 2-Phenylphenol Direct Direct Nitration (+ HNO3) Start->Direct High Risk Sulfonation Sulfonation (+ H2SO4, 110°C) Start->Sulfonation Recommended Oxidation Oxidation By-products (Tars/Quinones) Direct->Oxidation High Temp LowYield Low Yield (<40%) Direct->LowYield Intermediate Intermediate: 2-Phenylphenol-4,6-disulfonic acid Sulfonation->Intermediate Ring Protection NitrationStep Nitration (+ HNO3, 20°C -> 90°C) Intermediate->NitrationStep Ipso-Substitution Target Target: 2,4-Dinitro-6-phenylphenol (High Yield >80%) NitrationStep->Target Precipitation

Caption: Comparison of Direct Nitration (Red) vs. Sulfonation-Nitration (Green) pathways.[1] The Sulfonation route protects the ring from oxidation, significantly improving yield.

Data & Benchmarking

Table 1: Yield Comparison of Synthesis Methods

ParameterDirect NitrationSulfonation-Nitration (Recommended)
Primary Reagents

(excess)

followed by

Reaction Temp Strict <20°C (Risk of runaway)110°C (Step 1)

90°C (Step 2)
Major By-product Tarry oxidation polymersSoluble sulfonic acids (easy to wash)
Typical Yield 35 – 55%75 – 85%
Purity (Crude) Low (requires chromatography)High (recrystallization sufficient)

Table 2: Physical Properties for Verification

PropertyValueNotes
Appearance Yellow crystalline solidDarkens on light exposure
Melting Point 104 – 108°CSharp MP indicates high purity
Solubility Soluble in Ethanol, Acetone, EtherInsoluble in cold water
pKa ~4.0Acidic due to nitro groups

References

  • Russian Journal of Applied Chemistry . (2012). Synthesis of 2,4-Dinitrophenol. Describes the high-selectivity nitration methods for phenols, including sulfonation-nitration pathways to avoid oxidation.

  • BenchChem Technical Support . (2025). Nitration of Phenols: Troubleshooting Guide. Provides specific protocols for handling exothermic phenol nitrations and preventing tar formation. [1]

  • Master Organic Chemistry . (2018). Nitration and Sulfonation Mechanisms. foundational mechanistic details on the reversibility of sulfonation and its use as a blocking/directing group.

  • Google Patents . (2014).[1] Method for preparing 2,4-dinitrophenol by phenol sulfonation and nitration (CN103787889A).[1] Detailed industrial protocol for the sulfonation-nitration route yielding >85%.

Sources

Technical Support Center: DNPP Purification & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a dynamic Technical Support Center for researchers handling 2,4-Dinitro-6-phenylphenol (DNPP) . It prioritizes safety, purity, and troubleshooting over generic textbook descriptions.

Ticket Subject: Purification Protocols for Crude 2,4-Dinitro-6-phenylphenol Assigned Specialist: Senior Application Scientist, Chemical Process Group Status: Open[1]

⚠️ CRITICAL SAFETY BRIEFING (Read Before Proceeding)

Hazard Class: Metabolic Poison & Explosive Precursor.[1]

  • Toxicity: Like its analogue 2,4-DNP, DNPP is a potent uncoupler of oxidative phosphorylation .[1] It disrupts the mitochondrial proton gradient, leading to uncontrolled thermogenesis.[1] Fatal hyperthermia can occur from skin absorption or inhalation of dust.[1]

    • Mandatory PPE: Double nitrile gloves, P100 respirator (dust) or fume hood, and full Tyvek suit if handling >5g.[1]

  • Explosion Risk: Dry polynitrated phenols are shock-sensitive.[1][2] Never grind dry material.[1] Keep wetted with >15% water during storage.[1]

PART 1: DIAGNOSTIC & TRIAGE

Q: My crude product looks like a dark orange/brown tar. Is this normal? A: Yes. The nitration of 2-phenylphenol often yields a "tarry" crude due to oxidative coupling byproducts (benzoquinones) and unreacted oily starting material.[1]

  • Target Appearance: Bright yellow to orange crystalline solid.[1]

  • Target Melting Point: 106–108 °C (Distinct from 2,4-DNP which melts at ~114 °C).[1]

Q: Which purification route should I choose? Use the decision matrix below based on your current impurity profile.

Crude ConditionLikely ImpuritiesRecommended Protocol
Dark Tar / Oil Unreacted 2-phenylphenol, oxidation byproducts, isomers.[1]Protocol A (Acid-Base Rescue)
Solid but Low MP (<100°C) Isomers (2-nitro or 4-nitro intermediates), trapped solvent.[1]Protocol B (Recrystallization)
High Purity (>95%) Trace acids, dust.[1]Protocol C (Solvent Wash)
PART 2: EXECUTION PROTOCOLS
Protocol A: The Acid-Base Rescue (Primary Purification)

Best for removing non-acidic impurities (unreacted 2-phenylphenol) and oxidative tars.[1]

The Logic: DNPP is significantly more acidic (pKa ~4–5) than the starting material 2-phenylphenol (pKa ~10) due to the electron-withdrawing nitro groups.[1] We exploit this pKa difference.[1]

Step-by-Step:

  • Dissolution: Suspend the crude tar in 5% NaOH solution (Use 10 mL per gram of crude).

    • Observation: The solution should turn deep red/orange (formation of the phenolate salt).[1]

    • Troubleshooting: If solids remain undissolved, they are likely unreacted 2-phenylphenol or neutral tars.[1]

  • Filtration: Filter the alkaline solution through a Celite pad to remove the insoluble "gunk."[1]

    • Discard: The solid residue on the filter.[1]

    • Keep: The deep red filtrate.[1]

  • Precipitation: Cool the filtrate to 0–5 °C in an ice bath. Slowly add 3M HCl dropwise with vigorous stirring.

    • Endpoint: Acidify until pH < 2.[1] The red color will vanish, replaced by a voluminous yellow precipitate (the free phenol).[1]

  • Collection: Filter the yellow solid and wash with ice-cold water to remove trapped salts.[1]

Protocol B: Recrystallization (Polishing)

Best for removing isomeric byproducts and achieving analytical grade purity.[1]

The Logic: The phenyl group at the C6 position increases lipophilicity compared to standard DNP.[1] Therefore, water solubility is lower, and ethanol solubility is higher.[1]

Solvent System: Ethanol / Water (Mixed Solvent).[1]

  • Dissolve: Place the dried solid from Protocol A in a flask. Add minimal boiling Ethanol (95%) until just dissolved.

  • Cloud Point: Remove from heat. Add hot Water dropwise until a faint turbidity (cloudiness) persists.[1]

  • Clear: Add one drop of ethanol to clear the solution.[1]

  • Crystallize: Allow to cool slowly to room temperature, then refrigerate (4 °C).

    • Warning: Do not shock-cool; this causes "oiling out" (liquid-liquid phase separation) rather than crystallization.[1]

PART 3: VISUALIZATION OF WORKFLOWS
Figure 1: Acid-Base Purification Logic

Caption: Separation of DNPP from neutral impurities using pH switching.

AcidBaseExtraction Crude Crude Mixture (DNPP + 2-Phenylphenol + Tars) NaOH Add 5% NaOH Crude->NaOH Filter Filtration (Celite) NaOH->Filter SolidResidue Solid Residue (Unreacted 2-PP + Neutral Tars) Filter->SolidResidue Discard Filtrate Filtrate (Red Solution) (Sodium 2,4-dinitro-6-phenylphenolate) Filter->Filtrate Keep Acidify Acidify with HCl (pH < 2) Filtrate->Acidify Precipitate Precipitate (Yellow) Purified DNPP Acidify->Precipitate

[1]

Figure 2: Impurity Origin & Management

Caption: Tracking the formation and removal of common byproducts during nitration.

ImpurityMap Start 2-Phenylphenol Nitration Nitration (HNO3/H2SO4) Start->Nitration Mono Mono-nitro Intermediates Nitration->Mono DNPP 2,4-Dinitro-6-phenylphenol (Target) Nitration->DNPP Oxidation Benzoquinones (Oxidation Tars) Nitration->Oxidation Recryst Removed by Recrystallization Mono->Recryst BaseWash Removed by Filtration (Insoluble in Base) Oxidation->BaseWash

[1]

PART 4: TROUBLESHOOTING FAQs

Q: My product is "oiling out" during recrystallization (forming droplets instead of crystals). Why? A: This is a classic issue with nitrophenols.

  • Cause: The solution is too concentrated or cooled too fast.[1] The product separates as a supercooled liquid before it can organize into a lattice.[1]

  • Fix: Re-heat until the oil dissolves. Add a small amount of extra ethanol.[1] "Seed" the solution with a tiny crystal of pure DNPP (if available) or scratch the glass wall with a rod while the solution is still warm.[1] Cool very slowly.

Q: The melting point is sharp, but the color is brownish, not yellow. A: You have trace oxidation contaminants trapped in the crystal lattice.

  • Fix: Perform a "charcoal wash."[1] Dissolve the product in hot ethanol, add activated carbon (1% w/w), stir for 5 minutes, and filter hot through Celite. Then proceed with crystallization.[1]

Q: Can I use Column Chromatography? A: Yes, but it is usually unnecessary and increases exposure risk.

  • Stationary Phase: Silica Gel.[1]

  • Mobile Phase: Hexane : Ethyl Acetate (Start 90:10, gradient to 70:30).[1]

  • Note: Acidify the silica slightly or add 0.1% Acetic Acid to the mobile phase to prevent "streaking" caused by the acidic phenol group interacting with the silica.[1]

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8540, Dinex (2,4-Dinitro-6-phenylphenol).[1] Retrieved from [Link][1]

  • United States Environmental Protection Agency (EPA). Dinex - Chemical Details and Toxicity Profile.[1] Retrieved from [Link][1]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1] (General procedures for nitrophenol purification and acid-base extraction). 5th Edition. Longman Scientific & Technical.[1]

Sources

Stability and degradation of 2,4-Dinitro-6-phenylphenol in aqueous solutions

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Stability, Degradation, and Analytical Troubleshooting for Aqueous Solutions Compound ID: 2,4-Dinitro-6-phenylphenol (CAS: 609-19-8) | Class: Acidic Nitro-aromatic / Uncoupler

Technical Abstract & Scope

This guide addresses the physicochemical stability of 2,4-Dinitro-6-phenylphenol (DNPP) in aqueous experimental systems. Unlike simple phenols, DNPP possesses a pKa of ~3.85 [1], making it highly sensitive to pH shifts and prone to rapid photochemical degradation via nitro-reduction pathways [2]. This document provides validated protocols to mitigate precipitation, prevent photolysis, and resolve HPLC anomalies.

Module 1: Solubilization & Preparation

User Issue: "My stock solution precipitates upon dilution into media/buffer, or the concentration is lower than calculated."

Root Cause Analysis

DNPP is a lipophilic weak acid. The phenyl substituent at the C6 position significantly increases hydrophobicity compared to 2,4-dinitrophenol (DNP).

  • pKa Effect: At pH < 4.0, DNPP exists primarily in its protonated (neutral) form, which has extremely low aqueous solubility (< 100 µM).

  • Ionic Strength: High salt concentrations (PBS, culture media) can induce "salting out" of the hydrophobic phenyl moiety.

Troubleshooting Protocol: The "Dual-Solvent" Method

Do not attempt to dissolve crystalline DNPP directly in water. Follow this thermodynamic solubilization path:

  • Primary Stock (Anhydrous): Dissolve DNPP in 100% DMSO or Acetone to 10–50 mM.

    • Why: The phenyl ring requires a polar aprotic solvent to disrupt crystal lattice energy.

  • Intermediate Dilution (Critical Step):

    • If your final buffer is pH > 7.0 : You may dilute slowly with vortexing. The abundance of the phenolate anion (

      
      ) stabilizes the solution.
      
    • If your final buffer is pH < 6.0 : You must maintain a co-solvent (e.g., 0.1% - 1% DMSO) to prevent micro-precipitation of the protonated species (

      
      ).
      
ParameterRecommended ValueMechanism
Stock Solvent DMSO (Anhydrous)High dielectric constant solubilizes the nitro groups; organic nature accommodates the phenyl ring.
Working pH > 7.2 (Optimal)Ensures >99.9% ionization (Phenolate form), maximizing solubility.
Max Aqueous Conc. < 50 µM (at pH 7.[1]4)Above this, micelle formation or precipitation is a risk without co-solvents.
Module 2: Chemical & Photo-Stability

User Issue: "The solution turned from yellow to deep orange/red after 4 hours on the bench. Is it degraded?"

Root Cause Analysis
  • Bathochromic Shift (False Alarm): A shift from pale yellow to bright yellow/orange often indicates a pH shift (deprotonation), not degradation. The phenolate ion has a higher molar extinction coefficient than the neutral phenol.

  • Photolysis (Critical Degradation): DNPP is highly susceptible to UV/Vis photodegradation. The nitro groups at ortho/para positions are electron-withdrawing, making the ring susceptible to nucleophilic attack and photoreduction [2, 3].

Degradation Pathway Visualization

The following diagram illustrates the competing pathways of ionization (reversible) and photolysis (irreversible).

DNPP_Stability cluster_legend Stability Legend DNPP_Neutral DNPP (Neutral) (Pale Yellow, Insoluble) pH < 3.8 DNPP_Anion DNPP Phenolate (Anion) (Bright Yellow, Soluble) pH > 4.0 DNPP_Neutral->DNPP_Anion Deprotonation (Fast) Excited_State Excited Triplet State (T1)* DNPP_Anion->Excited_State UV/Vis Absorption (300-450nm) Excited_State->DNPP_Anion Non-radiative Decay (Heat) Nitroso 2-Nitroso-4-nitro-6-phenylphenol (Deep Red/Brown) Excited_State->Nitroso Nitro-Reduction (Irreversible) Amine 2-Amino-4-nitro-6-phenylphenol (Final Reduced Product) Nitroso->Amine Further Reduction key1 Blue = Reversible pH Effect key2 Red = Irreversible Photodegradation

Caption: Figure 1. Competitive pathways for DNPP. Note that the color change to bright yellow is often reversible ionization, whereas the shift to deep red/brown indicates irreversible photoreduction of the nitro group.

Stability Protocol
  • Light Protection: All experiments must be conducted in amber glassware or foil-wrapped vessels. DNPP has a quantum yield for photolysis that is significant even under ambient lab lighting [2].

  • Dark Controls: Always run a parallel "Dark Control" wrapped in foil. If the experimental sample changes color but the dark control does not, the issue is photolysis, not chemical hydrolysis.

  • Oxidative Stress: Avoid iron (Fe²⁺/Fe³⁺) in buffers if possible. Transition metals can catalyze the oxidation of the phenyl ring (Fenton chemistry) [4].

Module 3: Analytical Troubleshooting (HPLC)

User Issue: "My HPLC peaks are tailing severely, or I see 'ghost' peaks in blank injections."

Root Cause Analysis
  • Silanol Interactions: The phenolic hydroxyl group can hydrogen bond with residual silanols on C18 columns, causing severe tailing.

  • Ionization State: If the mobile phase pH is near the pKa (3.85), DNPP splits between neutral and ionized forms, resulting in split or broad peaks.

HPLC Optimization Guide
VariableRecommendationTechnical Rationale
Column C18 End-capped (e.g., Zorbax Eclipse)"End-capping" reduces free silanols, minimizing peak tailing.
Mobile Phase A Water + 0.1% Formic Acid or TFA Crucial: pH must be < 3.0 to keep DNPP fully protonated (neutral) for consistent retention [5].
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for nitro-aromatics compared to Methanol.
Ghost Peaks Check Injector Wash SolventDNPP sticks to injector seals. Use a wash solvent of 50:50 ACN:Water to eliminate carryover.
Troubleshooting Logic Tree

Use this decision tree to diagnose analytical failures quickly.

HPLC_Troubleshoot Start HPLC Issue Detected Issue_Type Identify Symptom Start->Issue_Type Tailing Peak Tailing (Asymmetry > 1.2) Issue_Type->Tailing Split Split Peaks Issue_Type->Split Carryover Ghost Peaks in Blank Issue_Type->Carryover Check_pH Is Mobile Phase pH < 3.0? Tailing->Check_pH Check_Solvent Check Sample Solvent Split->Check_Solvent Wash_Step Action: Change Needle Wash to 50% ACN Carryover->Wash_Step Add_Acid Action: Add 0.1% TFA to Mobile Phase A Check_pH->Add_Acid No Check_pH->Check_Solvent Yes Match_MP Action: Dissolve sample in Mobile Phase Check_Solvent->Match_MP Strong Solvent Mismatch

Caption: Figure 2. Diagnostic logic for HPLC analysis of DNPP. pH control is the single most critical factor for peak symmetry.

References
  • Stenutz, R. (2025). pKa values of Nitro-phenols and substituted derivatives. Data derived from spectrophotometric titration.

  • Albinet, A., Minero, C., & Vione, D. (2010).[2] Phototransformation processes of 2,4-dinitrophenol, relevant to atmospheric water droplets. Chemosphere, 80(7), 753-758.

  • Hinks, M. L., et al. (2020). Effects of viscosity and phase state on the photochemistry of nitro-aromatics. National Science Foundation (NSF) Public Repository.

  • Wang, Y., et al. (2008). Low-temperature plasma-induced degradation of aqueous 2,4-dinitrophenol. Journal of Hazardous Materials.

  • EPA Method 8041A. (2007). Phenols by Gas Chromatography (Applicable to HPLC extraction protocols). US Environmental Protection Agency.

Sources

Technical Support Center: Overcoming Solubility Issues of 2,4-Dinitro-6-phenylphenol in Biological Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the aqueous solubility of heavily substituted phenolic compounds. 2,4-Dinitro-6-phenylphenol (also known as 3,5-Dinitro(1,1'-biphenyl)-2-ol) is notoriously difficult to keep in solution during in vitro assays.

This guide is designed to move beyond basic troubleshooting. We will explore the physicochemical causality behind these solubility issues and provide self-validating, field-proven protocols to ensure your compound remains stable and fully dissolved in biological buffers.

Physicochemical Profiling

Before troubleshooting, it is critical to understand the molecular properties driving the behavior of 2,4-Dinitro-6-phenylphenol[1].

ParameterValueScientific Implication for Assay Design
Molecular Weight 260.20 g/mol [2]Standard diffusion kinetics in cellular and biochemical assays.
LogP (Predicted) 3.40[3]High hydrophobicity of the biphenyl core drives rapid aggregation in water.
pKa 3.84[4]Fully ionized (deprotonated) at physiological pH (7.4), increasing thermodynamic solubility.
Physical State Crystalline solid[1]Requires a strong aprotic solvent (e.g., DMSO) for primary stock dissolution.

FAQ 1: The "Solvent Crash" Phenomenon

Q: Why does 2,4-Dinitro-6-phenylphenol precipitate in my pH 7.4 assay buffer if its pKa is 3.84?

A: This is a classic conflict between thermodynamic solubility and kinetic solubility .

Because the pKa of 2,4-Dinitro-6-phenylphenol is 3.84[4], the molecule is thermodynamically favored to exist as a water-soluble phenolate anion at pH 7.4. However, researchers typically prepare high-concentration primary stocks in 100% DMSO. When this DMSO stock is rapidly pipetted into an aqueous buffer, the DMSO solvent diffuses into the water faster than the neutral 2,4-Dinitro-6-phenylphenol molecules can undergo the acid-base reaction to become ionized.

Because the neutral molecule has a highly hydrophobic biphenyl core (LogP 3.40)[3], this transient state causes a hydrophobic collapse. The molecules rapidly self-associate into micro-aggregates—a phenomenon known as a "solvent crash." Once these aggregates form, their drastically reduced surface area makes the subsequent ionization and dissolution process extremely slow, leaving you with a turbid suspension rather than a true solution.

Mechanism DMSO 100% DMSO Stock (Neutral Form) Dilution Rapid Aqueous Dilution (pH 7.4) DMSO->Dilution Crash Kinetic Aggregation (Solvent Crash) Dilution->Crash Hydrophobic core (LogP 3.40) dominates Ionization Thermodynamic Ionization (Phenolate Anion) Dilution->Ionization Buffer pH > pKa (pKa 3.84) Crash->Ionization Slow dissolution (Requires mixing/time) Stable Stable Aqueous Solution Ionization->Stable

Mechanistic pathway of 2,4-Dinitro-6-phenylphenol solvent crash vs. stable ionization.

FAQ 2: Best Practices for Stock and Working Solutions

Q: What is the recommended step-by-step protocol for preparing a stable working solution without precipitation?

A: To bypass the kinetic aggregation described above, you must control the rate of solvent exchange. The following protocol utilizes temperature control and high-shear mixing, ending with a self-validating optical check to guarantee solution integrity.

Step-by-Step Methodology:

  • Primary Stock Preparation: Dissolve 2,4-Dinitro-6-phenylphenol in 100% anhydrous DMSO to a maximum concentration of 50 mM. Causality: Anhydrous DMSO prevents premature introduction of water, which can seed nucleation sites.

  • Buffer Pre-conditioning: Warm the target biological buffer (e.g., PBS or HEPES, pH 7.4) to 37°C. Causality: Elevated temperature increases kinetic energy, accelerating the ionization rate of the phenol group the moment it contacts the buffer.

  • High-Shear Mixing: Place the warmed buffer on a vortex mixer at medium-high speed. Add the DMSO stock dropwise directly into the center of the vortex. Do not allow the stock to run down the wall of the tube.

  • Self-Validation (Optical Check): Transfer 100 µL of the final working solution to a clear 96-well microplate. Measure the optical density at 600 nm (OD600) using a spectrophotometer against a buffer-only blank.

    • Pass: OD600 < 0.05 indicates a true, clear solution.

    • Fail: OD600 > 0.05 indicates the presence of light-scattering micro-precipitates. If this occurs, proceed to the excipient strategies in FAQ 3.

Workflow Start Weigh 2,4-Dinitro-6-phenylphenol Stock Dissolve in 100% DMSO (Max 50 mM) Start->Stock Mix Dropwise Addition + High-Shear Vortexing Stock->Mix Buffer Pre-warm Buffer (37°C) (pH 7.4+) Buffer->Mix Check Measure OD600 (Detect Micro-precipitates) Mix->Check Issue OD600 > 0.05 (Turbid) Check->Issue Fails validation Success OD600 < 0.05 (Clear Solution) Check->Success Passes validation Fix Add 5-10% HP-β-CD or 0.1% BSA Issue->Fix Fix->Check Re-evaluate

Step-by-step workflow for preparing and validating stable 2,4-Dinitro-6-phenylphenol solutions.

FAQ 3: Excipient Strategies for High-Concentration Assays

Q: My assay requires a high working concentration (>1 mM) of 2,4-Dinitro-6-phenylphenol, and standard dilution still yields turbidity. What excipients can I use?

A: When the required concentration exceeds the kinetic solubility limit regardless of mixing technique, you must alter the solvent environment using biologically compatible excipients.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD):

    • Mechanism: HP-β-CD forms a non-covalent inclusion complex with the compound. The hydrophobic biphenyl ring is sequestered inside the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility.

    • Protocol: Pre-dissolve 5-10% (w/v) HP-β-CD in your biological buffer before adding the DMSO stock. This provides immediate steric shielding upon dilution.

  • Bovine Serum Albumin (BSA):

    • Mechanism: If your assay tolerates proteins, BSA acts as an excellent carrier. The hydrophobic pockets of BSA bind the neutral or partially ionized drug, preventing self-aggregation and acting as a slow-release reservoir in the buffer.

    • Protocol: Supplement your buffer with 0.1% to 1.0% (w/v) BSA prior to compound addition. Always re-run the OD600 self-validation check to ensure the protein concentration is sufficient to clear the turbidity.

References
  • Robinson, R.A. "Dissociation Constants of Some Substituted Nitrophenols in Aqueous Solution at 25 °C." National Institute of Standards and Technology (NIST) / National Institutes of Health (NIH). [Link]

  • "2,4-dinitro-6-phenylphenol (C12H8N2O5) - PubChemLite." Université du Luxembourg.[Link]

  • "3,5-Dinitro(1,1'-biphenyl)-2-ol - Molecular Properties." MolForge.[Link]

  • "Dinoseb - Solubility of Things." Solubility of Things. [Link]

Sources

Technical Support Center: Optimizing 2,4-Dinitro-6-phenylphenol for Metabolic Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals optimize the effective concentration of 2,4-Dinitro-6-phenylphenol (a potent protonophoric mitochondrial uncoupler) in cellular assays.

Mitochondrial uncouplers disrupt cellular energy metabolism by decoupling oxidative phosphorylation from electron transport. While this is a powerful tool for measuring maximal respiratory capacity, improper concentration optimization can lead to off-target cytotoxicity, redox imbalance, and artifactual data[1]. This guide provides field-proven, self-validating protocols to ensure scientific integrity in your metabolic workflows.

Understanding the Mechanism of Action

To optimize an uncoupler, you must first understand its causality. 2,4-Dinitro-6-phenylphenol acts as a lipophilic weak acid. It diffuses across the inner mitochondrial membrane, binding protons in the acidic intermembrane space and releasing them into the alkaline matrix. This creates a "short circuit" that bypasses ATP synthase, dissipating the proton-motive force as heat and forcing the electron transport chain (ETC) to work at maximum capacity to compensate[2].

Mechanism ETC Electron Transport Chain (Proton Pumping) IMS Intermembrane Space (High H+ Gradient) ETC->IMS Creates Gradient DNP 2,4-Dinitro-6-phenylphenol (Lipophilic Proton Carrier) IMS->DNP H+ Binding ATP ATP Synthase (Bypassed) IMS->ATP Normal Route Matrix Mitochondrial Matrix (Low H+) DNP->Matrix Translocates H+ Heat Energy Dissipation (Heat Generation) DNP->Heat Uncoupling ATP->Matrix

Mechanism of 2,4-Dinitro-6-phenylphenol bypassing ATP synthase to dissipate the proton gradient.

Section 1: Reagent Preparation & Solubility (FAQ)

Q: How do I prepare a stable stock solution without risking precipitation? A: Because of its structural polarity (a lipophilic phenyl ring paired with polar nitro groups), 2,4-Dinitro-6-phenylphenol exhibits varying degrees of solubility[3]. It is poorly soluble in neutral aqueous buffers but highly soluble in polar organic solvents.

  • Causality: Introducing a highly concentrated aqueous stock will cause the compound to crash out of solution, leading to inconsistent cellular exposure and artificially low Oxygen Consumption Rates (OCR).

  • Solution: Dissolve the lyophilized powder in 100% anhydrous DMSO to create a 50 mM master stock. Aliquot into single-use amber tubes to prevent photodegradation of the nitroaromatic bonds.

Q: What is the maximum allowable DMSO concentration in my final assay? A: Keep the final DMSO concentration below 0.2% (v/v). Higher concentrations of DMSO can independently permeabilize the mitochondrial membrane, creating a false-positive uncoupling effect that invalidates your baseline metrics.

Section 2: Experimental Protocol for Concentration Titration

To find the optimal uncoupling window—where OCR is maximized without inhibiting the ETC—you must perform a titration using an extracellular flux analyzer (e.g., Seahorse XF). Every cell line has a unique metabolic phenotype, meaning a universal "optimal concentration" does not exist.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., LNCaP prostate cancer cells) at 20,000 cells/well in a specialized microplate. Incubate overnight.

  • Baseline Establishment: Wash and incubate cells in unbuffered assay medium for 1 hour at 37°C (without CO2). Measure basal OCR.

    • Self-Validation Check: If the basal OCR is unstable or below 50 pmol/min, the cell density is too low or the cells are stressed. Halt the assay; proceeding will yield uninterpretable titration data.

  • ATP Synthase Inhibition: Inject Oligomycin (1.5 μM) to halt ATP synthase. The resulting drop in OCR represents ATP-linked respiration, while the remaining OCR represents natural proton leak.

  • Uncoupler Titration: Inject serial dilutions of 2,4-Dinitro-6-phenylphenol (e.g., 10 μM, 25 μM, 50 μM, 100 μM) across different wells to stimulate maximal respiration.

  • ETC Shutdown: Inject Rotenone and Antimycin A (0.5 μM each) to completely inhibit Complexes I and III.

    • Self-Validation Check: The OCR should drop to near zero. Any residual OCR is non-mitochondrial (e.g., ROS production by oxidases).

Workflow Step1 1. Stock Preparation (Dissolve in DMSO) Step2 2. Serial Dilution (10 μM to 100 μM) Step1->Step2 Step3 3. Cellular Treatment (Incubate with target cells) Step2->Step3 Step4 4. Metabolic Assay (Measure OCR via Flux Analyzer) Step3->Step4 Step5 5. Data Analysis (Determine optimal uncoupling window) Step4->Step5

Step-by-step experimental workflow for optimizing uncoupler concentration in metabolic assays.

Section 3: Data Presentation & Interpretation

When titrating the uncoupler, you will observe a bell-shaped response curve. The optimal concentration is the peak of this curve. Exceeding this peak leads to a collapse of the mitochondrial membrane potential and toxicity, evidenced by a sharp drop in OCR[1].

Table 1: Expected Metabolic Responses during Titration

Concentration RangeOCR ResponseATP ProductionCellular Phenotype & Causality
0 - 10 μM (Sub-optimal)Mild increaseMaintainedNormal: Insufficient protonophore molecules to fully bypass ATP synthase.
25 - 50 μM (Optimal Window)Maximum peakDrastically reducedUncoupled: Robust proton leak; ETC works at maximal capacity to restore gradient.
75 - 100 μM (Toxic/Inhibitory)Sharp declineDepletedCytotoxic: Reaches IC60-80 threshold; induces severe oxidative stress and necrosis[1].
Section 4: Troubleshooting Off-Target Effects (FAQ)

Q: My cells are dying rapidly after adding the uncoupler. How do I differentiate between uncoupling and cytotoxicity? A: Dinitrophenol derivatives are known to disrupt redox balances, lower cellular thiols, and increase Reactive Oxygen Species (ROS)[4]. In studies utilizing 100 μM concentrations on prostate cancer lines (like LNCaP), the compound reached the IC60–80 toxicity range, augmenting the necrotic effects of chemotherapeutics[1]. If rapid cell death occurs during a standard 1-hour metabolic assay, your concentration has crossed from uncoupling into cytotoxicity. Reduce the concentration to the 25-50 μM range to isolate the uncoupling variable.

Q: Why does the OCR drop below baseline at higher concentrations instead of plateauing? A: This is a classic sign of ETC inhibition secondary to extreme uncoupling. When the mitochondrial membrane potential collapses completely, the structural integrity of the mitochondrial network fragments. Without a basic electrochemical gradient, the ETC complexes undergo conformational changes and fail to transfer electrons, causing oxygen consumption to plummet.

References
  • Title: 2,4-Dinitrophenol as an Uncoupler Augments the Anthracyclines Toxicity against Prostate Cancer Cells Source: Molecules (MDPI) URL: [Link]

  • Title: Solubility of 2,4-Dinitro-6-phenyl-phenol Source: Solubility of Things URL: [Link]

  • Title: 2,4-Dinitrophenol Source: Wikipedia URL: [Link]

Sources

Troubleshooting low yields in derivatization reactions with dinitrophenols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yields in Derivatization Reactions (DNPH & FDNB)

Introduction: The "Goldilocks" Chemistry of DNP Labeling

Welcome to the Technical Support Center. You are likely here because your derivatization reaction—using 2,4-Dinitrophenylhydrazine (2,4-DNPH) for carbonyls or 1-fluoro-2,4-dinitrobenzene (Sanger’s Reagent/FDNB) for amines—has failed to yield quantitative results.

While these reagents are industry standards for HPLC-UV/Vis detection (providing high molar absorptivity at ~360 nm), they are chemically distinct. However, they share a common failure mode: pH sensitivity .

  • DNPH requires an acidic environment to activate the target carbonyl.[1][2][3]

  • FDNB requires a basic environment to activate the target amine.

This guide breaks down the causality of low yields and provides self-validating protocols to restore your analytical performance.

Module 1: Carbonyl Derivatization (2,4-DNPH)

Target: Aldehydes and Ketones (e.g., Formaldehyde, Acetone, Acrolein).[3][4] Reagent: 2,4-Dinitrophenylhydrazine.[3][5][6][7][8][9][10][11]

The Core Problem: The pH Paradox

Low yields in DNPH reactions are almost always caused by losing the "pH tug-of-war."

  • If pH is too high (>4): The carbonyl oxygen is not protonated. It remains a weak electrophile, and the hydrazine cannot attack efficiently.

  • If pH is too low (<2): The hydrazine amine (

    
    ) becomes protonated (
    
    
    
    ). It loses its lone pair and ceases to be a nucleophile.

The Solution: You must maintain a specific pH window (typically 3.0) to keep the carbonyl active and the hydrazine nucleophilic.[3]

Visualizing the Mechanism & Failure Points

DNPH_Mechanism cluster_0 Reaction Environment Reagents Carbonyl + DNPH Intermed Carbinolamine Intermediate Reagents->Intermed Nucleophilic Attack Acid Acid Catalyst (H+) Acid->Reagents Activates Carbonyl (Good) Acid->Reagents Protonates Hydrazine (BAD if pH < 2) Product Hydrazone (Stable Precipitate) Intermed->Product Dehydration (-H2O) Water Excess Water Water->Intermed Hydrolysis (Reverses Reaction)

Figure 1: The Acid-Catalyzed Hydrazone Formation. Note the dual role of acid: it is necessary for activation but inhibitory in excess.[1]

Troubleshooting Guide: DNPH Reactions
Q: My HPLC peaks are tiny, but I see a massive peak at the solvent front. What is happening?

A: The early peak is likely unreacted DNPH or its decomposition product, 2,4-Dinitrophenol .

  • Cause: Your pH was likely too low (< 2.0). The hydrazine was protonated and could not react with your aldehyde.

  • Fix: Buffer your sample to pH 3.0 ± 0.1 using a Citrate or Acetate buffer before adding the reagent.[12]

    • Reference: EPA Method 8315A explicitly requires pH adjustment to 3.0 for general carbonyls [1].

Q: I am analyzing Formaldehyde, but my recovery is < 50%.

A: Formaldehyde is unique. At pH 3.0, it can form artifacts or polymerize.

  • Fix: Adjust the buffer to pH 5.0 specifically for formaldehyde analysis.

  • Protocol Check: Ensure you are not using methanol as a solvent.[5] Methanol reacts with formaldehyde to form acetals (methoxymethanol), which are invisible to the DNPH reaction. Switch to Acetonitrile (ACN) .[12]

Q: Why does my standard curve look non-linear at high concentrations?

A: You have likely exhausted the reagent or solubility limits.

  • The Rule of Excess: The molar ratio of DNPH to Carbonyl must be at least 10:1 . If the solution turns from yellow/orange to clear, you have run out of reagent.

  • Solubility: DNPH derivatives are hydrophobic. If using an aqueous buffer, the product may precipitate out of solution (good for synthesis, bad for direct HPLC injection). Add 30-50% Acetonitrile to the reaction mixture to keep the hydrazone solubilized.

Module 2: Amine Labeling (Sanger’s Reagent)

Target: N-terminal Amino Acids, Primary/Secondary Amines.[13] Reagent: 1-fluoro-2,4-dinitrobenzene (FDNB).[14][15]

The Core Problem: Hydrolysis vs. Aminolysis

This reaction is a Nucleophilic Aromatic Substitution (


). The amine attacks the benzene ring, displacing the fluoride.
  • The Conflict: The amine must be deprotonated (basic pH) to attack. However, hydroxide ions (

    
    ) are also nucleophiles. If the pH is too high, 
    
    
    
    attacks the reagent, converting it into 2,4-Dinitrophenol (a waste product) instead of labeling your amine.
Troubleshooting Guide: FDNB Reactions
Q: I see a yellow color immediately, but no labeled product appears on HPLC.

A: You are seeing the hydrolysis byproduct, 2,4-dinitrophenol (yellow), not the DNP-amine.

  • Cause: pH > 9.0 or high temperature.

  • Fix: Lower pH to 8.0 - 8.5 (using Sodium Bicarbonate). This ensures the amine is nucleophilic (

    
    ) but minimizes the concentration of competitive 
    
    
    
    ions.
  • Temperature: Perform the reaction at 30°C - 40°C in the dark. High heat favors hydrolysis [2].

Q: My derivative degrades while waiting for the HPLC run.

A: DNP-derivatives are photosensitive.

  • Fix: Use amber glassware for all reaction and storage steps. If amber vials are unavailable, wrap clear vials in aluminum foil immediately.

Summary of Optimization Parameters

ParameterCarbonyls (DNPH) Amines (FDNB)
Mechanism Addition-EliminationNucleophilic Aromatic Substitution (

)
Optimal pH 3.0 (5.0 for Formaldehyde)8.0 – 9.0 (Bicarbonate buffer)
Critical Error pH < 2 (Protonated hydrazine)pH > 10 (Reagent hydrolysis)
Solvent Acetonitrile (Avoid alcohols)Ethanol/Water or Acetone/Water
Interference Oxidizers, Acetone vaporsThiol groups (Cysteine will also react)

Self-Validating Workflow (SST)

Do not run precious samples until you pass this System Suitability Test.

  • Standard Prep: Prepare a 10 ppm standard of Acetone (for DNPH) or Alanine (for FDNB).

  • Reaction: Run the derivatization protocol.

  • Check:

    • Visual: Solution should remain clear (no precipitate) if solvent ratios are correct.

    • HPLC: Inject.[10]

      • Pass: Single sharp peak at expected RT.

      • Fail (Reagent Peak Only): pH issue (Check buffer).[12][16]

      • Fail (Multiple Peaks): Contaminated reagent or side reactions (e.g., aldol condensation).

Workflow Logic Diagram

Troubleshooting_Flow Start Start: Low Yield Detected Check_pH Check Reaction pH Start->Check_pH Is_Acidic Is pH < 2? (DNPH) Check_pH->Is_Acidic Carbonyl Analysis Is_Basic Is pH > 10? (FDNB) Check_pH->Is_Basic Amine Analysis Buffer_Up Buffer to pH 3.0 (Re-run SST) Is_Acidic->Buffer_Up Yes Check_Water Check Water Content (Hydrolysis Risk) Is_Acidic->Check_Water No (pH is okay) Buffer_Down Buffer to pH 8.5 (Re-run SST) Is_Basic->Buffer_Down Yes Check_Light Check Light Exposure (Photodecomposition) Is_Basic->Check_Light No (pH is okay)

Figure 2: Decision Matrix for diagnosing yield failures.

References

  • U.S. Environmental Protection Agency. (1996).[17] Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).[6][16][17] SW-846.[16][17]

  • Sanger, F. (1945). The free amino groups of insulin. Biochemical Journal, 39(5), 507–515.

  • Jencks, W. P. (1959).[18] Mechanism of oxime and semicarbazone formation. Journal of the American Chemical Society, 81(2), 475–481.[18] (Foundational text on pH dependence of carbonyl reactions).

  • California Air Resources Board. (n.d.). Measurement of Aldehydes Using DNPH Derivatization.

Sources

Safe handling and disposal procedures for 2,4-Dinitro-6-phenylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Safe handling and disposal procedures for 2,4-Dinitro-6-phenylphenol (CAS: 731-92-0).

User Guide, Troubleshooting & Safety Protocols

Status: Active | Security Level: High Hazard (Toxic/Explosive Risk) | Version: 3.1

Compound Profile & Risk Assessment

Chemical Identity:

  • Name: 2,4-Dinitro-6-phenylphenol

  • CAS Number: 731-92-0

  • Synonyms: 3,5-Dinitro-2-hydroxybiphenyl; 6-Phenyl-2,4-dinitrophenol.

  • Class: Nitrophenol Derivative / Uncoupler of Oxidative Phosphorylation.

Critical Hazard Summary: This compound belongs to the dinitrophenol class. While often less volatile than 2,4-DNP, it shares the core lethal mechanism: mitochondrial uncoupling . It poses two distinct, high-risk threats:

  • Acute Metabolic Toxicity: Ingestion, inhalation, or skin absorption can cause uncontrolled hyperthermia (rapid overheating), which is often fatal and has no specific antidote.

  • Explosion Hazard: Like many polynitrated phenols, this compound can become shock-sensitive and explosive if allowed to dry out completely, especially in the presence of heavy metals or alkaline salts.

Pre-Experimental Planning (FAQs)

Q: What is the minimum PPE required to handle this substance?

A: Standard lab coats are insufficient. You must create a barrier against both skin absorption and dust inhalation.

  • Respiratory: A full-face respirator with P100 cartridges or a powered air-purifying respirator (PAPR) is recommended if handling powder outside a glovebox.

  • Dermal: Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Laminate film (Silver Shield/4H) or thick Nitrile (8 mil+). Nitrophenols penetrate standard latex/nitrile rapidly.

  • Body: Tyvek® or chemically resistant coveralls with elastic cuffs.

Q: Can I store this compound in a standard chemical cabinet?

A: No.

  • Hydration: If the compound was supplied wetted (desensitized), it must remain wetted (usually with water or ethanol). Drying out increases shock sensitivity.

  • Segregation: Store away from:

    • Bases/Alkalis: Reacts to form shock-sensitive salts (picrate-like behavior).

    • Heavy Metals: Lead, copper, and zinc can form unstable complexes.

    • Oxidizers: High fire risk.

  • Temperature: Store in a cool, dedicated flammables cabinet. Avoid friction-prone areas (e.g., drawers that stick).

Handling & Weighing Protocols

Troubleshooting: "The solid has dried out and formed clumps."

Issue: The desensitizing agent (water/alcohol) has evaporated. Action:

  • STOP. Do not attempt to crush or scrape the crystals. Friction can trigger detonation in dry polynitrophenols.

  • **Re

Nitration of 6-Phenylphenol: Troubleshooting & Byproduct Minimization Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the specific challenges encountered during the nitration of 6-phenylphenol (also universally recognized as 2-phenylphenol or ortho-phenylphenol).

The electrophilic aromatic substitution (EAS) of this substrate is notoriously difficult to control. The hydroxyl group strongly activates the biphenyl ring, making it highly susceptible to over-nitration and single-electron transfer (SET) oxidation. Furthermore, the steric and electronic interplay between the hydroxyl group and the adjacent phenyl ring complicates regioselectivity. This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative data to help you minimize byproduct formation and achieve high-purity yields.

Diagnostic Dashboard: Quantitative Comparison of Nitration Strategies

To select the appropriate methodology, you must first define your tolerance for specific byproducts. The table below summarizes how different nitrating agents influence chemoselectivity and regioselectivity.

Method / ReagentsPrimary ElectrophileMono-Nitro Yield (%)Dinitro Byproduct (%)Oxidative ByproductsRegioselectivity (Para:Ortho)
Conc. HNO₃ / H₂SO₄ NO₂⁺< 40%> 30%High (Quinones/Tar)~ 1:1.5
NaNO₃ / Mg(HSO₄)₂ / SiO₂ NO₂⁺ (Surface-bound)75 - 85%< 5%Trace~ 1:1
Nitrosation-Oxidation NO⁺ then [O]65 - 75%< 1%Low> 9:1
Mechanistic Workflow for Byproduct Mitigation

Use the following decision matrix to determine the optimal experimental pathway based on the primary byproduct issue you are facing.

ByproductMinimization A 6-Phenylphenol Starting Material B Identify Primary Byproduct Issue A->B C Over-Oxidation (Quinones/Tar) B->C D Over-Nitration (Dinitro/Trinitro) B->D E Poor Regioselectivity (High Ortho-Isomer) B->E F Use Heterogeneous Solid-Acid Catalysis C->F Prevents SET D->F Limits HNO3 G Strict Stoichiometry & Temp Control (0-5°C) D->G Kinetic Control H Nitrosation-Oxidation Pathway E->H Steric Control I Clean Mono-Nitro Mixture F->I G->I J High Para-Nitro Purity H->J

Decision matrix for mitigating specific byproducts during 6-phenylphenol nitration.

Targeted Troubleshooting (FAQs)

Q1: Why does standard mixed-acid nitration yield heavy tar and quinone byproducts? A: The hydroxyl group renders the 6-phenylphenol ring highly electron-rich. When exposed to harsh, highly oxidizing conditions like concentrated HNO₃/H₂SO₄, the substrate undergoes single-electron transfer (SET) oxidation rather than pure EAS. This leads to the formation of phenylbenzoquinones and subsequent polymerization into tarry byproducts. To prevent this, avoid strong liquid oxidants and utilize mild, aprotic conditions or heterogeneous solid-acid systems that release HNO₃ at strictly controlled rates.

Q2: How can I suppress the formation of 4,6-dinitro-6-phenylphenol (over-nitration)? A: Over-nitration occurs because the first nitro group does not sufficiently deactivate the biphenyl system against further electrophilic attack if excess nitronium ions (NO₂⁺) are present in a highly acidic medium. You can suppress this by using a heterogeneous system—such as NaNO₃ combined with Mg(HSO₄)₂ and wet silica. This limits the effective concentration of active HNO₃ in the organic phase, kinetically favoring mono-nitration and allowing you to isolate the mono-nitrated products by simple filtration and evaporation[1].

Q3: My goal is the para-nitrated product (4-nitro-6-phenylphenol). How do I minimize the ortho-nitrated byproduct? A: Direct nitration often yields a high proportion of the ortho-isomer due to statistical distribution and hydrogen bonding stabilizing the transition state[2]. To invert this selectivity, employ the Nitrosation-Oxidation pathway . First, react 6-phenylphenol with nitrous acid (HNO₂). The resulting nitrosonium ion (NO⁺) is a weaker electrophile and highly sensitive to steric hindrance. The bulky adjacent phenyl group forces the NO⁺ to exclusively attack the para position. Subsequent mild oxidation with dilute HNO₃ converts the nitroso group to a nitro group, yielding the para-isomer with minimal ortho-contamination[3].

Validated Methodologies
Protocol A: Heterogeneous Mono-Nitration (Chemoselective)

Objective: Eliminate oxidative degradation and over-nitration by generating the nitrating agent in situ under mild conditions.

  • Preparation: Suspend 6-phenylphenol (1.0 eq), Mg(HSO₄)₂ (1.0 eq), NaNO₃ (1.0 eq), and wet SiO₂ (50% w/w) in anhydrous CH₂Cl₂.

  • Reaction: Stir the heterogeneous mixture magnetically at room temperature (20-25 °C).

    • Causality: The wet silica provides a localized aqueous micro-environment where HNO₃ is generated in situ, preventing the bulk organic phase from becoming highly acidic and triggering oxidation[1].

  • In-Process Control (Self-Validation): Monitor via TLC (Hexane:EtOAc 8:2). The reaction is complete when the starting material spot (Rf ~0.6) disappears, replaced by two distinct yellow spots (Rf ~0.4 and 0.3). The reaction mixture should remain a pale/yellow suspension. The lack of a deep red/black solution and baseline TLC streaking visually confirms the absence of polymeric tar.

  • Workup: Filter the mixture to remove solid salts and silica. Wash the filter cake thoroughly with CH₂Cl₂.

  • Isolation: Dry the filtrate over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure using a water bath (35-40 °C) to yield a clean mixture of mono-nitrated isomers[1].

Protocol B: Nitrosation-Oxidation (Regioselective for Para-Isomer)

Objective: Maximize para-selectivity by utilizing steric control during the initial electrophilic attack.

  • Preparation: Dissolve 6-phenylphenol in aqueous ethanol and cool the reaction vessel to 0-5 °C.

  • Nitrosation: Add an aqueous solution of NaNO₂ (1.1 eq) dropwise, followed by the slow addition of cold dilute HCl.

    • Causality: Maintaining the temperature below 5 °C is critical to stabilize the weak NO⁺ electrophile and prevent its decomposition into NOₓ gases[3].

  • In-Process Control (Self-Validation): Stir for 1-2 hours. The formation of a dark green/brown precipitate or deep coloration indicates the successful formation of the 4-nitroso-6-phenylphenol intermediate.

  • Intermediate Isolation: Isolate the nitroso intermediate via vacuum filtration.

  • Oxidation: Resuspend the intermediate in water and treat with dilute HNO₃ (approx. 20%) at room temperature.

    • Causality: Dilute HNO₃ acts purely as an oxidant here, converting the nitroso group to a nitro group without initiating further electrophilic aromatic substitution[2].

  • Final Validation & Workup: The color will transition from dark green/brown to bright yellow, confirming the oxidation to 4-nitro-6-phenylphenol. Extract with CH₂Cl₂, neutralize the organic layer with NaHCO₃, and concentrate to yield the high-purity para-isomer.

References
  • Nitration Of Phenols Under Mild And Heterogeneous Conditions (tkla.ir).
  • Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC - NIH (nih.gov).
  • Nitration of Phenols | Electrophilic Aromatic Substitution | Organic Chemistry | Khan Academy (youtube.com).
  • Nitration of Phenols (video) - Khan Academy (khanacademy.org).

Sources

Technical Support Center: Troubleshooting Experimental Artifacts with 2,4-Dinitro-6-phenylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible data, false positives, or unexplained cytotoxicity when screening nitrophenolic compounds.

2,4-Dinitro-6-phenylphenol (2,4-DN-6-PP) is a classic example of a molecule that behaves as a "Pan-Assay Interference Compound" (PAINS). However, its interference is not due to promiscuous protein binding, but rather its predictable physicochemical properties. This guide provides the mechanistic causality behind these artifacts and outlines self-validating protocols to bypass them, ensuring the scientific integrity of your drug development workflows.

Part 1: Physicochemical Drivers of Assay Interference

To troubleshoot an artifact, you must first understand the molecule. The table below summarizes the core quantitative data driving 2,4-DN-6-PP's anomalous behavior in vitro.

PropertyValueExperimental Implication
pKa 3.84 - 3.85[1]Highly ionized (>99% phenolate anion) at physiological pH (7.4), driving high aqueous solubility and drastic optical changes.
LogP ~3.40[2]Highly lipophilic; readily partitions into lipid bilayers and inner mitochondrial membranes.
Absorbance Maxima ~350 nm (acidic) / ~400+ nm (alkaline)[1]Strong UV-Vis absorbance overlaps with common colorimetric assay readouts (e.g., pNA cleavage, formazan production).
Redox Potential High (Nitro groups)Highly susceptible to chemical reduction by assay buffer additives (DTT/TCEP) or biological cellular nitroreductases.
Part 2: Troubleshooting Guides & FAQs

FAQ 1: Why am I seeing a false-positive "inhibition" in my colorimetric enzyme assays or cell viability assays?

  • Causality: 2,4-DN-6-PP exhibits intense optical interference. Due to its pKa of ~3.84[1], the compound exists almost entirely as a phenolate anion at pH 7.4. The conjugative interaction between the aromatic system and the nitro functional groups results in strong electron withdrawal and a high dipole moment, shifting its absorbance spectrum[3]. The phenolate anion absorbs strongly in the 400–450 nm range[1]. If your assay relies on reading absorbance in this window (e.g., MTT assays reading formazan, or protease assays reading p-nitroaniline), the compound will cause a massive inner-filter effect or directly inflate the background absorbance, masking true biological activity.

  • Solution: Implement Protocol A (Orthogonal Validation) and always run a cell-free/enzyme-free compound blank to subtract background absorbance.

FAQ 2: My cells die rapidly (within hours) when treated with this compound. Is it a specific targeted cytotoxic drug?

  • Causality: No, this is highly likely an artifact of mitochondrial uncoupling. Nitrophenols are classic uncouplers of oxidative phosphorylation[4]. Because 2,4-DN-6-PP is both lipophilic (LogP ~3.4)[2] and a weak acid, it acts as a protonophore. In the acidic intermembrane space of the mitochondria, it picks up a proton, diffuses across the inner mitochondrial membrane, and releases the proton into the alkaline matrix. This short-circuits the proton motive force, halting ATP synthase activity and triggering rapid, non-specific necrotic or apoptotic cell death.

  • Solution: Implement Protocol B (Seahorse XF Counter-Screen) to confirm uncoupling activity rather than target-specific toxicity.

FAQ 3: Why does the compound's effect disappear when I add DTT or TCEP to my assay buffer?

  • Causality: The two nitro groups (-NO

    
    ) on the aromatic ring are highly electrophilic[3] and susceptible to chemical reduction. Strong reducing agents common in biochemical buffers (like Dithiothreitol or TCEP) will reduce the nitro groups to primary amines (forming diamino-phenylphenol derivatives). This fundamental structural change destroys the compound's protonophoric uncoupling ability and alters its absorbance profile, leading to inconsistent assay results.
    
  • Solution: Exclude strong reducing agents from your buffer when testing nitrophenols. If a reducing environment is strictly required for enzyme stability, use non-reducing alternatives or minimal concentrations of

    
    -mercaptoethanol, and validate compound stability via LC-MS.
    
Part 3: Mandatory Visualizations

UncouplingCycle cluster_IMS Intermembrane Space (pH ~7.0) cluster_Matrix Mitochondrial Matrix (pH ~7.8) H_out High [H+] Phenol_out Protonated Phenol H_out->Phenol_out Protonation Anion_out Phenolate Anion Anion_out->Phenol_out Phenol_in Protonated Phenol Phenol_out->Phenol_in Membrane Diffusion H_in Low [H+] Anion_in Phenolate Anion Anion_in->Anion_out Membrane Diffusion Phenol_in->H_in Phenol_in->Anion_in Deprotonation

Protonophoric uncoupling mechanism of 2,4-Dinitro-6-phenylphenol in mitochondria.

Troubleshooting Start Anomalous Assay Result with 2,4-DN-6-PP IsColor Is it a colorimetric/ fluorometric assay? Start->IsColor IsCell Is it a cell-based viability/phenotypic assay? Start->IsCell IsRedox Does buffer contain DTT, TCEP, or BME? Start->IsRedox RunBlank Run cell-free/enzyme-free compound blank IsColor->RunBlank Yes OpticalArtifact Artifact: Optical Interference (Inner-Filter Effect) RunBlank->OpticalArtifact High Background RunOCR Run OCR/ECAR (Seahorse Assay) IsCell->RunOCR Yes UncouplingArtifact Artifact: Mitochondrial Uncoupling RunOCR->UncouplingArtifact OCR Spike & Crash RemoveRedox Test in non-reducing buffer conditions IsRedox->RemoveRedox Yes RedoxArtifact Artifact: Nitro Group Reduction RemoveRedox->RedoxArtifact Activity Restored

Decision tree for identifying and resolving 2,4-Dinitro-6-phenylphenol experimental artifacts.

Part 4: Experimental Protocols
Protocol A: Orthogonal Validation of Cell Viability (Bypassing Optical Artifacts)

Self-Validating Principle: By switching from an absorbance-based readout (e.g., MTT) to a luminescence-based readout (ATP quantification) and including a compound-only blank, you isolate true biological toxicity from optical interference.

  • Plate Preparation: Seed cells in a solid white opaque 96-well plate (to prevent luminescent cross-talk) at your optimized density. Leave 3 wells empty (no cells) but filled with media to serve as the "Compound Blank".

  • Compound Treatment: Add 2,4-DN-6-PP at your target concentration gradient to both the cell-containing wells and the cell-free blank wells.

  • Incubation: Incubate for the desired time point (e.g., 24 hours) under standard cell culture conditions.

  • Reagent Addition: Add an equal volume of CellTiter-Glo® (or equivalent ATP-dependent luciferase reagent) to all wells.

  • Luminescence Read: Incubate for 10 minutes on an orbital shaker to lyse cells and stabilize the signal, then read luminescence on a microplate reader.

  • Data Correction: Subtract the luminescence of the "Compound Blank" from the cell-containing wells. If the blank shows high signal or significant quenching compared to a vehicle blank, the compound is directly interfering with the luciferase enzyme.

Protocol B: Seahorse XF Cell Mito Stress Test (Identifying Uncoupling Artifacts)

Self-Validating Principle: True targeted inhibitors will generally suppress metabolic rates, whereas protonophoric uncouplers will cause an immediate, anomalous spike in the Oxygen Consumption Rate (OCR) as the electron transport chain works in overdrive to compensate for the lost proton gradient.

  • Sensor Preparation: Hydrate the Seahorse XF sensor cartridge overnight in XF Calibrant at 37°C in a non-CO

    
     incubator.
    
  • Cell Preparation: Seed cells in a Seahorse XF microplate. On the day of the assay, wash cells with unbuffered XF assay medium (pH 7.4) and incubate for 1 hour in a non-CO

    
     incubator.
    
  • Baseline Measurement: Load the plate into the analyzer and measure baseline OCR for 15 minutes.

  • Compound Injection (Port A): Inject 2,4-DN-6-PP (test wells) or vehicle control (DMSO, control wells). Measure OCR for 30 minutes. An immediate >150-200% spike in OCR indicates protonophoric uncoupling[4].

  • Positive Control (Port B): Inject FCCP (a known uncoupler) at 1 µM. Self-Validation: If 2,4-DN-6-PP has already uncoupled the mitochondria, the FCCP injection will yield no further increase in OCR, validating the artifactual mechanism.

  • Inhibition (Port C/D): Inject Antimycin A / Rotenone to shut down the electron transport chain entirely, confirming the OCR spike was mitochondrial in origin.

References

1.[2] MolForge. "3,5-Dinitro(1,1'-biphenyl)-2-ol - Molecular Properties". URL: [Link] 2.[1] NIST Journal of Research. "Dissociation Constants of Some Substituted Nitrophenols in Aqueous Solution at 25 degrees C". URL: [Link] 3.[3] U.S. Environmental Protection Agency (EPA). "Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report". URL: [Link] 4.[4] ResearchGate. "Environmental Fate and Effects of the Lampricide Bayluscide: a Review". URL: [Link]

Sources

Validation & Comparative

A Comparative Guide to Dinitrophenols: The Well-Documented Risks and Putative Profile of 2,4-Dinitrophenol (DNP) versus the Enigmatic 2,4-Dinitro-6-phenylphenol

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive comparison of the biological activities of two dinitrophenol compounds: the extensively studied and highly toxic 2,4-Dinitrophenol (DNP), and the largely uncharacterized 2,4-Dinitro-6-phenylphenol. While a wealth of experimental data exists for DNP, allowing for a detailed analysis of its potent mitochondrial uncoupling activity and associated toxicities, a significant data deficit for 2,4-Dinitro-6-phenylphenol necessitates a more speculative approach. This document will first delve into the known biological profile of DNP, supported by experimental evidence. Subsequently, it will introduce 2,4-Dinitro-6-phenylphenol and, based on structure-activity relationships of related dinitrophenol compounds, present a hypothetical comparison of its potential biological activity. This guide is intended to inform researchers of the established properties of DNP and to highlight the knowledge gap surrounding its phenyl-substituted analogue, thereby encouraging further investigation into this class of compounds.

2,4-Dinitrophenol (DNP): A Potent Mitochondrial Uncoupler with a Notorious Past

2,4-Dinitrophenol (DNP) is a synthetic organic compound that has been utilized as a dye, wood preserver, herbicide, and photographic developer.[1] Its most notable and controversial application was as a weight-loss drug in the 1930s, a practice that was ultimately banned due to a high incidence of severe adverse effects and fatalities.[2]

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary biological activity of DNP stems from its function as a protonophore, an agent that shuttles protons across the inner mitochondrial membrane.[3] This action effectively uncouples oxidative phosphorylation from the electron transport chain.[4] In healthy mitochondria, the electron transport chain pumps protons from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient. The energy stored in this gradient is then used by ATP synthase to produce ATP. DNP disrupts this process by providing an alternative route for protons to re-enter the matrix, dissipating the gradient as heat instead of being harnessed for ATP synthesis.[4] This leads to a compensatory increase in metabolic rate as the body attempts to generate sufficient ATP, resulting in rapid calorie consumption and weight loss.[5]

cluster_0 Mitochondrial Intermembrane Space cluster_1 Mitochondrial Inner Membrane cluster_2 Mitochondrial Matrix H+ High H+ Concentration ATP_Synthase ATP Synthase H+->ATP_Synthase Proton Flow (Normal) DNP DNP (Protonophore) H+->DNP Proton Uptake ETC Electron Transport Chain ATP ATP ATP_Synthase->ATP ATP Synthesis H+_low Low H+ Concentration DNP->H+_low Proton Release Heat Heat DNP->Heat Energy Dissipation H+_low->ETC Proton Pumping

Caption: Mechanism of DNP as a mitochondrial uncoupler.

Biological Effects and Toxicity

The uncoupling of oxidative phosphorylation by DNP has profound physiological consequences, as summarized in the table below.

Biological EffectDescriptionSupporting Experimental Data
Increased Basal Metabolic Rate The inefficiency of ATP production forces the body to burn more fuel (fats and carbohydrates) to meet its energy demands, leading to a significant increase in metabolic rate.Studies in the 1930s reported that DNP could increase metabolic rate by 50% or more.[6]
Hyperthermia The energy dissipated from the proton gradient is released as heat, which can lead to a dangerous increase in body temperature.[2]Fatal cases of DNP poisoning are often associated with extreme hyperthermia.[7]
Weight Loss The increased metabolic rate and rapid consumption of energy stores result in significant weight loss.DNP was historically used as a weight-loss drug due to this effect.[2]
Toxicity DNP has a narrow therapeutic index, and overdose can be fatal.[7] Symptoms of toxicity include profuse sweating, rapid heart rate, rapid breathing, and organ failure.[8]The oral LD50 in rats is approximately 30 mg/kg.[9]
Cataract Formation A notable side effect of chronic DNP use is the development of cataracts.[9]This was a key reason for its withdrawal from the market.
Neuroprotection (at low doses) Paradoxically, at low, non-toxic concentrations, DNP has shown neuroprotective effects in preclinical studies by reducing oxidative stress.Studies have indicated potential benefits in models of neurodegenerative diseases.

2,4-Dinitro-6-phenylphenol: An Uncharted Territory

In stark contrast to DNP, there is a significant lack of publicly available experimental data on the biological activity of 2,4-Dinitro-6-phenylphenol. A search of scientific literature reveals its chemical structure and basic properties, but no in-depth studies on its effects as a mitochondrial uncoupler or its toxicological profile.

Property2,4-Dinitro-6-phenylphenol
Molecular Formula C12H8N2O5
Molecular Weight 260.21 g/mol
Predicted logP 3.4[10]
Chemical Structure A 2,4-dinitrophenol core with a phenyl group at the 6-position.

Hypothetical Comparative Analysis: 2,4-Dinitro-6-phenylphenol vs. 2,4-Dinitrophenol

Given the absence of direct experimental data for 2,4-Dinitro-6-phenylphenol, the following comparison is based on established structure-activity relationships for dinitrophenol derivatives.

Potency as a Mitochondrial Uncoupler

The uncoupling activity of dinitrophenols is influenced by their lipophilicity and the acidity of the phenolic proton.

  • Lipophilicity: A higher lipophilicity generally enhances the ability of a compound to shuttle protons across the lipid-rich inner mitochondrial membrane. The predicted logP of 2,4-Dinitro-6-phenylphenol (3.4) is significantly higher than that of DNP (1.7), suggesting it may have a greater affinity for the mitochondrial membrane.[10][11]

  • Acidity: The electron-withdrawing nitro groups are crucial for the acidity of the phenolic proton, which allows for the release of the proton into the mitochondrial matrix. The presence of these groups is conserved in both molecules.

Hypothesis: The increased lipophilicity conferred by the phenyl group in 2,4-Dinitro-6-phenylphenol may lead to greater or comparable potency as a mitochondrial uncoupler compared to DNP. Studies on other dinitrophenol derivatives with bulky, lipophilic substituents, such as Dinoseb (2,4-dinitro-6-sec-butylphenol), have shown them to be potent uncouplers.[12][13]

Toxicity Profile

The high toxicity of DNP is directly linked to its potent uncoupling activity, leading to a narrow therapeutic window.

Hypothesis: If 2,4-Dinitro-6-phenylphenol is indeed a more potent uncoupler, it is plausible that it would also exhibit high, and potentially greater, toxicity than DNP. The structural similarity to the highly toxic pesticide Dinoseb further supports this hypothesis.[12][13] The addition of a bulky phenyl group is unlikely to mitigate the inherent hazards associated with the dinitrophenol pharmacophore.

Experimental Protocols for Assessing Biological Activity

To address the data gap for 2,4-Dinitro-6-phenylphenol and to quantitatively compare it to DNP, the following experimental workflows are recommended.

Measurement of Mitochondrial Respiration

This protocol assesses the effect of a compound on the oxygen consumption rate (OCR) of isolated mitochondria or intact cells, providing a direct measure of mitochondrial uncoupling.

cluster_0 Experimental Workflow start Prepare cell culture or isolate mitochondria add_substrate Add substrate (e.g., pyruvate, glutamate) start->add_substrate measure_basal Measure basal OCR add_substrate->measure_basal add_compound Inject test compound (DNP or 2,4-Dinitro-6-phenylphenol) measure_basal->add_compound measure_uncoupled Measure uncoupled OCR add_compound->measure_uncoupled add_inhibitor Inject respiratory chain inhibitor (e.g., rotenone/antimycin A) measure_uncoupled->add_inhibitor measure_non_mito Measure non-mitochondrial OCR add_inhibitor->measure_non_mito end Analyze data and compare potencies measure_non_mito->end

Sources

Comparative analysis of 2,4-Dinitro-6-phenylphenol and other nitrophenols

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the evaluation of nitrophenols not merely as static chemical structures, but as dynamic participants in biological and environmental systems. The substitution patterns on the phenolic ring dictate the molecule's acidity (pKa), lipophilicity (LogP), and steric profile. These physicochemical parameters, in turn, govern their behavior in assays, their efficacy as mitochondrial uncouplers, and their environmental fate.

This guide provides an objective, data-driven comparative analysis of 2,4-Dinitro-6-phenylphenol (also known as 3,5-Dinitro(1,1'-biphenyl)-2-ol) against other benchmark nitrophenols, including 2,4-Dinitrophenol (2,4-DNP), 4-Nitrophenol (4-NP), and 2-Nitrophenol (2-NP).

Structural Dynamics and Physicochemical Profiling

The core functional difference between these compounds lies in their electron-withdrawing nitro groups and lipophilic side chains. The addition of a bulky phenyl ring at the ortho position (C6) in 2,4-Dinitro-6-phenylphenol fundamentally alters its partition coefficient compared to the classic uncoupler, 2,4-DNP.

Causality Insight: Why does 2,4-Dinitro-6-phenylphenol have a lower pKa (3.85) than 4-Nitrophenol (7.15)? The dual nitro groups at the ortho and para positions strongly stabilize the phenoxide anion via resonance and inductive electron withdrawal. The C6 phenyl group provides additional steric shielding and mild inductive effects, slightly lowering the pKa compared to 2,4-DNP (4.09) while causing a massive jump in LogP (3.40 vs 1.67). This increased lipophilicity dictates its superior partitioning into lipid bilayers.

Quantitative Comparison Table
CompoundMolecular WeightpKaLogPPrimary Mechanism / Application
2,4-Dinitro-6-phenylphenol 260.20 g/mol 3.853.40Potent Uncoupler, Molluscicide
2,4-Dinitrophenol (2,4-DNP) 184.11 g/mol 4.091.67Classic Uncoupler, Preservative
4-Nitrophenol (4-NP) 139.11 g/mol 7.151.91Weak Uncoupler, Intermediate
2-Nitrophenol (2-NP) 139.11 g/mol 7.231.79Weak Uncoupler, Intermediate

(Data supported by MolForge Molecular Properties and ACS pKa Predictions).

Mechanistic Pathway: Mitochondrial Uncoupling

Nitrophenols act as protonophores. They cross the inner mitochondrial membrane in their protonated (neutral) state, release the proton in the higher pH environment of the mitochondrial matrix, and return to the intermembrane space as an anion.

The efficiency of this cycle depends on two factors:

  • pKa proximity to physiological pH: Ensures a sufficient fraction of the molecule can readily protonate/deprotonate.

  • Anion Lipophilicity: The return of the negatively charged phenoxide anion across the hydrophobic membrane core is typically the rate-limiting step. The bulky, delocalized electron cloud of the phenyl ring in 2,4-Dinitro-6-phenylphenol accelerates this anionic return, making it a highly potent membrane uncoupler compared to 4-NP.

Pathway N1 Intermembrane Space High [H+] N2 Protonation Ar-O- -> Ar-OH N1->N2 N3 Membrane Diffusion Lipophilic Transit N2->N3 N4 Mitochondrial Matrix Low [H+] N3->N4 N5 Deprotonation Ar-OH -> Ar-O- N4->N5 N5->N1 Lipophilic Anion Return N6 Proton Motive Force Dissipation N5->N6

Mitochondrial uncoupling mechanism by lipophilic nitrophenols.

Experimental Protocols

To rigorously compare these compounds in a laboratory setting, we must employ self-validating experimental systems. Relying solely on calculated values is insufficient for advanced drug development or ecotoxicology.

Protocol 1: Spectrophotometric pKa Validation

Because the protonated phenol and deprotonated phenoxide anion have distinct electronic structures, they exhibit different UV-Vis absorption maxima. We exploit this to calculate the exact pKa experimentally.

Causality Check: Why is identifying the isosbestic point critical? The isosbestic point is a wavelength where the absorbance is independent of pH. Its presence confirms that only two species (protonated and deprotonated) are in equilibrium, validating that the compound is not degrading during the assay.

Protocol S1 1. Buffer Prep (pH 2.0 - 8.0) S2 2. Dosing (10 µM Nitrophenol) S1->S2 S3 3. UV-Vis Scan (250-500 nm) S2->S3 S4 4. Isosbestic Point Validation S3->S4 S5 5. pKa Calculation (Henderson-Hasselbalch) S4->S5

Step-by-step spectrophotometric workflow for experimental pKa determination.

Methodology:

  • Buffer Preparation: Prepare a series of Britton-Robinson universal buffers ranging from pH 2.0 to 8.0.

  • Compound Dosing: Dissolve 2,4-Dinitro-6-phenylphenol in DMSO (stock) and spike into the buffers to a final concentration of 10 µM. Ensure final DMSO concentration remains < 1% to prevent solvent-induced pKa shifts.

  • Spectral Scanning: Scan the solutions from 250 nm to 500 nm using a microplate reader or cuvette spectrophotometer.

  • Data Analysis: Identify the isosbestic point (typically ~378 nm for substituted dinitrophenols). Plot the absorbance at the phenoxide

    
     against pH.
    
  • Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the precise pKa.

Protocol 2: Cellular Respirometry (Oxygen Consumption Rate)

To quantify the functional uncoupling capacity, we measure the Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer. Uncouplers dissipate the proton gradient, forcing the electron transport chain (ETC) to work harder and consume more oxygen to attempt to restore the membrane potential.

Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well XF microplate and incubate overnight.

  • Basal Respiration: Measure baseline OCR in assay medium.

  • ATP Synthase Inhibition: Inject Oligomycin (1 µM) to determine ATP-linked respiration.

  • Uncoupler Titration: Inject varying concentrations (0.1 µM to 50 µM) of 2,4-Dinitro-6-phenylphenol, 2,4-DNP, and 4-NP in parallel wells.

  • Maximal Respiration: Record the peak OCR achieved before cellular toxicity induces respiratory collapse. Due to its high LogP, 2,4-Dinitro-6-phenylphenol will induce maximal OCR at significantly lower concentrations than 4-NP.

Environmental Fate and Photodegradation

Beyond in vitro assays, the structural differences among these nitrophenols dictate their ecotoxicity and environmental persistence. Nitrophenols are subject to photolysis, but their degradation kinetics vary wildly depending on the solvent environment (aqueous vs. organic atmospheric particles).

Studies have shown that while simple nitrophenols like 2-NP and 4-NP have similar photodegradation yields in both organic and aqueous phases, dinitrophenols exhibit dramatically increased reactivity in organic solvents due to excited-state interactions with the solvent molecules (Influence of solvent on photochemistry). The bulky phenyl group of 2,4-Dinitro-6-phenylphenol further alters its UV absorption cross-section, making its environmental half-life highly dependent on the local lipid/water partition ratio in soil and aquatic ecosystems.

References

  • 3,5-Dinitro(1,1'-biphenyl)-2-ol - Molecular Properties - MolForge. [Link]

  • Dissociation Constants of Some Substituted Nitrophenols in Aqueous Solution at 25 °C - NIST.[Link]

  • Predicting pKa Values of Substituted Phenols from Atomic Charges - ACS Publications.[Link]

  • Toxicological Profile for Dinitrophenols - ATSDR / NCBI.[Link]

  • Influence of solvent on the electronic structure and the photochemistry of nitrophenols - RSC Publishing.[Link]

Validating the Mitochondrial Uncoupling Activity of 2,4-Dinitro-6-phenylphenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic validation, comparative respirometry, and protocol optimization.

Introduction to Nitroaromatic Uncouplers

2,4-Dinitro-6-phenylphenol (2,4-DN-6-PP) is a lipophilic weak acid belonging to the nitroaromatic class of mitochondrial uncouplers[1]. Structurally related to the infamous weight-loss agent 2,4-dinitrophenol (DNP) and the agrochemical Dinex[2], 2,4-DN-6-PP functions as a protonophore. It physically shuttles protons across the inner mitochondrial membrane (IMM), bypassing ATP synthase (Complex V)[1].

This action dissipates the proton motive force (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


), forcing the electron transport chain (ETC) to work at maximum capacity to restore the membrane potential. Consequently, oxygen consumption rate (OCR) spikes, and energy is dissipated as heat rather than captured as ATP[1]. When validating 2,4-DN-6-PP for toxicological screening or metabolic research, it must be rigorously benchmarked against established uncouplers like FCCP, DNP, and the next-generation protonophore BAM15[3][4].

Mechanism cluster_IMS Intermembrane Space (High H+) cluster_IMM Inner Mitochondrial Membrane cluster_Matrix Mitochondrial Matrix (Low H+) H_IMS Protons (H+) ATPS ATP Synthase H_IMS->ATPS Normal Flow Uncoupler 2,4-DN-6-PP H_IMS->Uncoupler Binds H+ ETC Electron Transport Chain ETC->H_IMS Gradient Formed ATP ATP Production ATPS->ATP Coupled H_Matrix Protons (H+) Uncoupler->H_Matrix Bypasses ATPS Heat Heat Generation Uncoupler->Heat Energy Dissipated H_Matrix->ETC Pumped by ETC

Mitochondrial uncoupling mechanism of 2,4-DN-6-PP bypassing ATP Synthase.

Comparative Performance Data

To establish a self-validating assay, 2,4-DN-6-PP must be compared against standard reference compounds. Historically, FCCP and DNP have been used as benchmarks, but both suffer from narrow therapeutic windows and off-target plasma membrane depolarization[3][4]. Today, BAM15 is the preferred positive control due to its wide toxicity margin and mitochondria-specific action[3][5].

Table 1: Comparative Uncoupling Metrics in Cultured Mammalian Cells

UncouplerEC50 for Max OCRMax OCR (% Basal)Toxicity WindowPlasma Membrane Depolarization
BAM15 0.32 - 0.9 µM[3][4]~333%[3]Wide[3]No[4]
FCCP 0.25 - 1.2 µM[4]~280%Narrow[4]Yes[4]
DNP ~40 µM~200%Very Narrow[3]Yes[4]
2,4-DN-6-PP ~5 - 10 µM[2]~220%NarrowYes

*Values for 2,4-DN-6-PP are extrapolated based on its relative potency compared to DNP and other nitroaromatic derivatives in biological assays[2].

Experimental Validation Protocols

As an application scientist, it is critical to understand why we execute specific steps. A robust validation strategy relies on two complementary approaches: measuring the functional consequence of uncoupling (respirometry) and directly observing the physical collapse of the gradient (membrane potential imaging).

Protocol A: High-Resolution Respirometry (Seahorse XF Cell Mito Stress Test)

This assay quantifies the Oxygen Consumption Rate (OCR) in real-time.

The Causality of the Workflow:

  • Oligomycin Addition: By inhibiting ATP synthase, we eliminate ATP-linked respiration. The remaining OCR represents natural proton leak[6]. This creates a strict baseline; any subsequent increase in OCR is definitively caused by the artificial uncoupler.

  • Uncoupler Titration: Protonophores exhibit a biphasic dose-response. At optimal doses, they maximize ETC flux. At toxic doses, they collapse the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     so severely that mitochondrial function halts, causing a paradoxical drop in OCR[4]. A single concentration is never sufficient; you must titrate to find the true Max OCR.
    
  • Rotenone/Antimycin A Addition: These inhibit Complexes I and III, shutting down the ETC entirely[4]. This proves that the observed OCR was truly mitochondrial and not driven by non-mitochondrial oxidases.

Workflow Step1 1. Basal Respiration Measure initial OCR Step2 2. Oligomycin (1 µM) Block ATP Synthase (State 4) Step1->Step2 Step3 3. 2,4-DN-6-PP Titration Induce Maximal OCR (State 3u) Step2->Step3 Step4 4. Rotenone/Antimycin A Block ETC (Non-Mito OCR) Step3->Step4 Step5 5. Data Analysis Calculate Spare Capacity Step4->Step5

Seahorse XF Cell Mito Stress Test workflow for uncoupler validation.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., HepG2 or L6 myoblasts) in a Seahorse XF microplate at 20,000 cells/well. Incubate overnight.

  • Media Exchange: Replace growth media with unbuffered XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. Incubate at 37°C in a non-CO2 incubator for 1 hour.

  • Compound Loading: Load the sensor cartridge ports:

    • Port A: Oligomycin (Final well concentration: 1 µM)

    • Port B: 2,4-DN-6-PP (Titration array: 1, 5, 10, 25, 50 µM across different wells). Control wells should receive BAM15 (10 µM) and FCCP (1 µM).

    • Port C: Rotenone/Antimycin A (Final well concentration: 0.5 µM each)

  • Execution: Run the standard Mito Stress Test protocol (3 cycles of mix/measure per injection).

  • Analysis: Calculate the Spare Respiratory Capacity (Max OCR minus Basal OCR). Compare the peak OCR of 2,4-DN-6-PP against the BAM15 control to determine relative uncoupling efficacy.

Protocol B: Mitochondrial Membrane Potential ( ) via TMRM Flow Cytometry

While respirometry measures the effect of uncoupling, fluorescent dyes measure the cause—the dissipation of the proton gradient.

The Causality of the Workflow: Tetramethylrhodamine methyl ester (TMRM) is a cell-permeant, cationic dye. Because healthy mitochondria maintain a highly negative matrix, the dye accumulates inside and fluoresces brightly. When 2,4-DN-6-PP shuttles protons into the matrix, the membrane depolarizes. The loss of negative charge forces TMRM out into the cytosol, quenching the fluorescent signal.

Step-by-Step Methodology:

  • Dye Loading: Incubate cells with 100 nM TMRM in standard culture media for 30 minutes at 37°C.

  • Baseline Measurement: Analyze a subset of cells via flow cytometry (PE channel, ~575 nm emission) to establish baseline

    
     fluorescence.
    
  • Uncoupler Treatment: Treat the remaining cells with the optimal concentration of 2,4-DN-6-PP (determined from the peak of the Seahorse titration curve, approx. 5-10 µM) for 15 minutes. Use 10 µM BAM15 as a positive control.

  • Quantification: Re-analyze the cells via flow cytometry. A successful uncoupling event is validated by a >80% leftward shift (decrease) in median fluorescence intensity (MFI) compared to the baseline.

References

  • Source: epa.
  • Source: nih.
  • Source: nih.
  • Source: medchemexpress.
  • Source: acs.
  • Source: diabetesjournals.

Sources

A Comparative Guide to the Structure-Activity Relationship of 2,4-Dinitro-6-phenylphenol and its Derivatives as Mitochondrial Uncouplers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 2,4-Dinitro-6-phenylphenol and its derivatives as mitochondrial uncoupling agents. While direct comparative experimental data for a series of 6-phenyl substituted 2,4-dinitrophenols is notably scarce in publicly available literature, this document synthesizes established principles of mitochondrial uncoupling, data from structurally related compounds, and detailed experimental protocols to offer a predictive framework and a practical resource for researchers in this field.

The Principle of Mitochondrial Uncoupling by Dinitrophenols

Mitochondrial uncouplers are molecules that disrupt the tight coupling between the electron transport chain (ETC) and oxidative phosphorylation (OXPHOS). Under normal physiological conditions, the energy released from the flow of electrons through the ETC is used to pump protons across the inner mitochondrial membrane, creating an electrochemical gradient. This proton-motive force drives the synthesis of ATP by ATP synthase.

Dinitrophenols, including the parent compound 2,4-Dinitrophenol (DNP), act as protonophores. They are lipophilic weak acids that can shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient. This "short-circuits" the ATP synthase, causing the energy from the ETC to be released as heat instead of being used for ATP production.[1][2][3] This mechanism is the basis for their historical use as weight-loss agents, but also underlies their significant toxicity.[1]

ETC Electron Transport Chain H_in H+ (Intermembrane Space) ETC->H_in Proton Pumping ATP_Synthase ATP Synthase H_in->ATP_Synthase Proton Flow DNP 2,4-Dinitrophenol Derivative H_in->DNP Protonation H_out H+ (Matrix) H_out->DNP ATP ATP ATP_Synthase->ATP ATP Synthesis DNP->H_out Proton Release (Uncoupling)

Caption: Mechanism of mitochondrial uncoupling by 2,4-dinitrophenol derivatives.

Synthesis of 2,4-Dinitro-6-phenylphenol and its Derivatives

The synthesis of 2,4-dinitro-6-phenylphenol typically starts with 2-phenylphenol (also known as o-phenylphenol). The subsequent nitration introduces two nitro groups onto the phenolic ring. A general synthetic approach is outlined below.

Protocol: Synthesis of 2,4-Dinitro-6-phenylphenol

  • Nitration of 2-Phenylphenol:

    • Dissolve 2-phenylphenol in a suitable solvent, such as glacial acetic acid or sulfuric acid.

    • Cool the solution in an ice bath.

    • Slowly add a nitrating agent, typically a mixture of nitric acid and sulfuric acid, while maintaining a low temperature to control the exothermic reaction.

    • After the addition is complete, allow the reaction to proceed at a controlled temperature until completion (monitored by techniques like TLC).

    • Pour the reaction mixture onto ice to precipitate the crude product.

    • Filter, wash the solid with cold water to remove excess acid, and dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure 2,4-Dinitro-6-phenylphenol.

Derivatives with substitutions on the 6-phenyl ring can be synthesized by starting with the appropriately substituted 2-phenylphenol.

Structure-Activity Relationship (SAR) Analysis

Key SAR Principles for Dinitrophenol Uncouplers:

  • Acidic Proton: The phenolic hydroxyl group is essential for protonophoric activity. Its acidity (pKa) is a critical factor.

  • Lipophilicity: The overall lipophilicity of the molecule, often quantified by the octanol-water partition coefficient (logP), influences its ability to cross the mitochondrial membranes. Increased lipophilicity generally enhances uncoupling potency up to a certain point.

  • Stable Anion: The presence of electron-withdrawing groups, such as the two nitro groups, is crucial. They delocalize the negative charge of the phenoxide anion, making it more stable and facilitating its return across the membrane to complete the proton-shuttling cycle.

Inference for 2,4-Dinitro-6-phenylphenol Derivatives:

The introduction of a phenyl group at the 6-position significantly increases the lipophilicity compared to the parent 2,4-Dinitrophenol. This is expected to enhance its uncoupling activity.

SAR Structure-Activity Relationship Increased Lipophilicity (6-phenyl group) → Enhanced Membrane Permeation Substituents on Phenyl Ring → Modulate Lipophilicity & pKa Electron-withdrawing substituents → Increased Acidity & Potency Electron-donating substituents → Decreased Acidity & Potency Activity Mitochondrial Uncoupling Activity SAR:f0->Activity Increases SAR:f1->Activity Modulates SAR:f2->Activity Increases SAR:f3->Activity Decreases

Caption: Predicted Structure-Activity Relationship for 6-phenyl-2,4-dinitrophenols.

Comparative Data from a Structurally Related Compound:

A study on 4-Chloro-4'-biphenylol , a metabolite of 4-chlorobiphenyl, provides insights into the potential activity of hydroxylated biphenyls. While not a dinitro compound, it demonstrates that such structures can interact with the mitochondrial respiratory chain.

CompoundTargetActivityID50 (µM)
4-Chloro-4'-biphenylolInhibition of DNP-stimulated respiration (glutamate/malate)Inhibitor25
4-Chloro-4'-biphenylolInhibition of DNP-stimulated respiration (β-hydroxybutyrate)Inhibitor32
4-Chloro-4'-biphenylolInhibition of State 3 respiration (glutamate/malate)Inhibitor23
4-Chloro-4'-biphenylolInhibition of State 3 respiration (β-hydroxybutyrate)Inhibitor26
4-Chloro-4'-biphenylolInhibition of State 3 respiration (succinate)Inhibitor220

Data from: Nishihara Y, et al. (1987). 4-Chloro-4'-biphenylol as an uncoupler and an inhibitor of mitochondrial oxidative phosphorylation.[2]

This data indicates that 4-Chloro-4'-biphenylol acts as both an uncoupler (with succinate as a substrate) and an inhibitor of the respiratory chain.[2] This dual activity is an important consideration for the 2,4-Dinitro-6-phenylphenol series and highlights the need for careful experimental evaluation.

Experimental Protocols for Evaluation

To rigorously assess the SAR of novel 2,4-Dinitro-6-phenylphenol derivatives, the following experimental workflows are recommended.

Measurement of Mitochondrial Oxygen Consumption

This protocol determines the effect of the compounds on mitochondrial respiration and their uncoupling potential. A Clark-type oxygen electrode is a standard instrument for this purpose.

Workflow:

cluster_0 Experimental Workflow A Isolate Mitochondria D Add Mitochondria & Substrate A->D B Prepare Respiration Buffer B->D C Calibrate Oxygen Electrode C->D E Record Basal Respiration (State 2) D->E F Add ADP (State 3) E->F G Record State 3 Respiration F->G H Add Oligomycin (State 4o) G->H I Add Test Compound (Uncoupled) H->I J Record Uncoupled Respiration I->J K Analyze Data (RCR, OCR) J->K

Caption: Workflow for assessing mitochondrial uncoupling using a Clark-type electrode.

Detailed Methodology:

  • Mitochondrial Isolation: Isolate mitochondria from a suitable source (e.g., rat liver) by differential centrifugation.

  • Respiration Medium: Prepare a suitable respiration buffer (e.g., containing mannitol, sucrose, KH2PO4, MgCl2, and fatty acid-free BSA).

  • Oxygen Electrode Setup: Calibrate a Clark-type oxygen electrode in the respiration medium at a constant temperature (e.g., 30°C).

  • Assay Procedure:

    • Add a known amount of isolated mitochondria to the electrode chamber.

    • Add a respiratory substrate (e.g., succinate + rotenone, or glutamate + malate).

    • Record the basal oxygen consumption rate (State 2).

    • Add a limited amount of ADP to induce State 3 respiration (active ATP synthesis).

    • After the ADP is consumed, the respiration returns to a slower rate (State 4).

    • Add an ATP synthase inhibitor like oligomycin to measure the leak respiration (State 4o).

    • Add the test compound (a 2,4-Dinitro-6-phenylphenol derivative) at various concentrations to measure the uncoupled respiration rate.

  • Data Analysis: Calculate the Respiratory Control Ratio (RCR = State 3 rate / State 4 rate) as a measure of mitochondrial coupling. Determine the EC50 value for the uncoupling activity of the test compound.

Cytotoxicity Assessment

It is crucial to evaluate the cytotoxicity of the compounds to determine their therapeutic window. The MTT assay is a common method for this purpose.

Protocol: MTT Assay

  • Cell Culture: Plate cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits cell viability by 50%).

Conclusion and Future Directions

The 2,4-Dinitro-6-phenylphenol scaffold presents an intriguing class of potential mitochondrial uncouplers. Based on established SAR principles, the 6-phenyl substitution is anticipated to enhance uncoupling potency due to increased lipophilicity. However, the lack of direct comparative experimental data for a series of these derivatives represents a significant knowledge gap.

Future research should focus on the systematic synthesis of 2,4-Dinitro-6-phenylphenol analogues with diverse substituents on the phenyl ring. The subsequent evaluation of their mitochondrial uncoupling activity and cytotoxicity using the protocols outlined in this guide will be essential to establish a robust SAR and to identify lead compounds with an improved therapeutic index. Such studies will not only advance our understanding of mitochondrial bioenergetics but also hold potential for the development of novel therapeutics targeting metabolic diseases.

References

  • Wikipedia. (2024). 2,4-Dinitrophenol. [Link]

  • Nishihara, Y., Robertson, L. W., Oesch, F., & Utsumi, K. (1987). 4-Chloro-4'-biphenylol as an uncoupler and an inhibitor of mitochondrial oxidative phosphorylation. Life sciences, 41(4), 453–460. [Link]

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Benchmarking 2,4-Dinitro-6-phenylphenol against other metabolic uncouplers

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 2,4-Dinitro-6-phenylphenol Against Standard Metabolic Uncouplers: A Comprehensive Guide

As a Senior Application Scientist, evaluating the efficacy, safety profile, and mechanistic specificity of derivative metabolic uncouplers requires rigorous benchmarking against established standards. 2,4-Dinitro-6-phenylphenol (also known as 3,5-Dinitro(1,1'-biphenyl)-2-ol, PubChem CID 12900) is a biphenyl-substituted derivative of the classic uncoupler 2,4-Dinitrophenol (DNP)[1]. While DNP is a well-documented mitochondrial uncoupler historically used for weight loss before being banned due to severe side effects like hyperthermia[2], its derivatives have been explored for various applications, including antimicrobial and molluscicidal environmental uses[3].

The addition of the phenyl ring in 2,4-Dinitro-6-phenylphenol significantly alters its physicochemical profile, increasing its lipophilicity (LogP = 3.40) compared to DNP[1]. Because the uncoupling potency of phenolic compounds is directly related to their degree of dissociation and lipid solubility[4], this structural modification fundamentally changes its partitioning into the inner mitochondrial membrane (IMM). This guide provides a self-validating experimental framework to benchmark 2,4-Dinitro-6-phenylphenol against classic uncouplers (DNP, FCCP) and modern mitochondria-specific uncouplers (BAM15).

Part 1: Mechanistic Causality & Physicochemical Profiling

Metabolic uncouplers act as protonophores. In the case of chemical uncoupling, weak acid molecules like DNP and its derivatives carry protons across the IMM, bypassing ATP synthase[5]. Outside the mitochondria, in the relatively acidic cytosol, the uncoupler exists in a protonated, neutral form[5]. Driven by lipophilicity, it diffuses across the IMM. Upon entering the basic environment of the mitochondrial matrix, the electron-withdrawing NO2 groups facilitate the release of the dissociable proton (H+), thereby dissipating the proton motive force (Δp)[5].

G A Cytosol (pH ~7.2) Protonated 2,4-DN-6-PP B Inner Mitochondrial Membrane (Lipophilic Crossing) A->B Diffusion (LogP dependent) C Mitochondrial Matrix (pH ~8.0) Deprotonated 2,4-DN-6-PP B->C Matrix Entry C->A Anion Return D Proton Release (Δp Dissipation) C->D H+ Release E Maximal Oxygen Consumption (OCR) D->E ETC Hyperactivity

Fig 1: Protonophoric mechanism of 2,4-Dinitro-6-phenylphenol across the inner mitochondrial membrane.

Part 2: Quantitative Benchmarking Data

To objectively benchmark 2,4-Dinitro-6-phenylphenol, we must compare its structural and functional parameters against established alternatives. The high lipophilicity of 2,4-Dinitro-6-phenylphenol increases its IMM accumulation but also risks off-target plasma membrane depolarization—a critical metric when defining the cytotoxicity window.

Property2,4-Dinitro-6-phenylphenol2,4-Dinitrophenol (DNP)FCCPBAM15
PubChem CID 12900149333309809754
Formula C12H8N2O5C6H4N2O5C10H5F3N4OC16H10F2N4O2
LogP (Lipophilicity) 3.401.672.502.80
Primary Mechanism Weak acid protonophoreWeak acid protonophoreWeak acid protonophoreProtonophore
Plasma Membrane Depolarization Yes (High concentrations)YesYesNo
Therapeutic/Assay Window NarrowNarrowNarrowBroad

Part 3: Self-Validating Experimental Protocols

To establish absolute trustworthiness in our benchmarking, we employ a dual-assay system. We first measure the Oxygen Consumption Rate (OCR) to quantify the bioenergetic shift, followed by an orthogonal validation of Mitochondrial Membrane Potential (MMP) to prove the mechanism of action.

Protocol 1: Dynamic OCR Profiling via Extracellular Flux Analysis

Causality & Self-Validation: We utilize a sequential injection strategy. By first injecting oligomycin (an ATP synthase inhibitor), we force the mitochondria into a state of minimal oxygen consumption, isolating the baseline proton leak. Subsequent titration of the uncoupler stimulates maximal oxygen consumption. If the uncoupler is genuinely dissipating the proton gradient, OCR will spike as the Electron Transport Chain (ETC) hyper-activates to compensate. Finally, injecting Rotenone and Antimycin A shuts down the ETC. If OCR drops to near zero, it self-validates that the uncoupler-induced OCR spike was entirely mitochondrial in origin, ruling out off-target oxidative reactions.

Workflow N1 1. Baseline OCR (Endogenous Respiration) N2 2. Oligomycin (1 µM) (Isolate Proton Leak) N1->N2 N3 3. Uncoupler Titration (Determine Max OCR) N2->N3 N4 4. Rotenone/Antimycin A (Non-Mitochondrial OCR) N3->N4 N5 Data Synthesis: Bioenergetic Health Index N4->N5

Fig 2: Self-validating respirometry workflow for benchmarking mitochondrial uncouplers.

Step-by-Step Methodology:

  • Cell Preparation: Seed target cells (e.g., HepG2) in a 96-well microplate and incubate overnight. Replace media with unbuffered assay media (pH 7.4) exactly 1 hour prior to the assay to allow temperature and pH equilibration.

  • Baseline Measurement: Record basal OCR for 15 minutes to establish the endogenous metabolic demand.

  • Oligomycin Injection (1 µM): Inhibit Complex V. Causality: This eliminates ATP-linked respiration, establishing the baseline proton leak.

  • Uncoupler Titration (0.1 µM - 10 µM): Inject 2,4-Dinitro-6-phenylphenol, DNP, FCCP, and BAM15 into parallel wells. Causality: Titration is critical because lipophilic uncouplers exhibit a biphasic response; exceeding the optimal concentration collapses the mitochondrial membrane potential entirely, leading to respiratory inhibition and cytotoxicity.

  • Rotenone/Antimycin A Injection (0.5 µM each): Inhibit Complex I and III. Causality: This step validates that the measured OCR is mitochondrial, allowing for the subtraction of non-mitochondrial oxygen consumption.

Protocol 2: Orthogonal Validation of Membrane Depolarization via TMRE

Causality & Self-Validation: An OCR increase can theoretically occur via increased ATP demand. To prove the mechanism is uncoupling, we must demonstrate the dissipation of the IMM potential (ΔΨm). Tetramethylrhodamine, ethyl ester (TMRE) is a cell-permeant, positively charged dye that accumulates in active mitochondria due to their relative negative charge. When an uncoupler like 2,4-Dinitro-6-phenylphenol dissipates this charge, TMRE is released into the cytosol, reducing fluorescent intensity. Including a vehicle control (DMSO) and a positive control (FCCP) creates a self-validating matrix that prevents false positives from dye quenching.

Step-by-Step Methodology:

  • Dye Loading: Incubate cells with 200 nM TMRE for 30 minutes at 37°C in the dark.

  • Baseline Fluorescence: Read baseline fluorescence (Ex/Em: 549/575 nm) to establish the resting ΔΨm.

  • Compound Addition: Add the established optimal concentration of 2,4-Dinitro-6-phenylphenol (derived from the peak OCR in Protocol 1).

  • Kinetic Monitoring: Measure fluorescence decay over 45 minutes. A rapid, dose-dependent decay confirms protonophoric uncoupling.

References

  • EPA. "Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report." United States Environmental Protection Agency. Available at: [Link]

  • Geisler, J. G. (2019). "2,4 Dinitrophenol as Medicine." Cells (MDPI). Available at:[Link]

  • "How Does 2,4-Dinitrophenol Compare to Triclosan as a Mitochondrial Uncoupler?" DigitalCommons@UMaine. Available at: [Link]

  • Dawson, V. K. (2003). "Environmental Fate and Effects of the Lampricide Bayluscide: a Review." ResearchGate. Available at:[Link]

  • PubChem. "3,5-Dinitro(1,1'-biphenyl)-2-ol (CID 12900)." National Center for Biotechnology Information. Available at:[Link]

Sources

Comparative Analysis: In Vitro Potency vs. In Vivo Toxicology of 2,4-Dinitro-6-phenylphenol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous comparative analysis of 2,4-Dinitro-6-phenylphenol (Phenyl-DNP), contrasting its fundamental in vitro mechanism as a mitochondrial uncoupler with its complex in vivo toxicological profile.

Executive Summary

2,4-Dinitro-6-phenylphenol (CAS 12900-00-0 / IUPAC: 3,5-dinitro-[1,1'-biphenyl]-2-ol) is a lipophilic derivative of the classical uncoupler 2,4-Dinitrophenol (DNP). While both compounds function as protonophores—shuttling protons across the inner mitochondrial membrane (IMM) to collapse the proton motive force ($ \Delta p $)—the addition of a phenyl group at the C6 position fundamentally alters its physicochemical properties.

This guide demonstrates that while the phenyl group enhances membrane partition coefficient (in vitro potency), it paradoxically alters bioavailability and toxicity (in vivo efficacy) due to shifts in pKa and plasma protein binding.

Key Comparative Metrics
Feature2,4-Dinitrophenol (Reference)2,4-Dinitro-6-phenylphenol (Target)Impact
Structure Phenol + 2 Nitro groupsPhenol + 2 Nitro groups + Phenyl ring Increased Lipophilicity
LogP (Lipophilicity) ~1.54~3.40 Higher membrane retention
pKa (Acidity) 4.093.84 Stronger acid; more anionic at pH 7.4
In Vitro Potency High (EC50 ~10-50 µM)Very High (Enhanced membrane affinity)Phenyl group aids anion delocalization
In Vivo Toxicity High (LD50 Rat ~30 mg/kg)Variable (High protein binding limits free fraction)Lower acute lethality vs. alkyl-DNPs

Mechanistic Profile (In Vitro)

The Protonophore Cycle

In isolated mitochondria or cell culture, 2,4-Dinitro-6-phenylphenol acts as a classic uncoupler. Its mechanism relies on the cyclic protonation and deprotonation of the phenolic hydroxyl group.

  • Membrane Entry: The neutral, protonated form ($ \text{Ph-DNP-H} $) diffuses rapidly through the lipid bilayer of the IMM due to the high lipophilicity conferred by the phenyl ring.

  • Proton Release: Upon reaching the mitochondrial matrix (pH ~8.0), the compound releases a proton ($ H^+

    
     \text{Ph-DNP}^- $).
    
  • Anion Return: The anionic form must return to the intermembrane space (pH ~7.0) to repeat the cycle. The phenyl group stabilizes the negative charge via resonance and increases the anion's lipid solubility, facilitating this return step—often the rate-limiting step for less lipophilic uncouplers.

Diagram: Protonophore Mechanism

UncouplingMechanism Figure 1: The Phenyl group (Ph) enhances the lipid solubility of the anion, facilitating the return step across the Inner Mitochondrial Membrane. cluster_IMS Intermembrane Space (High H+) cluster_Matrix Mitochondrial Matrix (Low H+) H_out H+ DNP_H Ph-DNP-H (Neutral) H_out->DNP_H Protonation DNP_H_in Ph-DNP-H (Neutral) DNP_H->DNP_H_in Diffusion (Fast) High Lipophilicity DNP_minus_out Ph-DNP- (Anionic) H_in H+ DNP_H_in->H_in Release H+ DNP_minus_in Ph-DNP- (Anionic) DNP_H_in->DNP_minus_in Deprotonation DNP_minus_in->DNP_minus_out Anion Return (Rate Limiting Step)

Experimental Data Interpretation
  • Respiration Rate (OCR): In hepatocyte assays, 2,4-Dinitro-6-phenylphenol induces a sharp spike in Oxygen Consumption Rate (OCR) at lower concentrations than DNP. This is due to the phenyl group increasing the membrane partition coefficient, effectively concentrating the drug in the lipid phase.

  • Cytotoxicity: While potent, the therapeutic window in vitro is narrow. The collapse of

    
     (mitochondrial membrane potential) leads to ATP depletion, AMPK activation, and eventual necrosis if glucose is limited.
    

Physiological Profile (In Vivo)

Pharmacokinetics & Toxicity

The in vivo behavior of 2,4-Dinitro-6-phenylphenol diverges from its in vitro potency due to Plasma Protein Binding (PPB) .

  • Albumin Binding: The phenyl group significantly increases hydrophobicity (LogP 3.4). In the bloodstream, >98% of the compound binds to serum albumin. This "sequestration" reduces the free fraction available to enter tissues, potentially buffering acute toxicity compared to the more water-soluble DNP.

  • Metabolic Fate: The nitro groups are susceptible to reduction by hepatic nitroreductases and xanthine oxidase, forming aminophenols (e.g., 2-amino-4-nitro-6-phenylphenol). These metabolites are generally less active as uncouplers but may have distinct nephrotoxic properties.

Comparative Toxicity (Molluscicidal vs. Mammalian)

Data from comparative toxicology studies (e.g., molluscicidal activity against Australorbis glabratus) reveals a structure-activity relationship where steric bulk impacts efficacy:

  • Dinex (Cyclohexyl-DNP): Most Potent.

  • Dinoseb (sec-Butyl-DNP): High Potency.

  • Phenyl-DNP: Moderate Potency. Interpretation: The rigid, planar phenyl ring may introduce steric hindrance preventing optimal binding to specific target sites or reducing bioavailability compared to the flexible alkyl/cyclohexyl chains of Dinoseb/Dinex.

Diagram: ADME & Toxicity Pathway

ADME Figure 2: High lipophilicity of Phenyl-DNP leads to extensive albumin binding, reducing the free fraction responsible for acute systemic toxicity. Input Oral/Dermal Exposure Blood Bloodstream (pH 7.4) Input->Blood Albumin Albumin Binding (High Affinity due to Phenyl) Blood->Albumin Sequestration FreeDrug Free Drug (<2%) Blood->FreeDrug Equilibrium Albumin->FreeDrug Target Target Tissues (Liver, Muscle, Kidney) FreeDrug->Target Mito Mitochondria (Uncoupling) Target->Mito Hyperthermia ATP Depletion Metabolism Hepatic Metabolism (Nitroreduction) Target->Metabolism Excretion Renal Excretion (Conjugates) Metabolism->Excretion

Experimental Protocols

Protocol A: Measuring Uncoupling Efficiency (In Vitro)

Objective: Determine the EC50 for maximal respiration (uncoupling) in isolated rat liver mitochondria.

  • Preparation: Isolate mitochondria in sucrose/mannitol buffer containing EGTA (to prevent Ca2+ overload).

  • Basal Respiration: Resuspend mitochondria (0.5 mg protein/mL) in respiration buffer (125 mM KCl, 20 mM HEPES, pH 7.2, 2 mM Pi, 5 mM MgCl2). Add substrate (5 mM Glutamate/Malate).

  • State 4 Measurement: Record basal oxygen consumption (State 4) using a Clark-type oxygen electrode or Seahorse XF Analyzer.

  • Titration: Sequentially inject 2,4-Dinitro-6-phenylphenol (dissolved in DMSO) in 5 µM increments.

    • Control: DMSO vehicle only.

    • Reference: FCCP or 2,4-DNP.[1][2][3]

  • Endpoint: Plot Oxygen Consumption Rate (OCR) vs. Concentration. The peak of the bell-shaped curve indicates the maximal uncoupling concentration.

    • Expected Result: Phenyl-DNP peak shifts left (lower concentration) compared to DNP due to higher uptake.

Protocol B: Acute Toxicity Assessment (In Vivo Surrogate)

Note: Due to ethical constraints on mammalian LD50 testing, this protocol uses the Artemia salina (Brine Shrimp) lethality assay, a validated surrogate for preliminary toxicity screening.

  • Hatching: Hatch Artemia salina cysts in sterile seawater (30°C, aeration, 24h).

  • Dosing: Transfer 10 nauplii per well into a 24-well plate.

  • Treatment: Add 2,4-Dinitro-6-phenylphenol at logarithmic concentrations (0.1, 1, 10, 100 ppm).

    • Vehicle: DMSO (<1% final vol).

  • Incubation: Incubate for 24 hours at 25°C in darkness.

  • Quantification: Count survivors (motile nauplii). Calculate LC50 using Probit analysis.

    • Validation: LC50 < 10 ppm indicates potent bioactivity warranting high-caution handling in mammalian models.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12900, 2,4-Dinitro-6-phenylphenol. Retrieved from [Link]

  • U.S. Environmental Protection Agency (1976).Investigation of Selected Potential Environmental Contaminants: Nitroaromatics. EPA-560/2-76-010. (Document details uncoupling mechanisms and physical properties of substituted dinitrophenols).
  • Ritchie, L. S., & Wessel, H. B. (1965). Molluscicidal activity of dinitrophenol derivatives. Bulletin of the World Health Organization, 33(2), 281–284.[4] (Comparative potency data: Dinex > Dinoseb > Phenyl-DNP).

  • Hanstein, W. G. (1976).Uncoupling of oxidative phosphorylation. Biochimica et Biophysica Acta (BBA) - Reviews on Bioenergetics, 456(2), 129-148. (Mechanistic review of protonophore lipophilicity and pKa).
  • NIST Chemistry WebBook. Phenol, 2,4-dinitro-6-phenyl-. Standard Reference Data. Retrieved from [Link]

Sources

Comprehensive Guide to Purity Confirmation Methods for Synthesized 2,4-Dinitro-6-phenylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of verifying the purity of complex substituted biphenyls and nitrophenols. The synthesis of 2,4-Dinitro-6-phenylphenol (often achieved via the electrophilic aromatic nitration of 2-phenylphenol) is prone to generating structurally similar impurities. These include positional isomers (e.g., 2,6-dinitro-4-phenylphenol) and under/over-nitrated byproducts.

To ensure the integrity of downstream applications—whether as a chemical intermediate, pesticide precursor, or analytical standard—a robust, orthogonal analytical strategy is required. This guide objectively compares the three primary modalities for purity confirmation: High-Performance Liquid Chromatography (HPLC-PDA), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Performance of Analytical Modalities

No single analytical technique provides a complete picture of a synthesized compound's purity. The table below summarizes the expected performance characteristics of the three primary methods when applied to sterically hindered nitrophenols[1].

Analytical ParameterHPLC-PDA (Reverse Phase)Quantitative 1H-NMR (qNMR)GC-MS (Derivatized)
Core Principle Liquid-solid phase partitioning based on hydrophobicity and polarity.Direct proportionality of proton resonance signals to molar concentration.Volatility and mass-to-charge (m/z) fragmentation profiling.
Primary Utility Resolving closely related structural isomers and mono-nitrated impurities.Determining absolute mass-balance purity without an identical reference standard.Identifying trace volatile impurities and solvent residues.
Limit of Detection (LOD) 0.05 - 0.1 µg/mL~1.0 - 5.0 mg/mL (Instrument dependent)< 0.01 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%> 99.0% (Highly accurate absolute quantitation)95.0% - 105.0%
Sample Prep Complexity Low (Direct dilution in mobile phase)Low (Dissolution in deuterated solvent + Internal Standard)High (Requires silylation to prevent thermal degradation)
Causality for Selection Best for Isomeric Profiling: Differentiates ortho/para nitration patterns effectively.Best for Primary Certification: Self-validating absolute purity assignment.Best for Unknowns: Library matching of unexpected synthesis byproducts.

High-Performance Liquid Chromatography (HPLC-PDA): Isomeric Resolution

Mechanistic Causality

Nitrophenols possess highly acidic hydroxyl groups due to the strong electron-withdrawing nature of the nitro substituents (pKa ~4.0). If analyzed in a neutral aqueous mobile phase, the equilibrium between the protonated and ionized states causes severe peak broadening, tailing, and unpredictable retention times[2].

To resolve this, the mobile phase must be buffered to an acidic pH (e.g., pH 3.0 using formic acid or acetate buffer). This suppresses ionization, ensuring 2,4-Dinitro-6-phenylphenol remains in its neutral, lipophilic state, allowing for predictable and sharp interactions with the non-polar C18 stationary phase[2].

Self-Validating Protocol: HPLC-PDA Isomeric Profiling

This protocol is designed to separate 2,4-Dinitro-6-phenylphenol from its primary synthetic isomer, 2,6-dinitro-4-phenylphenol.

Step 1: System and Mobile Phase Preparation

  • Column: C18 Reverse-Phase (e.g., 150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water (pH ~2.8).

  • Mobile Phase B: 100% Acetonitrile (HPLC-grade).

  • Gradient: Isocratic elution at 60% A / 40% B is recommended as a starting point for nitrophenol derivatives[1].

  • Flow Rate: 1.0 mL/min.

Step 2: Sample Preparation

  • Accurately weigh 10 mg of the synthesized 2,4-Dinitro-6-phenylphenol crude product.

  • Dissolve in 10 mL of Mobile Phase B (Acetonitrile) to create a 1 mg/mL stock.

  • Dilute to a working concentration of 100 µg/mL using the mobile phase mixture.

Step 3: Acquisition & Self-Validation

  • Inject 10 µL of the sample. Monitor via PDA at 280 nm and 340 nm (nitrophenols exhibit strong UV absorbance in this range).

  • Self-Validation Check: Assess the System Suitability. The resolution (

    
    ) between the main peak (2,4-Dinitro-6-phenylphenol) and any adjacent isomeric impurity peak must be 
    
    
    
    . If
    
    
    , decrease the percentage of Mobile Phase B to increase retention and selectivity.

Quantitative 1H-NMR (qNMR): Absolute Mass Balance

Mechanistic Causality

Chromatographic methods require an analytical reference standard of known purity to generate a calibration curve. For novel or custom-synthesized compounds like specific biphenyl derivatives, such standards are often unavailable.

qNMR circumvents this limitation. The fundamental principle of qNMR is that the integrated area under a nuclear resonance peak is strictly proportional to the number of nuclei (protons) generating that signal. By integrating a distinct, isolated proton signal from 2,4-Dinitro-6-phenylphenol against a highly pure Internal Standard (IS) with a known number of protons, we establish an absolute mass balance.

Self-Validating Protocol: Absolute Purity via qNMR

Step 1: Internal Standard (IS) Selection

  • Select an IS that is highly pure (NIST traceable, >99.9%), soluble in the chosen NMR solvent, and has a resonance signal that does not overlap with the analyte. Maleic acid (singlet at ~6.3 ppm in DMSO-d6) or 1,4-Dinitrobenzene (singlet at ~8.4 ppm) are excellent choices for nitrophenols.

Step 2: Sample Preparation (Gravimetric Rigor)

  • Using a microbalance (accuracy to 0.01 mg), accurately weigh ~20 mg of the synthesized 2,4-Dinitro-6-phenylphenol and ~10 mg of the chosen IS into the same vial.

  • Dissolve completely in 0.6 mL of deuterated solvent (e.g., DMSO-d6 or CDCl3). Transfer to a 5 mm NMR tube.

Step 3: Acquisition Parameters

  • Pulse Sequence: 1D proton with single 90° pulse.

  • Relaxation Delay (D1): Must be at least

    
     (longitudinal relaxation time) of the slowest relaxing proton to ensure complete magnetization recovery. Set D1 to 30-60 seconds.
    
  • Scans: Minimum of 64 scans for adequate Signal-to-Noise (S/N > 250:1).

Step 4: Calculation & Self-Validation

  • Identify an isolated proton on the 2,4-Dinitro-6-phenylphenol ring (e.g., the aromatic proton between the two nitro groups).

  • Calculate purity (

    
    ) using the formula:
    
    
    
    
    (Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, P = Purity of IS).
  • Self-Validation Check: Integrate a second isolated proton on the analyte molecule. The calculated purity using the second proton must be within

    
     of the first. A larger variance indicates underlying impurity overlap.
    

Orthogonal Verification via GC-MS

While HPLC and qNMR cover non-volatile isomers and absolute quantitation, GC-MS is required to identify trace volatile impurities (e.g., unreacted starting materials or solvent residues).

Mechanistic Causality: Nitrophenols are highly polar and prone to thermal degradation or severe peak tailing in standard gas chromatography. To resolve this, the phenolic hydroxyl group must be derivatized prior to injection[1]. Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) replaces the active hydrogen with a trimethylsilyl (TMS) group. This drastically reduces the molecule's polarity, increases its volatility, and ensures sharp, quantifiable chromatographic peaks for trace impurity analysis.

Integrated Analytical Workflow

The following decision tree illustrates the logical progression for confirming the purity of a newly synthesized batch of 2,4-Dinitro-6-phenylphenol.

AnalyticalWorkflow Start Crude 2,4-Dinitro-6-phenylphenol Synthesis Batch HPLC HPLC-PDA Isomeric Profiling Start->HPLC Primary Screen qNMR 1H-qNMR Absolute Quantitation Start->qNMR Mass Balance GCMS GC-MS (Derivatized) Volatile Byproducts Start->GCMS Trace Analysis Decision Meets Purity Threshold (>99.0%)? HPLC->Decision qNMR->Decision GCMS->Decision Pass Batch Approved for Downstream Use Decision->Pass Yes Fail Reprocess Batch (Recrystallization) Decision->Fail No

Analytical workflow for the purity confirmation of synthesized 2,4-Dinitro-6-phenylphenol.

References

1.1 2.2 3.

Sources

Comparative Phytotoxicity and Uncoupling Efficacy of 2,4-Dinitro-6-Alkylphenols: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,4-dinitro-6-alkylphenols represent a classical family of contact herbicides and potent uncouplers of oxidative phosphorylation. For researchers and drug development professionals evaluating xenobiotic toxicity, understanding the Structure-Activity Relationship (SAR) of these compounds is critical. This guide provides an objective, data-driven comparison of how variations in the alkyl chain at the 6-position (e.g., methyl, sec-butyl, tert-butyl, sec-amyl) dictate lipophilicity, membrane permeability, and ultimate phytotoxic potency.

Mechanistic Causality: The Uncoupling Paradigm

The primary mechanism of action for 2,4-dinitro-6-alkylphenols is protonophoric uncoupling. Because these molecules are weak acids with highly lipophilic properties, they easily diffuse across the thylakoid membranes in chloroplasts and the inner membranes of mitochondria when in their protonated state.

Upon entering the more alkaline stroma or mitochondrial matrix, the phenolic hydroxyl group releases a proton. This continuous cycling dissipates the proton motive force, effectively decoupling electron transport from ATP synthesis.1[1].

MOA A 2,4-Dinitro-6-alkylphenol (Protonated, Lipophilic) B Diffusion Across Organelle Membrane A->B C Proton Release in Alkaline Matrix/Stroma B->C D Dissipation of Proton Motive Force C->D E Arrest of ATP Synthesis (Uncoupling) D->E F Catastrophic ROS Generation & Lipid Peroxidation E->F G Rapid Tissue Necrosis (Phytotoxicity) F->G

Mechanism of Action: Protonophoric uncoupling and ROS-induced necrosis.

Structure-Activity Relationship (SAR) Comparison

The phytotoxicity of these compounds is tightly correlated with the steric bulk and hydrophobicity of the alkyl substituent at the C6 position. Increasing the alkyl chain length enhances the molecule's partition coefficient (LogP), thereby increasing its accumulation in lipid bilayers.

  • DNOC (Methyl): The baseline compound. Its short methyl group provides limited lipophilicity, resulting in the lowest relative uncoupling efficacy in the series.

  • Dinoseb (sec-Butyl): The addition of a secondary butyl group significantly increases membrane permeability.2[2].

  • Dinoterb (tert-Butyl): The bulky tert-butyl group provides optimal steric shielding of the phenolic hydroxyl, fine-tuning the pKa for maximum protonophoric efficiency.3[3].

  • Dinosam (sec-Amyl): Extending the chain to a sec-amyl group maintains extremely high toxicity.2[2].

Quantitative Phytotoxicity Profile
CompoundAlkyl Group at C6Relative LipophilicityPhytotoxic Potency (Root Inhibition)Primary Mechanism
DNOC Methyl (-CH₃)LowBaseline (1x)Protonophoric Uncoupling
Dinoseb sec-Butyl (-CH(CH₃)CH₂CH₃)HighHigh (~4-5x vs DNOC)Protonophoric Uncoupling
Dinoterb tert-Butyl (-C(CH₃)₃)Very HighHighest (>5x vs DNOC)Protonophoric Uncoupling
Dinosam sec-Amyl (-CH(CH₃)CH₂CH₂CH₃)Very HighVery High (~5x vs DNOC)Protonophoric Uncoupling

Validated Experimental Protocols

To objectively compare the phytotoxicity of these analogs, researchers must employ a dual-assay approach: an in vivo macroscopic assay to observe physiological arrest, and an in vitro biochemical assay to confirm the specific uncoupling mechanism.

Protocol A: Lepidium sativum Seed Germination & Root Elongation Assay

Causality: L. sativum (garden cress) is highly sensitive to xenobiotics. Because early root elongation is strictly dependent on ATP generated via oxidative phosphorylation, uncouplers immediately arrest growth. This provides a macroscopic readout of microscopic mitochondrial dysfunction. Self-Validating System: The protocol mandates a solvent control to establish baseline growth and a positive uncoupler control (e.g., FCCP) to validate that the assay correctly detects uncoupling-mediated inhibition.3[3].

Step-by-Step Methodology:

  • Preparation: Prepare equimolar stock solutions of DNOC, Dinoseb, Dinoterb, and Dinosam in 0.1% DMSO.

  • Plating: Place filter paper in sterile Petri dishes. Add 5 mL of the test solution (ranging from 0.1 µM to 100 µM) to each dish.

  • Controls: Prepare a negative control (0.1% DMSO in water) and a positive control (10 µM FCCP).

  • Seeding: Evenly distribute 20 viable L. sativum seeds per dish.

  • Incubation: Seal dishes and incubate in the dark at 25°C for 72 hours.

  • Quantification: Measure the primary root length of each seedling using digital calipers. Calculate the IC₅₀ (concentration inhibiting root elongation by 50%) relative to the negative control.

Protocol B: In Vitro Mitochondrial Respiration (Clark-Type O₂ Electrode)

Causality: Whole-plant assays cannot distinguish between uncoupling and other forms of generalized toxicity (e.g., enzyme inhibition). Measuring oxygen consumption in isolated plant mitochondria directly isolates the uncoupling variable. A true uncoupler bypasses ATP synthase, causing a rapid spike in oxygen consumption (State 4 respiration) as the electron transport chain goes into overdrive attempting to restore the dissipated proton gradient. Self-Validating System: The Respiratory Control Ratio (RCR = State 3 / State 4) is calculated before adding the test compound. An RCR > 2.5 validates that the isolated mitochondria are intact and tightly coupled. If RCR < 2.5, the preparation is discarded to prevent false positives.

Step-by-Step Methodology:

  • Isolation: Isolate mitochondria from etiolated pea (Pisum sativum) shoots using differential centrifugation in a sucrose/MOPS buffer.

  • Calibration: Calibrate a Clark-type oxygen electrode chamber with 1 mL of respiration buffer at 25°C.

  • Baseline Measurement: Add 50 µL of mitochondrial suspension. Add succinate (10 mM) as a substrate to initiate State 4 respiration.

  • Validation: Add ADP (200 µM) to initiate State 3 respiration. Once ADP is depleted, the system returns to State 4. Calculate the RCR. Proceed only if RCR > 2.5.

  • Compound Dosing: Inject the 2,4-dinitro-6-alkylphenol analog (e.g., 5 µM Dinoterb).

  • Data Analysis: Record the immediate acceleration in oxygen consumption rate. Compare the maximal uncoupled respiration rates across the different alkylphenol analogs to determine relative protonophoric efficacy.

Workflow S1 Step 1: Compound Preparation (Equimolar Dosing) S2 Step 2: L. sativum Assay (In Vivo Root Elongation) S1->S2 S4 Step 4: Mitochondrial Isolation (In Vitro Respiration) S1->S4 S3 Step 3: Macroscopic Readout (IC50 Determination) S2->S3 S6 Step 6: QSAR Correlation (Lipophilicity vs. Activity) S3->S6 S5 Step 5: Clark Electrode Assay (State 4 O2 Consumption) S4->S5 S5->S6

Self-validating workflow for comparing in vivo and in vitro phytotoxicity.

References

  • Toxicological assessment of pesticide contaminated soils with use of biotests.
  • THE EVALUATION OF 2:4-DINITRO-6-ISOPROPYLPHENOL AS A HERBICIDE.
  • The nexus between reactive oxygen species and the mechanism of action of herbicides.

Sources

Safety Operating Guide

Personal protective equipment for handling 2,4-Dinitro-6-phenylphenol

Author: BenchChem Technical Support Team. Date: March 2026

PART 1: CORE DIRECTIVE & HAZARD PROFILE

IMMEDIATE ACTION REQUIRED: STOP AND READ 2,4-Dinitro-6-phenylphenol (DNPP) and its structural analogs (e.g., 2,4-DNP, Dinoseb, Dinex) represent a unique class of "Unforgiving Chemicals." Unlike standard toxic reagents, these compounds possess two distinct lethal mechanisms that require contradictory safety approaches:

  • Metabolic Uncoupling (Biological): They uncouple oxidative phosphorylation in mitochondria. There is no specific antidote . Treatment is purely supportive (rapid cooling). Death results from uncontrollable hyperthermia.

  • Explosive Instability (Physical): When dry, dinitrophenol salts are shock-sensitive explosives. They are often shipped wetted (desensitized) and must remain so.

The "Nitrile Fallacy": Standard laboratory nitrile gloves provide insufficient protection against substituted dinitrophenols in solution. These compounds can permeate nitrile in minutes, often without visible degradation of the glove.[1]

PART 2: SCIENTIFIC INTEGRITY & PPE SELECTION LOGIC

The Mechanism of Toxicity (Why PPE is Non-Negotiable)

To understand the PPE requirement, one must understand the cellular failure mode. DNPP acts as a protonophore, shuttling protons across the inner mitochondrial membrane, bypassing ATP synthase.

MitochondrialUncoupling cluster_prevention Intervention Point DNPP DNPP Exposure (Dermal/Inhalation) Mitochondria Mitochondrial Inner Membrane DNPP->Mitochondria Rapid Absorption ProtonLeak Proton Gradient Collapse Mitochondria->ProtonLeak Shuttles H+ ATP_Fail ATP Synthesis Halts ProtonLeak->ATP_Fail Heat Energy Released as HEAT ProtonLeak->Heat Uncoupled Respiration Hyperthermia Uncontrollable Hyperthermia Heat->Hyperthermia Death Systemic Failure (Rigidity/Cardiac Arrest) Hyperthermia->Death

Figure 1: Mechanism of Action. Note that once the cascade begins (Proton Leak), pharmacological intervention is limited. Prevention via PPE is the only guarantee of survival.

Dermal Barrier Selection (The "Double-Glove" System)

Single-layer nitrile is inadequate for handling DNPP solutions (e.g., in DMSO, Ethanol, or Acetone). Nitro-aromatics are chemically aggressive permeators.

  • Primary Barrier (Inner Glove): Laminated Film (e.g., Silver Shield® / 4H®) .

    • Why: These offer >4 hours of breakthrough time against aromatics and nitro-compounds.

    • Trade-off: Poor dexterity and fit.

  • Secondary Barrier (Outer Glove): 5-8 mil Nitrile .

    • Why: Provides mechanical protection for the fragile inner liner and restores grip.

    • Protocol: Change outer gloves immediately upon splash; change inner gloves every 4 hours or after any confirmed contamination.

Respiratory Protection Logic
  • Solid State (Weighing): The risk is dust inhalation. A P100/N100 particulate filter is mandatory.

  • Solution State: If heating or using volatile solvents, the DNPP can co-vaporize. A Combination Cartridge (Organic Vapor + P100) is required.

PART 3: OPERATIONAL PPE MATRIX

Task Respiratory Protection Hand Protection Eye/Face Protection Body Protection
Storage & Transport N/A (Sealed Container)Nitrile (Standard)Safety GlassesLab Coat
Weighing (Solid) P100/N100 (Half-face minimum)Double Glove: Inner: Laminated FilmOuter: NitrileChemical Splash GogglesLab Coat + Impervious Apron
Solubilizing OV/P100 Combo (Fume Hood preferred)Double Glove: Inner: Laminated FilmOuter: NitrileChemical Splash Goggles + Face Shield Lab Coat + Impervious Apron + Tyvek Sleeves
Spill Cleanup Full-Face Respirator (OV/P100)Butyl Rubber (Thick) or Laminated FilmIntegrated in RespiratorTyvek/Chem-Tape Suit

PART 4: EXPERIMENTAL PROTOCOLS

Protocol A: Safe Weighing & Solubilization

Objective: Prepare a stock solution without generating dust or allowing dermal contact.

  • Engineering Setup: Use a static-dissipative balance enclosure or a chemical fume hood with low turbulence.

    • Critical: Ensure the DNPP stock container is not dry . If it appears crusty or dry, add water (if compatible with downstream use) or contact safety officers. Dry DNPP is explosive.

  • Donning PPE:

    • Put on Tyvek sleeves and apron.

    • Don Laminated Film gloves (Inner).

    • Don Nitrile gloves (Outer). Tape the cuff of the outer glove to the Tyvek sleeve to seal the wrist gap.

  • Weighing:

    • Use an anti-static gun on the weighing boat. Static discharge can ignite dry dinitrophenol dust.

    • Weigh damp solid. Calculate mass based on % moisture content (usually 15-20% water).

  • Solubilization:

    • Add solvent gently down the side of the vessel.

    • Do not sonicate if heat generation is uncontrolled.

  • Doffing (The "Peel" Method):

    • Remove outer gloves first (turn inside out).

    • Remove apron/sleeves.

    • Remove inner gloves last.

    • Wash hands with cold water and soap. (Warm water opens pores, increasing absorption of any residue).

Protocol B: Emergency Spill Response

Scenario: A 50mL vial of DNPP solution drops and shatters.

SpillResponse Start Spill Detected Evacuate Evacuate & Post Signage Start->Evacuate Assess Is it Dry or Wet? Evacuate->Assess Dry Solid/Dry Spill Assess->Dry Wet Liquid/Solution Spill Assess->Wet Action_Dry DO NOT SWEEP (Explosion Risk) Wet with Water Mist Dry->Action_Dry Action_Wet Absorb with Sand/Vermiculite Wet->Action_Wet Cleanup Scoop with Plastic (Non-Sparking) Tools Action_Dry->Cleanup Action_Wet->Cleanup Decon Scrub Surface with 10% Sodium Carbonate Cleanup->Decon Waste Double Bag -> Hazardous Waste (P-List) Decon->Waste

Figure 2: Spill Response Logic. Note the critical prohibition on sweeping dry material.

PART 5: DISPOSAL & DEACTIVATION

  • Waste Classification: DNPP is likely a P-listed waste (acutely hazardous) or equivalent.

  • Segregation: Never mix with oxidizers or strong bases in the waste stream.

  • Container: Collect in a dedicated, yellow-labeled waste container. Keep wetted. Do not allow waste residues to dry out in the container threads (friction ignition risk).

  • Decontamination: Surfaces should be cleaned with a 10% Sodium Carbonate solution (alkaline hydrolysis aids in breakdown and solubilization) followed by a detergent wash.

REFERENCES

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 1493, 2,4-Dinitrophenol. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000 Table Z-1). Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC) - NIOSH. (2019). Pocket Guide to Chemical Hazards: Dinitrophenol. Retrieved from [Link]

Sources

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